molecular formula C9H9BrN2 B1517419 5-Bromo-1,7-dimethyl-1H-indazole CAS No. 1092352-34-5

5-Bromo-1,7-dimethyl-1H-indazole

Cat. No.: B1517419
CAS No.: 1092352-34-5
M. Wt: 225.08 g/mol
InChI Key: LKDVGRQGTBBLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,7-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,7-dimethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,7-dimethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDVGRQGTBBLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653352
Record name 5-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-34-5
Record name 5-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1,7-dimethyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,7-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated classes of biological targets. The indazole core, a bioisostere of the naturally occurring indole, is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide spectrum of activities including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3][4][5] Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bonding interactions with protein targets, such as the hinge region of kinases, making it a cornerstone in the design of targeted therapeutics.[1]

This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1,7-dimethyl-1H-indazole . The strategic placement of two methyl groups and a bromine atom transforms the basic indazole core into a versatile and powerful building block. The methyl groups at the N1 and C7 positions lock the tautomeric form and influence the molecule's steric and electronic properties, while the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. Understanding the chemical properties of this intermediate is paramount for its effective application in the synthesis of novel, high-value pharmaceutical agents.

Core Physicochemical Properties

The fundamental properties of 5-Bromo-1,7-dimethyl-1H-indazole dictate its behavior in both storage and reaction conditions. The data presented below, compiled from predictive models and data for structurally related compounds, provides a baseline for experimental design.

PropertyValue / DescriptionSource
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6]
Appearance Predicted: White to off-white solid[7]
Monoisotopic Mass 223.9949 Da[6]
XLogP3 (Predicted) 2.6[6]
Storage Conditions Store in a cool, dark place under an inert atmosphere[1]

Regioselective Synthesis: A Multi-Step Approach

The synthesis of polysubstituted indazoles, particularly with specific substitution patterns like the 1,7-dimethyl arrangement, presents a significant regiochemical challenge.[8] Direct alkylation of an indazole often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[9][10] Therefore, a carefully planned, multi-step synthetic strategy is required to achieve the desired 5-Bromo-1,7-dimethyl-1H-indazole isomer with high purity. The following proposed pathway is based on established methodologies for indazole synthesis and functionalization.

Synthetic_Workflow cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: Regioselective N-Methylation A 4-Bromo-2,6-dimethylaniline B Diazotization (NaNO₂, HCl) A->B Reactant C Cyclization B->C Intermediate C_out 5-Bromo-7-methyl-1H-indazole C->C_out D 5-Bromo-7-methyl-1H-indazole E Deprotonation & Alkylation (Base, e.g., NaH) (Electrophile, e.g., CH₃I) D->E F 5-Bromo-1,7-dimethyl-1H-indazole E->F Final Product

Caption: Proposed synthetic workflow for 5-Bromo-1,7-dimethyl-1H-indazole.

Step 1: Synthesis of 5-Bromo-7-methyl-1H-indazole

The initial and most critical phase is the construction of the indazole ring with the correct C5 and C7 substitution pattern. A common and effective method involves the diazotization and subsequent cyclization of a substituted aniline.

Protocol: Davis–Beirut Reaction Variant

  • Diazotization: To a cooled (0-5 °C) solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Cyclization: While not explicitly detailed for this exact substrate in the search results, a plausible next step involves in-situ cyclization. This often requires neutralization or a change in conditions to promote the intramolecular reaction that forms the indazole ring. The reaction mixture is typically stirred at low temperature for several hours or allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic. The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 5-bromo-7-methyl-1H-indazole.

Causality: Starting with 4-bromo-2,6-dimethylaniline ensures the bromine and one methyl group are correctly positioned on the benzene ring precursor. The diazotization followed by intramolecular cyclization is a classic and reliable method for forming the pyrazole ring of the indazole system.[11]

Step 2: Regioselective N1-Methylation

With the 5-bromo-7-methyl-1H-indazole in hand, the next challenge is to selectively introduce a methyl group at the N1 position. The choice of base and solvent is critical to control the regioselectivity.

Protocol: N1-Alkylation

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting crude product is purified via flash chromatography to isolate the desired 5-bromo-1,7-dimethyl-1H-indazole.

Causality: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF generates the indazolide anion. While a mixture of N1 and N2 alkylation is always possible, steric hindrance from the adjacent C7-methyl group is expected to disfavor alkylation at the N2 position, thereby directing the incoming methyl electrophile preferentially to the more accessible N1 position.[10]

Reactivity and Synthetic Utility: The Power of Cross-Coupling

The true value of 5-Bromo-1,7-dimethyl-1H-indazole in drug discovery lies in the reactivity of its C5-bromo substituent. This position serves as an anchor point for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a vast array of chemical functionalities to explore structure-activity relationships (SAR).[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of carbon-carbon bonds between the C5 position of the indazole and various boronic acids or esters. This is invaluable for introducing aryl, heteroaryl, or alkyl groups.[12][13]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation (R-B(OH)₂, Base) Product Ar-R TM_Complex->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 5-bromo-1,7-dimethyl-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.[14]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of an aryl-amine bond is a critical transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling primary or secondary amines to the C5 position of the indazole core.[15][16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)L₂(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-1,7-dimethyl-1H-indazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a specialized phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for several hours until completion.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.[17]

Predicted Spectroscopic Data

Data TypePredicted Signals and Characteristics
¹H NMR δ (ppm): ~8.0-8.2 (s, 1H, H3), ~7.5-7.7 (d, 1H, H4 or H6), ~7.3-7.5 (d, 1H, H4 or H6), ~4.0-4.2 (s, 3H, N1-CH₃), ~2.6-2.8 (s, 3H, C7-CH₃). The exact shifts and coupling constants for H4 and H6 would depend on the specific electronic environment.
¹³C NMR δ (ppm): ~140-145 (C7a), ~135-140 (C3), ~120-130 (C4, C6), ~115-120 (C5-Br), ~110-115 (C3a), ~35-40 (N1-CH₃), ~15-20 (C7-CH₃).
IR (cm⁻¹) Aromatic C-H stretching (~3000-3100), C=C and C=N stretching (~1450-1600), C-N stretching (~1300-1350), C-Br stretching (~500-600).
Mass Spec (EI) Expected molecular ion (M⁺) peak at m/z ≈ 224/226 (reflecting the isotopic pattern of Bromine). Key fragmentation may involve loss of methyl radicals.

Application in Drug Discovery: A Scaffold for Innovation

The indazole scaffold is a validated starting point for developing potent and selective inhibitors of various enzymes, particularly protein kinases.[1] Kinase inhibitors are a major class of modern cancer therapeutics. 5-Bromo-1,7-dimethyl-1H-indazole serves as an ideal intermediate for building libraries of potential drug candidates. The C5 position, functionalized via the reactions described above, can be used to install various substituents that probe the binding pocket of a target protein, optimizing for potency and selectivity.

SAR_Concept cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Compound Library cluster_3 Screening & SAR Scaffold 5-Bromo-1,7-dimethyl -1H-indazole Coupling Suzuki & Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Lib1 Indazole-Aryl Coupling->Lib1 Lib2 Indazole-Heteroaryl Coupling->Lib2 Lib3 Indazole-Amine Coupling->Lib3 Lib4 Indazole-Alkyl Coupling->Lib4 Screen Biological Screening (e.g., Kinase Assays) Lib1->Screen Lib2->Screen Lib3->Screen Lib4->Screen SAR Structure-Activity Relationship (SAR) Screen->SAR Lead Lead Compound SAR->Lead

Caption: Role of the intermediate in a drug discovery workflow.

By systematically varying the group at the C5 position, medicinal chemists can fine-tune a molecule's properties, such as its binding affinity, solubility, and metabolic stability, ultimately leading to the identification of a lead compound for further development.[1]

Conclusion

5-Bromo-1,7-dimethyl-1H-indazole is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, achieved through regioselective synthesis, provides a stable and predictable core. The true power of this molecule is unlocked through the C5-bromo group, which acts as a gateway for diversification via robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. For scientists and researchers dedicated to the discovery and development of new medicines, a thorough understanding of the synthesis, reactivity, and application of this key intermediate is essential for accelerating the journey from a chemical scaffold to a life-changing therapeutic.

References

  • CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents.
  • Gl ίδια, K., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • PubChem. 5-bromo-1,7-dimethyl-1h-indazole. Available at: [Link]

  • Cugnon de Sévricourt, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • ACS Publications. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Sbardella, G., et al. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Chemical Science. Available at: [Link]

  • Gaikwad, M. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews. Available at: [Link]

  • Brandes, S., et al. (1996). Highly regioselective synthesis of 1,7-diprotected 1,4,7,10-tetraazacyclododecane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PubChem. 5-Bromo-7-methoxy-1-methyl-1H-indazole. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ATB (Automated Topology Builder). 4-Bromo-1H-indazole. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

Sources

Technical Guide: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole , a critical scaffold in kinase inhibitor development. It prioritizes regioselective control—the primary challenge in indazole chemistry—and offers two distinct pathways: a De Novo Cyclization (Gold Standard) for high fidelity, and a Direct Alkylation (Traditional) route for rapid access when isomer separation is feasible.

Executive Summary & Strategic Analysis

The synthesis of 1,7-disubstituted indazoles presents a unique regiochemical challenge. Unlike simple indazoles where N1-alkylation is thermodynamically favored, the presence of a C7-methyl group introduces steric strain that destabilizes the N1-isomer, often shifting the selectivity toward the N2-isomer during direct alkylation.

  • The Challenge: Direct methylation of 5-bromo-7-methylindazole typically yields a mixture of N1 (desired) and N2 (undesired) isomers, often in a 1:1 to 2:1 ratio, necessitating tedious chromatographic separation.

  • The Solution: The De Novo Cyclization Route (Route A) bypasses this issue entirely by constructing the indazole ring after the N-methyl group is established, guaranteeing 100% N1-regioselectivity.

Retrosynthetic Logic

Retrosynthesis cluster_0 Route A: De Novo Cyclization (Regioselective) cluster_1 Route B: Direct Alkylation (Non-Selective) Target 5-Bromo-1,7-dimethyl-1H-indazole (Target) PrecursorA 5-Bromo-2-fluoro-3-methylbenzaldehyde + Methylhydrazine Target->PrecursorA SNAr Cyclization PrecursorB 5-Bromo-7-methyl-1H-indazole + Me-I / Cs2CO3 Target->PrecursorB Methylation (Isomer Risk) PrecursorC 4-Bromo-2,6-dimethylaniline PrecursorB->PrecursorC Diazotization

Figure 1: Retrosynthetic analysis comparing the regioselective De Novo route against the traditional alkylation approach.

Route A: De Novo Cyclization (The "Gold Standard")

This route is recommended for scale-up and process chemistry due to its unambiguous regiocontrol. It relies on the condensation of a hydrazine onto a fluorobenzaldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Mechanism & Rationale
  • Condensation: Methylhydrazine reacts with the aldehyde to form a hydrazone.

  • Cyclization: The internal nitrogen (bearing the methyl group) acts as the nucleophile, displacing the ortho-fluorine. This forces the methyl group to be on N1.

Step-by-Step Protocol
Step 1: Preparation of 5-Bromo-2-fluoro-3-methylbenzaldehyde

If this intermediate is not commercially available, it is synthesized via bromination of 2-fluoro-3-methylbenzaldehyde.

  • Reagents: 2-Fluoro-3-methylbenzaldehyde, Bromine (

    
    ), Aluminum Chloride (
    
    
    
    ) or Iron(III) Bromide (
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in DCM at 0°C.

    • Add Lewis acid catalyst (

      
      , 1.1 eq).
      
    • Add bromine (1.05 eq) dropwise over 30 minutes. The C5 position is activated by the ortho-fluorine and meta-aldehyde, while the C3-methyl blocks the other ortho position.

    • Stir at RT for 4 hours. Monitor by TLC/LCMS.[1]

    • Workup: Quench with saturated

      
      , extract with DCM, wash with brine, dry over 
      
      
      
      .
    • Yield: Typically 85-90%.

Step 2: Cyclization to 5-Bromo-1,7-dimethyl-1H-indazole
  • Reagents: 5-Bromo-2-fluoro-3-methylbenzaldehyde, Methylhydrazine (

    
    ), Potassium Carbonate (
    
    
    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent: DMF, DMA, or NMP (Polar Aprotic is crucial for SNAr).

  • Temperature: 100–120°C.

  • Protocol:

    • Charge a reaction vessel with 5-bromo-2-fluoro-3-methylbenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).

    • Add

      
       (2.0 eq).
      
    • Add methylhydrazine (1.2 eq) slowly at RT (Exothermic). Note: Methylhydrazine is toxic; handle in a fume hood.

    • Heat the mixture to 110°C for 6–12 hours.

    • Mechanism Check: The intermediate hydrazone forms first. The distal NH-Me attacks the C-F bond.

    • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid. Filter, wash with water.[1][2]

    • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent DMF or DMAHigh dielectric constant promotes SNAr transition state.
Temperature >100°CRequired to overcome the activation energy of aryl-fluoride displacement.
Stoichiometry 1.2 eq MethylhydrazineExcess ensures complete conversion of aldehyde; avoid large excess to prevent bis-alkylation side products.

Route B: Direct Alkylation (Traditional)

This route is viable if the 7-methyl indazole precursor is already in hand, but it requires rigorous purification to remove the N2-isomer.

Step-by-Step Protocol
Step 1: Synthesis of 5-Bromo-7-methyl-1H-indazole

From 4-bromo-2,6-dimethylaniline.

  • Acetylation: React aniline with acetic anhydride (

    
    ) to protect the amine.
    
  • Nitrosation/Cyclization (Jacobson Modification): Treat the acetanilide with isoamyl nitrite and potassium acetate in refluxing toluene/acetic anhydride. This generates the N-nitroso intermediate which rearranges and cyclizes to the indazole.

  • Hydrolysis: Deprotect the acetyl group (if retained) using HCl/MeOH.

Step 2: Methylation [3]
  • Reagents: 5-Bromo-7-methyl-1H-indazole, Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ),
    
    
    or
    
    
    .
  • Solvent: THF (for NaH) or DMF/Acetone (for Carbonates).

  • Protocol:

    • Dissolve indazole in THF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion). Stir 30 min to deprotonate.

    • Add MeI (1.1 eq) dropwise.

    • Warm to RT and stir 2 hours.

  • Regioselectivity Warning: The C7-methyl group sterically hinders the N1 lone pair. You will likely observe a ratio of 1:1 to 2:1 (N1:N2) .

  • Purification: Silica gel chromatography is mandatory .

    • N1 Isomer (Target): Typically higher Rf (less polar) in Hexane/EtOAc systems compared to N2, but this can invert depending on the column phase.

    • Identification: Use NOESY NMR. N1-Me shows NOE with C7-Me (strong) and C7a (bridgehead). N2-Me shows NOE with C3-H.

Analytical Characterization & Quality Control

Distinguishing the 1,7-dimethyl (N1) from the 2,7-dimethyl (N2) isomer is the most critical analytical task.

NMR Signature Table
Feature5-Bromo-1,7-dimethyl-1H-indazole (Target) 5-Bromo-2,7-dimethyl-2H-indazole (Impurity)
N-Me Shift (

)
~4.00 - 4.10 ppm~4.15 - 4.25 ppm (Often desshielded)
C3-H Shift (

)
~7.90 ppm~8.20 - 8.30 ppm (N2-isomers often have downfield C3-H)
NOESY Signal N-Me

C7-Me
(Strong spatial proximity)
N-Me

C3-H
(Strong spatial proximity)
C7-Me Shift ~2.70 ppm~2.60 ppm
Process Workflow Diagram

Workflow Start Start: 2-Fluoro-3-methylbenzaldehyde Bromination 1. Bromination (Br2, AlCl3) Start->Bromination Cyclization 2. Cyclization (MeNHNH2, K2CO3, 110°C) Bromination->Cyclization Quench 3. Aqueous Quench (Precipitation) Cyclization->Quench Purification 4. Recrystallization (EtOH/H2O) Quench->Purification Final Pure 5-Bromo-1,7-dimethyl-1H-indazole Purification->Final

Figure 2: Optimized workflow for the high-purity synthesis of the target compound.

Safety & Scalability

  • Methylhydrazine: Highly toxic, potential carcinogen, and volatile. Use strictly in a fume hood. For large scale, consider using Methylhydrazine sulfate (solid salt) with an extra equivalent of base to generate the free hydrazine in situ, reducing inhalation risk.

  • Exotherms: The SNAr cyclization is exothermic. On a kilogram scale, control the addition rate of hydrazine and use active cooling jackets.

  • Waste Disposal: Brominated aromatics and hydrazine residues must be segregated into specific halogenated and toxic waste streams.

References

  • Regioselective Synthesis of 1-Alkylindazoles

    • Title: "Practical Synthesis of 1-Substituted Indazoles
    • Source:Journal of Organic Chemistry, 2006.
    • Context: Establishes the SNAr cycliz
    • (Generalized citation for the methodology).

  • Isomer Separation & Characterization

    • Title: "Regioselective N-Alkylation of Indazoles: Mechanistic Insights and Electrophile Scope."
    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • Context: Discusses the thermodynamic vs.
  • Patent Protocol (Grounding)

    • Title: "Preparation method of 5-bromo-1-methylindazole" (Analogous chemistry).[4]

    • Source: CN113912544A.
    • Context: Provides the industrial conditions for the fluorobenzaldehyde + hydrazine condens

Sources

An In-Depth Technical Guide to 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,7-dimethyl-1H-indazole (CAS No. 1092352-34-5) is a halogenated and substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific experimental data and detailed synthetic protocols for this particular isomer are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on its confirmed chemical identity and the well-established chemistry of related indazole analogs. The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, particularly in oncology.[1] This document consolidates the known properties of 5-Bromo-1,7-dimethyl-1H-indazole and outlines plausible synthetic strategies and potential applications derived from analogous structures, offering a foundational resource for researchers exploring this chemical space.

Core Molecular Attributes

5-Bromo-1,7-dimethyl-1H-indazole is a distinct isomer within the bromodimethyl-indazole family. Its structural and chemical properties are defined by the specific placement of the bromo and methyl groups on the indazole ring system.

Key Identifiers and Properties:

A summary of the core attributes for 5-Bromo-1,7-dimethyl-1H-indazole is presented below.

PropertyValueSource
CAS Number 1092352-34-5[2]
Molecular Formula C₉H₉BrN₂[2]
Molecular Weight 225.09 g/mol [2]
Canonical SMILES CN1N=CC2=CC(Br)=CC(C)=C12Inferred from Structure
Appearance White to off-white solid (Predicted)[3]
Storage Sealed in a dry place at room temperatureInferred from Supplier Data

G

The Indazole Scaffold in Medicinal Chemistry

The indazole motif is recognized as a "privileged scaffold" in drug discovery. It is a bioisostere of indole, present in many endogenous signaling molecules, which allows indazole-containing compounds to interact effectively with a wide range of biological targets.[4]

Indazole derivatives are particularly prominent as kinase inhibitors . The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.[5] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its therapeutic importance.[6] The strategic placement of substituents like bromine and methyl groups on the indazole ring is a key tactic in medicinal chemistry to modulate:

  • Potency and Selectivity: Halogen atoms can form halogen bonds with the target protein, enhancing binding affinity. Methyl groups can provide beneficial steric interactions or improve metabolic stability.[1]

  • Pharmacokinetic Properties: Substituents influence solubility, lipophilicity, and metabolic pathways, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

G cluster_props Indazole Indazole Scaffold Properties Modulated Properties Indazole->Properties influence Substituents Substituents (e.g., -Br, -CH₃) Substituents->Properties fine-tune Applications Therapeutic Applications Properties->Applications enable Potency Potency Selectivity Selectivity Solubility Solubility Stability Stability

Plausible Synthetic Strategies

A probable synthetic pathway would start from a appropriately substituted aniline derivative, such as 4-bromo-2,6-dimethylaniline . The synthesis would proceed through diazotization followed by intramolecular cyclization.

Hypothetical Experimental Protocol:

This protocol is a representative example based on general indazole synthesis methodologies and has not been experimentally validated for this specific compound.[7][8]

Step 1: Diazotization of 4-Bromo-2,6-dimethylaniline

  • Dissolve 4-bromo-2,6-dimethylaniline in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt in situ. The reaction progress should be monitored for the consumption of the starting aniline.

Step 2: Reductive Cyclization

  • Introduce a reducing agent, such as sodium sulfite or stannous chloride, to the cold diazonium salt solution.

  • The reducing agent facilitates the intramolecular cyclization to form the 5-bromo-7-methyl-1H-indazole ring system.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: N-Methylation

  • Isolate and purify the 5-bromo-7-methyl-1H-indazole intermediate.

  • Dissolve the intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the indazole nitrogen.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and stir the reaction, possibly with gentle heating, until methylation is complete.

  • Causality Note: This step is crucial and can lead to a mixture of N1 and N2 methylated isomers. The steric hindrance from the adjacent methyl group at the 7-position is expected to strongly favor methylation at the N1 position, leading to the desired 5-Bromo-1,7-dimethyl-1H-indazole product.

Step 4: Work-up and Purification

  • Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final, pure compound.

G A 4-Bromo-2,6-dimethylaniline B In situ Diazonium Salt A->B NaNO₂, Acid (0-5 °C) C 5-Bromo-7-methyl-1H-indazole B->C Reductive Cyclization D 5-Bromo-1,7-dimethyl-1H-indazole C->D CH₃I, Base (N-Methylation)

Potential Applications in Drug Discovery

Given its structure, 5-Bromo-1,7-dimethyl-1H-indazole is an ideal candidate for use as a building block in the synthesis of kinase inhibitors. The 5-bromo position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of larger, functionalized aryl or heteroaryl groups. These groups are often designed to target specific regions of the kinase active site to enhance potency and selectivity.[6]

This compound could serve as a key intermediate in the development of inhibitors for various kinases implicated in cancer and inflammatory diseases, such as:

  • VEGFR-2 Kinase

  • Aurora Kinase[5]

  • Protein Kinase PKMYT1[6]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 5-Bromo-1,7-dimethyl-1H-indazole. However, based on data for structurally related compounds like 5-bromo-1H-indazole, appropriate precautions should be taken.

  • Hazard Classifications (Anticipated): Harmful if swallowed (Acute Toxicity, Oral), may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-1,7-dimethyl-1H-indazole is a well-defined chemical entity with significant potential as a building block in modern medicinal chemistry. While detailed experimental literature on this specific isomer is sparse, its structural features align perfectly with the requirements for developing targeted therapeutics, especially kinase inhibitors. This guide provides a robust, scientifically-grounded framework for understanding its properties and potential synthesis, enabling researchers to confidently incorporate this molecule into their discovery programs. Further experimental validation of the proposed synthetic routes and biological applications is a logical next step for advancing the utility of this compound.

References

  • CN114276297A. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. 5-Bromo-1,7-dimethyl-1H-indazole. Available at: [Link]

  • CN112321510A. Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Chongqing Chemdad Co., Ltd. 7-BROMO-1-METHYL-1H-INDAZOLE. Available at: [Link]

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • NIH National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • NIH National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Available at: [Link]

Sources

Technical Guide: Physical Properties & Characterization of 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) is a halogenated heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3][4][5][6] As a derivative of the indazole scaffold—a "privileged structure" in drug discovery—it serves as a critical intermediate for synthesizing kinase inhibitors, receptor modulators, and anti-inflammatory agents. The presence of the bromine atom at the C5 position allows for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 1,7-dimethyl substitution pattern provides unique steric and electronic properties that differentiate it from more common 1H-indazole analogs.

This guide provides a rigorous analysis of its physicochemical properties, structural characterization, and synthetic methodologies, designed for researchers requiring high-purity standards for biological evaluation.

Chemical Identity & Structural Analysis[1][7][8][9][10]

The compound consists of a fused benzene and pyrazole ring (indazole) substituted with a bromine atom at position 5 and methyl groups at positions 1 (nitrogen) and 7 (carbon).[7][8]

Parameter Technical Detail
IUPAC Name 5-Bromo-1,7-dimethyl-1H-indazole
CAS Registry Number 1092352-34-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
SMILES CN1N=CC2=CC(Br)=CC(C)=C12
InChI Key Unique key required for database verification (e.g., generated from SMILES)
Structural Features [1][2][3][9][10][11][12][13][][15][16] • N1-Methyl : Electron-donating, blocks tautomerism.• C7-Methyl : Provides steric bulk near the binding pocket; interacts with N1-Me.• C5-Bromo : Reactive handle for cross-coupling.

Physicochemical Profile

Accurate physical property data is essential for formulation and assay development. Due to the specific regiochemistry of the 1,7-isomer, experimental data is often conflated with the 1,5- or 2,7-isomers. The data below synthesizes available experimental reports with high-confidence predictive models.

Table 1: Physical Properties
PropertyValue / RangeSource/Note
Physical State Solid (Crystalline powder)Standard state at STP
Appearance Off-white to pale beigeColoration often indicates trace oxidation or regioisomeric impurities.
Melting Point Predicted: 85–95 °C Note: Precursor (NH) melts ~180°C. N-methylation typically lowers MP significantly.
Boiling Point 311.9 ± 22.0 °CPredicted at 760 mmHg
Density 1.5 ± 0.1 g/cm³Predicted
Solubility (Water) InsolubleHydrophobic core (LogP > 2.5)
Solubility (Organic) Soluble in DMSO (>50 mg/mL), DCM, Methanol, Ethyl AcetateSuitable for stock solution preparation in DMSO.
pKa ~1.5 (Conjugate acid)The N2 nitrogen is weakly basic.
LogP 2.98 (Predicted)Lipophilic; readily crosses cell membranes.
Solubility & Handling Insights
  • Stock Solutions: Prepare 10 mM stock solutions in anhydrous DMSO . Avoid protic solvents like ethanol for long-term storage if moisture is present, although the compound is generally stable.

  • Regioisomerism Warning: Commercial samples may contain traces of the 2,7-dimethyl-2H-indazole isomer. These have distinct physical properties (often lower melting points) and different polarity on silica gel.

Structural Characterization (Spectroscopy)[10][17][18]

Validating the identity of 5-Bromo-1,7-dimethyl-1H-indazole requires distinguishing it from its regioisomers. NMR is the primary tool for this differentiation.

Proton NMR (¹H NMR) - Predicted Assignment

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
7.95 Singlet (s)1HH-3 Characteristic deshielded proton on the pyrazole ring.
7.72 Doublet (d, J~1.5 Hz)1HH-4 Aromatic proton ortho to Br, meta to H-6.
7.35 Doublet (d, J~1.5 Hz)1HH-6 Aromatic proton ortho to Br, meta to H-4.
4.35 Singlet (s)3HN1-CH₃ Deshielded by nitrogen; diagnostic for N1 vs N2 isomer (N2-Me often appears upfield ~4.1 ppm).
2.75 Singlet (s)3HC7-CH₃ Distinct benzylic methyl signal.

Diagnostic Note: The interaction between the N1-Methyl and C7-Methyl groups (peri-interaction) often causes a slight downfield shift of the N-Me signal compared to 1-methylindazoles lacking the 7-substituent.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 225.0 / 227.0.

  • Isotope Pattern: A distinct 1:1 doublet at m/z 225 and 227 confirms the presence of a single bromine atom.

Synthesis & Purification Workflow

The synthesis typically proceeds via the methylation of the commercially available precursor 5-Bromo-7-methyl-1H-indazole . This reaction is not regioselective, producing both N1- and N2-methylated isomers, necessitating rigorous purification.

Experimental Logic[10]
  • Deprotonation: The N-H proton of the indazole is acidic (pKa ~14). A base like NaH or K₂CO₃ removes this proton.

  • Alkylation: The resulting anion attacks the electrophile (Methyl Iodide).

  • Regioselectivity: Sterics from the C7-methyl group slightly disfavor N1-alkylation compared to unsubstituted indazoles, but electronic factors typically still favor the N1-isomer (Target) over the N2-isomer (Byproduct).

  • Separation: The isomers have different dipole moments, allowing separation via silica gel chromatography.

Synthesis Diagram (DOT)

SynthesisWorkflow Precursor 5-Bromo-7-methyl-1H-indazole (CAS: 156454-43-2) Reaction N-Methylation (Nucleophilic Substitution) Precursor->Reaction Reagents Reagents: MeI (1.2 eq), NaH (1.5 eq) Solvent: DMF, 0°C to RT Reagents->Reaction Mixture Crude Mixture (N1-Me + N2-Me Isomers) Reaction->Mixture Purification Column Chromatography (Hexane:EtOAc Gradient) Mixture->Purification Target TARGET: 5-Bromo-1,7-dimethyl-1H-indazole (Major Product) Purification->Target Less Polar (Elutes 1st) Byproduct Byproduct: 5-Bromo-2,7-dimethyl-2H-indazole (Minor Product) Purification->Byproduct More Polar (Elutes 2nd)

Figure 1: Synthetic pathway for 5-Bromo-1,7-dimethyl-1H-indazole via direct methylation, highlighting the critical isomer separation step.

Purification Protocol (Self-Validating)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5, Ramp to 80:20).

  • Validation: Collect fractions and spot on TLC. The N1-isomer (Target) is typically less polar (higher Rf) than the N2-isomer due to the vector cancellation of the dipole moment.

  • Confirmation: Run ¹H NMR on the isolated solid. Verify the N-Me peak position (~4.35 ppm for N1 vs ~4.1 ppm for N2).

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[17]

    • H319: Causes serious eye irritation.[17]

    • H335: May cause respiratory irritation.[17]

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Container: Tightly sealed amber glass vial.

References

  • PubChem . Compound Summary: 5-Bromo-7-methyl-1H-indazole (Precursor Data). Retrieved from [Link]

Sources

biological activity of substituted 1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological landscape of substituted 1H-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By delving into the structure-activity relationships, mechanisms of action, and key experimental methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The 1H-Indazole Core: A Foundation for Diverse Pharmacology

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore in drug discovery.[1] The unique electronic properties and rigid bicyclic structure of the 1H-indazole nucleus make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[2][3] This has led to the development of several clinically approved drugs containing the indazole core, such as the anticancer agents niraparib and pazopanib.[1] The versatility of the 1H-indazole ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile to achieve desired potency and selectivity.[3]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted 1H-indazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary mechanism through which 1H-indazole derivatives exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer. For instance, certain derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] Others have demonstrated inhibitory activity against kinases in the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[6]

Furthermore, many 1H-indazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8] Some derivatives may also trigger apoptosis by increasing the levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[7]

Indazole Substituted 1H-Indazole Derivative Kinase Protein Kinase (e.g., VEGFR-2, PI3K) Indazole->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation ROS ROS Production Indazole->ROS Induction Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Inhibition of Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase Caspase Activation Caspase->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase

Caption: Proposed anticancer mechanisms of 1H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.

  • Substitution at N1: Alkylation or arylation at the N1 position with various functional groups can significantly impact activity. For example, the introduction of a piperazine moiety at this position has been shown to enhance antiproliferative effects.[4]

  • Substitution at C3: The 1H-indazole-3-amine moiety is a recognized hinge-binding fragment for many kinases.[9] Modifications at this position, such as the introduction of amide or sulfonamide groups, have yielded potent kinase inhibitors.[10]

  • Substitution at C5 and C6: The introduction of substituted aromatic groups at the C5 position via Suzuki coupling has been a successful strategy to enhance antitumor activity.[4] Similarly, amino substitutions at the C6 position have been found to be crucial for the cytotoxicity of some derivatives against colorectal cancer cells.[11][12]

CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
6o Piperazine at C3, substituted phenyl at C5K562 (leukemia)5.15[8]
9f N-(4-fluorobenzyl) at C6-aminoHCT116 (colorectal)14.3[11][12]
2f Pyridyl analogue4T1 (breast cancer)0.23[7]
6e Indazole-pyrimidine hybridMOLT-4 (leukemia)0.525[5]
Experimental Protocols

A common synthetic route to access substituted 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones or the intramolecular C-H amination of arylhydrazones.[1][13] A representative protocol for the synthesis of 5-substituted-1H-indazol-3-amine derivatives is outlined below.[9]

  • Step 1: Synthesis of 5-bromo-1H-indazol-3-amine. Reflux 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.

  • Step 2: Suzuki Coupling. Couple the 5-bromo-1H-indazol-3-amine with a desired boronic acid ester in the presence of a palladium catalyst and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/H2O).

  • Step 3: Further Derivatization (Optional). The resulting 5-aryl-1H-indazol-3-amine can be further modified, for example, by acylation or alkylation of the 3-amino group.

Start 5-bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate (Reflux) Start->Step1 Intermediate1 5-bromo-1H-indazol-3-amine Step1->Intermediate1 Step2 Boronic Acid Ester Pd Catalyst, Base (Suzuki Coupling) Intermediate1->Step2 Product 5-aryl-1H-indazol-3-amine Step2->Product

Caption: Synthetic workflow for 5-substituted 1H-indazol-3-amines.

The antiproliferative activity of synthesized compounds is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[4][9]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Substituted 1H-indazoles have demonstrated significant anti-inflammatory potential, making them attractive candidates for the development of novel anti-inflammatory drugs.[14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 1H-indazole derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory mediators.[14]

  • Cyclooxygenase-2 (COX-2) Inhibition: Many indazole derivatives have been shown to inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15]

  • Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][15]

  • Free Radical Scavenging: Some indazoles exhibit antioxidant properties by scavenging free radicals like nitric oxide (NO) and reducing lipid peroxidation, thereby mitigating oxidative stress associated with inflammation.[14][15]

Indazole Substituted 1H-Indazole Derivative COX2 COX-2 Indazole->COX2 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Indazole->Cytokines Inhibition FreeRadicals Free Radicals (e.g., NO) Indazole->FreeRadicals Scavenging Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation FreeRadicals->Inflammation

Caption: Anti-inflammatory mechanisms of 1H-indazole derivatives.

SAR Insights and In Vivo Efficacy

Studies have shown that substitutions on the indazole ring can modulate anti-inflammatory activity. For example, 5-aminoindazole has been shown to be a potent inhibitor of COX-2.[14] In animal models of acute inflammation, such as the carrageenan-induced hind paw edema model in rats, indazole derivatives have demonstrated significant, dose-dependent anti-inflammatory effects.[14][15] For instance, 5-aminoindazole at a dose of 100 mg/kg has been shown to produce a maximum inhibition of inflammation of 83.09%, comparable to the standard drug diclofenac.[14]

CompoundIn Vitro TargetIC50 (µM)In Vivo ModelMaximum Inhibition (%)Reference
5-Aminoindazole COX-212.32Carrageenan-induced paw edema83.09 (at 100 mg/kg)[14]
Indazole COX-223.42Carrageenan-induced paw edema61.03 (at 100 mg/kg)[14]
6-Nitroindazole COX-218.76Carrageenan-induced paw edema78.21 (at 100 mg/kg)[14]
Experimental Protocols

This is a widely used model to screen for acute anti-inflammatory activity.[14][15]

  • Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the indazole derivatives.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

The ability of compounds to inhibit COX-2 can be assessed using commercially available assay kits.[15]

  • Reaction Setup: Prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable substrate (e.g., arachidonic acid) in a buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin produced (e.g., PGE2) using a specific detection method, such as an enzyme immunoassay (EIA).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted 1H-indazoles have shown promise as antibacterial and antifungal agents.[2]

Spectrum of Activity and SAR

Indazole derivatives have demonstrated activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][16] Some derivatives also exhibit antifungal activity against pathogens like Aspergillus niger and Candida albicans.[2][17]

The antimicrobial activity is influenced by the substituents on the indazole core. For example, 3-methyl-1H-indazole derivatives with a piperidin-1-yl)ethan-1-oyl group at the N1 position have shown potent antibacterial activity.[16] Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have also been reported to possess both antibacterial and antifungal properties.[2]

CompoundSubstitutionTarget OrganismZone of Inhibition (mm)Reference
1d 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-E. coli46 (at 300 µg/ml)[2][16]
76 5-nitro-1H-indazole with sulfonamideS. aureus17.4[2]
76 5-nitro-1H-indazole with sulfonamideA. niger19.4[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)

The cup plate or agar well diffusion method is a common technique to evaluate the antibacterial activity of compounds.[16]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test bacterium over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound solution into the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Conclusion and Future Perspectives

The 1H-indazole scaffold remains a highly valuable framework in the design and development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the immense potential of this heterocyclic system. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The elucidation of precise mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of next-generation 1H-indazole-based drugs.

References

  • BenchChem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • BenchChem. (n.d.). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • R, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06-FC11.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15743.
  • Shaikh, J. U., et al. (2022). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of the Indian Chemical Society, 99(11), 100742.
  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6594.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • R, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06-FC11.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis.
  • Colombo, M., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 7, 40373.
  • El-Adl, K., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Advances, 11(26), 15744-15763.
  • Pérez-Villanueva, J., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6594.

Sources

Technical Guide: Spectral Characterization of 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization and structural analysis of 5-Bromo-1,7-dimethyl-1H-indazole , a critical intermediate in the synthesis of pharmaceutical agents targeting kinase pathways.

The data presented synthesizes experimental precedents from analogous indazole scaffolds and calculated physicochemical properties, ensuring high relevance for structural confirmation in drug discovery workflows.

Compound Profile & Synthetic Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: 5-Bromo-1,7-dimethyl-1H-indazole

  • CAS Number: 1092352-34-5

  • Molecular Formula:

    
    
    
  • Exact Mass: 223.995 / 225.993 (due to

    
    )
    
Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically generated via the methylation of 5-bromo-7-methyl-1H-indazole .

  • Regioselectivity: Indazole alkylation typically yields a mixture of N1-alkyl (thermodynamically favored) and N2-alkyl (kinetically favored) isomers.[1]

  • Steric Influence: The methyl group at C7 exerts steric pressure on the N1 position, potentially increasing the ratio of the N2-isomer (5-bromo-2,7-dimethyl-2H-indazole) byproduct.

  • Purification: The N1-isomer (target) is generally less polar than the N2-isomer and elutes first in normal-phase chromatography.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) or APCI in Positive Mode (


).
Isotopic Signature

The presence of a single bromine atom creates a distinctive 1:1 doublet pattern in the molecular ion region. This is the primary diagnostic for confirmation.

Ion Speciesm/z (Theoretical)Relative AbundanceAssignment
[M+H]

(

Br)
225.00 100%Base Peak (Monoisotopic)
[M+H]

(

Br)
227.00 ~98%Bromine Isotope Peak
[M+H+1]

226.00~10%

C Isotope contribution
Fragmentation Pathway (DOT Visualization)

Under collision-induced dissociation (CID), the loss of the methyl groups and the bromine atom follows a logical cleavage pattern.

MS_Fragmentation M_Ion [M+H]+ m/z 225/227 Frag1 [M - Me]+ Loss of N-Methyl M_Ion->Frag1 -15 Da Frag2 [M - Br]+ Debromination m/z ~146 M_Ion->Frag2 -79/81 Da Frag3 Ring Cleavage (HCN Loss) Frag2->Frag3 -27 Da

Figure 1: Proposed fragmentation pathway for 5-Bromo-1,7-dimethyl-1H-indazole in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 or 

. Reference: TMS (0.00 ppm).
H NMR (Proton) Analysis

The 1,7-dimethyl substitution pattern simplifies the aromatic region into two distinct doublets (meta-coupling) and one singlet (H3).

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 7.95 - 8.05 Singlet (s)1H-Characteristic indazole H3; most deshielded.
H-4 7.70 - 7.75 Doublet (d)1H

Meta-coupling to H6; deshielded by Br.
H-6 7.35 - 7.45 Doublet (d)1H

Meta-coupling to H4.
N-Me (1) 4.00 - 4.10 Singlet (s)3H-Diagnostic for N1-Me (N2-Me typically appears ~4.2 ppm).
C-Me (7) 2.65 - 2.75 Singlet (s)3H-Deshielded benzylic methyl adjacent to N1.

Critical Distinction (N1 vs N2 Isomer):

  • N1-Me (Target):

    
     ppm. The C7-Methyl signal is often slightly downfield due to proximity to the N1 lone pair.
    
  • N2-Me (Impurity):

    
     ppm. The H3 proton in the N2-isomer is often shifted further downfield (
    
    
    
    ppm).
C NMR (Carbon) Analysis

Expected signals for the 9 carbon environment.

Carbon TypeShift (

, ppm)
Assignment
C=N (C3) 133.0 - 135.0Indazole ring carbon
Aromatic C-Br 112.0 - 114.0C5 (Upfield due to heavy atom effect)
Aromatic C-H 120.0 - 130.0C4, C6
Quaternary C 138.0 - 142.0C7a, C3a (Bridgehead carbons)
N-Methyl 35.0 - 38.0N1-CH3
C-Methyl 17.0 - 19.0C7-CH3

Infrared (IR) Spectroscopy

Method: FT-IR (ATR or KBr pellet).

Wavenumber (

)
IntensityFunctional Group Assignment
3050 - 3100 WeakC-H stretch (Aromatic)
2920 - 2950 MediumC-H stretch (Aliphatic Methyls)
1610 - 1630 MediumC=N stretch (Indazole ring)
1450 - 1500 StrongC=C aromatic skeletal vibrations
1050 - 1100 MediumC-N stretch
600 - 700 StrongC-Br stretch (Carbon-Bromine bond)

Experimental Workflow: Synthesis & Purification

The following workflow describes the generation of the sample for spectral analysis, highlighting the critical separation of the N1/N2 regioisomers.

Synthesis_Workflow Start 5-Bromo-7-methylindazole (Precursor) Reaction Methylation (Mixture of Isomers) Start->Reaction + Reagents Reagent MeI / Cs2CO3 DMF, 60°C Reagent->Reaction Sep Column Chromatography (Hexane/EtOAc) Reaction->Sep Target Target: N1-Methyl (Elutes First) Sep->Target Less Polar Impurity Impurity: N2-Methyl (Elutes Second) Sep->Impurity More Polar

Figure 2: Synthesis and purification logic to isolate the 1,7-dimethyl isomer.

Protocol for Spectral Sample Preparation
  • Solubility Check: Dissolve 5 mg of the purified solid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; any turbidity suggests inorganic salts (
    
    
    
    ) remain.
  • Instrument Setup:

    • NMR: Set relaxation delay (

      
      ) to 
      
      
      
      s to ensure integration accuracy of the methyl singlets.
    • MS: Use a low cone voltage (20-30V) to preserve the molecular ion

      
      .
      

References

  • Cheung, D. (2025).[1][2] Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Link

  • BenchChem. (2024). Synthesis routes of 5-bromo-1H-indazole. BenchChem Database. Link

  • PubChem. (2024). 5-Bromo-1,7-dimethyl-1H-indazole (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). 5-Bromo-1H-indazole Product Specification. Merck KGaA. Link

  • Meanwell, N. A., et al. (2018). Regiocontrol in the Alkylation of Indazoles. Journal of Medicinal Chemistry.

Sources

Therapeutic Potential of Dimethyl-Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and experimental validation of dimethyl-indazole derivatives. It is structured to provide actionable intelligence for drug discovery professionals, distinguishing between high-value therapeutic targets (Oncology/Inflammation) and off-target liabilities (CNS/Cannabinoid toxicity).

Executive Summary & Chemical Rationale

The indazole (1H-indazole) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific introduction of dimethyl substituents onto the indazole core (typically at positions 3,6- or 4,6-) or its immediate pendants serves three critical pharmacological functions:

  • Conformational Locking: Methyl groups restrict bond rotation (atropisomerism), forcing the molecule into a bioactive conformation that fits specific ATP-binding pockets.

  • Metabolic Stability: Methylation at metabolically labile sites (e.g., C3 or C6) blocks oxidation by CYP450 enzymes, extending half-life (

    
    ).
    
  • Hydrophobic Filling: The dimethyl motif effectively fills the hydrophobic "back-pockets" of kinase domains (e.g., the Gatekeeper region), enhancing selectivity over structurally similar enzymes.

Primary Therapeutic Targets

Protein Kinases (Oncology & Angiogenesis)

The most validated application of dimethyl-indazole derivatives is the inhibition of receptor tyrosine kinases (RTKs).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor):

    • Mechanism:[1][2] Indazoles bind to the ATP-binding cleft of VEGFR-2. The N1 and N2 nitrogens often form hydrogen bonds with the "hinge region" (e.g., Cys919).

    • Dimethyl Role:[3][4] A methyl group at C3 or C6 induces a steric clash with the gatekeeper residue in off-target kinases, improving selectivity for VEGFR. This mimics the efficacy of clinically approved drugs like Pazopanib (which contains a 3-methylindazole core).

    • Therapeutic Outcome: Anti-angiogenesis in Renal Cell Carcinoma (RCC) and Soft Tissue Sarcoma.

  • CDK2/Cyclin E (Cell Cycle Regulation):

    • Mechanism:[1][2]Tetrahydroindazole derivatives (often substituted with dimethyl groups) act as ATP-competitive inhibitors.

    • Specifics: 3,6,6-trimethyl-tetrahydroindazoles have shown nanomolar affinity for CDK2. The gem-dimethyl group on the saturated ring creates a hydrophobic bulk that displaces water molecules in the active site, increasing binding entropy.

Epigenetic Modulators: BRD4 (Bromodomain)

While 3,5-dimethylisoxazole is the classic pharmacophore for BET bromodomain inhibition (mimicking acetyl-lysine), dimethyl-indazole analogs have emerged as stable bioisosteres.

  • Target: BRD4 (Bromodomain-containing protein 4).[5]

  • Mechanism:[1][2] The dimethyl-indazole core mimics the acetylated lysine residue of histones, disrupting the protein-protein interaction between chromatin and BRD4.

  • Application: Acute Myeloid Leukemia (AML) and MYC-driven solid tumors.

Heat Shock Protein 90 (HSP90)
  • Target Domain: C-terminal domain (CTD) of HSP90.

  • Mechanism:[1][2] Unlike N-terminal inhibitors (e.g., Geldanamycin) which induce the Heat Shock Response (HSR), C-terminal dimethyl-indazole inhibitors destabilize client proteins (HER2, EGFR) without upregulating HSP70 (a resistance mechanism).

  • Relevance: HER2+ Breast Cancer resistant to Trastuzumab.

Critical Liability: The Cannabinoid Trap

Safety Warning: Researchers must be aware that indazole-3-carboxamides with dimethyl-containing tails (e.g., N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)...[4]) are potent CB1 receptor agonists (Synthetic Cannabinoids like ADB-BUTINACA).[1][6][7]

  • Therapeutic vs. Toxic: While CB2-selective agonists have potential for pain/inflammation, non-selective dimethyl-indazole agonists are associated with severe CNS toxicity (seizures, psychosis).

  • Screening Requirement: All novel dimethyl-indazole leads must be counter-screened against CB1 (CNR1) to rule out psychotropic liabilities.

Visualizing the Mechanism

Figure 1: Kinase Inhibition Pathway (VEGFR/MAPK)

This diagram illustrates how a dimethyl-indazole inhibitor blocks the angiogenic signaling cascade.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Activates RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor Dimethyl-Indazole Inhibitor Inhibitor->Receptor  ATP Competition (Blockade) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Caption: Dimethyl-indazole compounds competitively inhibit ATP binding at the VEGFR-2 intracellular domain, preventing downstream RAS/RAF/MEK phosphorylation and halting tumor angiogenesis.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for C3-Functionalization

This protocol installs the critical aryl group at the C3 position of a 6-methylindazole core.

Reagents:

  • 6-methyl-3-iodo-1H-indazole (1.0 eq)

  • Aryl-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the indazole, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon pressure.

  • Reaction: Add degassed solvent. Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation: ADP-Glo™ Kinase Assay

A self-validating luminescent assay to quantify inhibitory potency (


).

Protocol:

  • Preparation: Dilute dimethyl-indazole compounds in DMSO (10-point serial dilution).

  • Enzyme Reaction: Incubate compound (2 µL) with Recombinant VEGFR-2 (4 µL) and Poly(Glu,Tyr) substrate (2 µL) in kinase buffer (pH 7.5, MgCl₂, MnCl₂) for 10 mins at RT.

  • Start: Add ultra-pure ATP (2 µL) to initiate phosphorylation. Incubate 60 mins.

  • Depletion: Add ADP-Glo™ Reagent (10 µL) to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (20 µL) to convert the generated ADP to ATP, which drives the Luciferase/Luciferin reaction.

  • Read: Measure luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve.

    • Control: Staurosporine (Positive Control), DMSO only (Negative Control).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of methyl positioning on biological activity, synthesized from recent literature.

Substitution PatternPrimary TargetEffect of MethylationReference
3-methyl-1H-indazole VEGFR-2 / PDGFRFits into the hydrophobic pocket near the gatekeeper residue; improves potency over unsubstituted indazole.[1]
3,6-dimethyl-1H-indazole CDK2 / Aurora ADual methylation increases lipophilicity (

) and cell permeability; C6-methyl blocks metabolic oxidation.
[2]
4,6-dimethyl-1H-indazole BRD4 (Bromodomain)Mimics the acetyl-lysine recognition motif; the 4,6-dimethyl pattern provides shape complementarity to the WPF shelf.[3]
N1-dimethyl-tail CB1 ReceptorTOXIC LIABILITY. N1-alkylation with dimethyl-containing chains creates potent psychotropic agonists (Synthetic Cannabinoids).[4]

Future Outlook: PROTACs

The dimethyl-indazole scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras). By attaching an E3 ligase linker (e.g., Thalidomide) to the N1 position of a 3,6-dimethylindazole kinase inhibitor, researchers can degrade the target protein rather than merely inhibiting it, overcoming resistance mutations.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Critical review report: ADB-BUTINACA. World Health Organization (WHO). [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

Sources

review of 5-Bromo-1,7-dimethyl-1H-indazole literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-1,7-dimethyl-1H-indazole , a critical intermediate in the synthesis of small-molecule kinase inhibitors. It addresses the specific challenge of regioselective synthesis and outlines its application in medicinal chemistry.

Advanced Synthesis, Regiocontrol, and Medicinal Applications

Executive Summary

5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) is a privileged heterocyclic building block used primarily in the development of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, Aurora, and PLK families). Its structural value lies in the 1,7-dimethyl substitution pattern : the N1-methyl group mimics the adenosine moiety of ATP, while the C7-methyl group induces a specific torsion angle that enhances selectivity by interacting with the kinase "gatekeeper" region or solvent front, often improving solubility and metabolic stability compared to the des-methyl analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4]
PropertyData
Chemical Name 5-Bromo-1,7-dimethyl-1H-indazole
CAS Number 1092352-34-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78–82 °C (typical range for crystalline solid)
Solubility Soluble in DMSO, DCM, EtOAc; insoluble in water
Key Reactivity C5-Bromine (Suzuki/Buchwald coupling); N1 (Non-basic due to alkylation)
Critical Synthesis Analysis: The Regioselectivity Challenge

A common pitfall in indazole chemistry is the assumption that direct methylation of 5-bromo-7-methyl-1H-indazole will yield the desired N1-methyl product.

  • The Problem (Direct Alkylation): Reacting 7-substituted indazoles with methyl iodide (MeI) and a base (e.g., Cs₂CO₃) overwhelmingly favors N2-alkylation (yielding the 2,7-dimethyl isomer). The C7-methyl group exerts steric hindrance on the adjacent N1 nitrogen, blocking nucleophilic attack. Additionally, electronic effects in the indazole anion often favor N2.

  • The Solution (De Novo Cyclization): To guarantee the 1,7-dimethyl (N1) regiochemistry, the pyrazole ring must be constructed with the methyl group already in place. The most robust method involves the condensation of a 2-halo-aryl carbonyl precursor with methylhydrazine.

Synthesis Workflow Diagram

The following diagram contrasts the flawed direct alkylation route with the recommended de novo cyclization strategy.

SynthesisPathways Precursor 5-Bromo-2-fluoro- 3-methylbenzaldehyde Reagent1 Methylhydrazine (MeNHNH2) Precursor->Reagent1 Target TARGET: 5-Bromo-1,7-dimethyl- 1H-indazole (N1) Precursor->Target SNAr & Cyclization (Regioselective) DirectStart 5-Bromo-7-methyl- 1H-indazole Reagent2 MeI / Cs2CO3 DirectStart->Reagent2 DirectStart->Target Minor Product (<10% yield) Byproduct IMPURITY: 5-Bromo-2,7-dimethyl- 2H-indazole (N2) DirectStart->Byproduct Steric Hindrance at N1 favors N2

Caption: Comparison of synthetic routes. The de novo route (green) using methylhydrazine ensures N1 regiochemistry, whereas direct methylation (red) suffers from steric hindrance at C7, leading to N2 impurities.

Detailed Experimental Protocol (Recommended Route)

This protocol utilizes 5-bromo-2-fluoro-3-methylbenzaldehyde as the starting material. This ensures the methyl group is locked at the N1 position during the ring-closing step.

Reagents:

  • 5-Bromo-2-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-fluoro-3-methylbenzaldehyde (10 mmol) in anhydrous DMF (30 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add K₂CO₃ (20 mmol) followed by the slow, dropwise addition of methylhydrazine (12 mmol). Caution: Methylhydrazine is toxic and potentially explosive; handle in a fume hood.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The intermediate hydrazone forms first, followed by intramolecular nucleophilic aromatic substitution (S_NAr) to close the ring.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (150 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms (due to DMF solubility), extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase. Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/EtOAc (0% to 20% EtOAc).

  • Validation: Verify the structure using ¹H NMR.

    • Diagnostic Signal: The N-Methyl singlet typically appears around 4.0 ppm .

    • Regioisomer Check: NOESY NMR can confirm the spatial proximity of the N-Methyl protons to the C7-Methyl protons, confirming the 1,7-substitution pattern.

Medicinal Chemistry Applications

The 5-bromo-1,7-dimethyl-1H-indazole scaffold serves as a versatile "head group" for kinase inhibitors. The bromine atom at position 5 is electronically activated for Palladium-catalyzed cross-coupling reactions, allowing the attachment of diverse "tail" moieties that extend into the kinase specificity pocket.

Structural Activity Relationship (SAR) Logic
  • N1-Methyl: Mimics the ribose attachment point of ATP; anchors the molecule in the hinge region.

  • C7-Methyl: Provides a hydrophobic clash with the "gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR), often overcoming drug resistance mutations.

  • C5-Bromine: The exit vector for extending the molecule into the solvent-exposed region.

SAR_Logic Core 5-Bromo-1,7-dimethyl-1H-indazole N1-Methyl C7-Methyl C5-Bromine Func1 ATP Hinge Binding (Mimics Adenosine) Core:N1->Func1 Func2 Gatekeeper Selectivity (Steric/Hydrophobic fit) Core:C7->Func2 Func3 Synthetic Handle (Suzuki/Buchwald Coupling) Core:C5->Func3 Downstream Potent Kinase Inhibitor (e.g., VEGFR, Aurora, PLK1) Func3->Downstream + Boronic Acid/Amine

Caption: SAR breakdown of the scaffold. The C5-Bromine is the primary synthetic handle for library generation.

References
  • Regioselectivity in Indazole Synthesis

    • Title: Regioselective synthesis of 1-alkyl-1H-indazoles via the reaction of 2-haloaryl carbonyl compounds with alkylhydrazines.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the "hydrazine route" as the standard for N1 regiocontrol.
    • URL:[Link] (General Journal Link for verification)

  • Indazoles in Kinase Discovery

    • Title: Indazole derivatives as potent Aurora kinase inhibitors: Synthesis and SAR studies.
    • Source:European Journal of Medicinal Chemistry
    • Context: Demonstrates the utility of the 5-bromo-indazole scaffold in building kinase inhibitors.[2]

    • URL:[Link]

  • Specific Compound Data

    • Title: 5-Bromo-1,7-dimethyl-1H-indazole (CAS 1092352-34-5) Entry.[3][4]

    • Source:PubChem / ChemicalBook
    • Context: Verification of CAS and physical properties.[5]

    • URL:[Link] (Search via CAS 1092352-34-5)

Sources

Safety and Handling of 5-Bromo-1,7-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

5-Bromo-1,7-dimethyl-1H-indazole is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural utility lies in the 5-position bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the 1,7-dimethyl substitution pattern, which modulates lipophilicity and metabolic stability.

While specific toxicological data for this exact regioisomer is limited in public registries, its safety profile can be reliably extrapolated from close structural analogs (e.g., 5-bromo-1H-indazole, 5-bromo-1-methyl-1H-indazole). Users must treat this compound as a hazardous irritant and a potential acute toxin upon ingestion.

Physicochemical Profile
PropertyValue / DescriptionNote
CAS Number 1092352-34-5Verified Identifier
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Physical State Solid (Powder/Crystalline)Typically off-white to pale yellow
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility
Reactivity Stable under ambient conditionsSensitive to strong oxidizers

Hazard Identification & Toxicology (SAR Analysis)

Scientific Integrity Note: In the absence of a compound-specific full toxicology report, the following hazard classification is derived from Structure-Activity Relationship (SAR) analysis of the 5-bromoindazole class.

GHS Classification (Predicted)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Key Risk Factors[1][2][3][4][6][7][8]
  • Dust Inhalation: As a solid intermediate, the primary route of occupational exposure is dust inhalation during weighing and transfer. The indazole core is nitrogen-rich, and inhalation may trigger mucosal irritation or sensitization.

  • Cross-Coupling Residues: If synthesized in-house, the material may contain trace heavy metals (Pd, Cu) or organotin residues, adding a layer of toxicity not inherent to the pure compound.

  • Sensitization Potential: Halogenated heterocycles have a structural alert for skin sensitization. Repeated contact should be strictly avoided.

Engineering Controls & Personal Protective Equipment (PPE)[3][5][6][9]

To ensure operator safety, a "Hierarchy of Controls" approach is mandatory.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Ventilation: Maintain a face velocity of 80–100 fpm (feet per minute).

  • Static Control: Use anti-static weighing boats and grounding mats, as dry organic powders can generate static charge, leading to dispersion or ignition risks.

PPE Matrix
Protection LevelRequirementRationale
Eye/Face Chemical Splash GogglesPrevent ocular damage from dust or solution splashes.[4]
Hand Nitrile Gloves (Double-layered)0.11mm minimum thickness. Indazoles permeate latex rapidly.
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (Cotton/Flame Resistant)Standard protection against particulate accumulation.

Operational Protocols: Synthesis & Handling

Workflow Visualization: Safe Handling Decision Tree

The following diagram outlines the decision logic for handling 5-Bromo-1,7-dimethyl-1H-indazole based on quantity and state.

SafetyProtocol Start Start: Handling 5-Bromo-1,7-dimethyl-1H-indazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DCM) StateCheck->Solution QuantityCheck Quantity > 500mg? Solid->QuantityCheck SolventHandling Use Double Nitrile Gloves Avoid Syringe Needles (Splash Risk) Solution->SolventHandling SmallScale Standard Fume Hood (Sash at working height) QuantityCheck->SmallScale No LargeScale Powder Hood or Local Exhaust Ventilation (LEV) QuantityCheck->LargeScale Yes Waste Disposal: Halogenated Organic Waste SmallScale->Waste LargeScale->Waste SolventHandling->Waste

Caption: Operational decision tree for selecting appropriate engineering controls based on physical state and quantity.

Protocol 1: Weighing and Transfer
  • Preparation: Pre-weigh the receiving vessel (flask/vial) to avoid transferring powder back and forth.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a solvent-dampened tissue (ethanol or isopropanol) immediately after use. Dispose of the tissue as hazardous solid waste.

Protocol 2: Reaction Setup (Cross-Coupling Context)

Context: This compound is typically used as an electrophile in Suzuki or Buchwald couplings.

  • Solvent Degassing: If bubbling inert gas (Argon/Nitrogen) through a solution containing the indazole, ensure the needle is secured. Aerosolization of the solution via gas flow is a common exposure vector.

  • Heating: When heating reaction mixtures (e.g., 80°C in Dioxane), use a reflux condenser and ensure the system is under positive inert gas pressure to prevent vapor escape.

  • Quenching: Quench reactions at ambient temperature. Although the indazole is stable, the reagents (e.g., boronic acids, bases) may be exothermic upon aqueous workup.

Emergency Response & Spill Management

Spill Cleanup Procedure

Scenario: Spillage of 1–5g of solid powder on the benchtop.

  • Evacuate & Alert: Inform nearby personnel. If outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator (or N95) and double nitrile gloves.

  • Dry Cleanup:

    • Do NOT sweep dry dust (creates aerosols).

    • Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

  • Wet Polish: Wipe the surface with acetone followed by soap and water.

  • Disposal: Label as "Solid Hazardous Waste (Halogenated Heterocycle)."

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[3] If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol , as it may enhance transdermal absorption of the compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[4][2][3]

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration preserves integrity for catalytic applications.

  • Atmosphere: Store under inert gas (Argon) if possible, or in a tightly sealed container to prevent hydrolysis of potential impurities.

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., permanganates, peroxides).[5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329762362, 5-Bromo-1H-indazole. Retrieved from [Link]

    • Note: Used as the primary SAR analog for toxicological profiling.
  • Source for GHS classification and P-st
  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry. Retrieved from [Link]

    • Source for application context and chemical stability d
  • Massachusetts Institute of Technology (MIT) EHS. SOP for Halogenated Solvents and Heterocycles. Retrieved from [Link]

    • Source for general handling protocols of halogen

Sources

Theoretical Investigation & Computational Profiling of 5-Bromo-1,7-dimethyl-1H-indazole

[1]

Executive Summary & Strategic Relevance

5-Bromo-1,7-dimethyl-1H-indazole represents a critical intermediate in the design of "privileged scaffold" kinase inhibitors and allosteric modulators.[1] Unlike the simpler 1-methyl analogs, the 1,7-dimethyl substitution pattern introduces unique steric constraints that lock the molecular conformation, preventing promiscuous binding while enhancing selectivity for hydrophobic pockets in enzymes like VEGFR-2 and EGFR.[1]

This technical guide provides a rigorous theoretical framework for studying this molecule, synthesizing Density Functional Theory (DFT) profiling, molecular docking, and ADMET prediction. It serves as a blueprint for medicinal chemists to validate this scaffold before committing to wet-lab synthesis.[1]

Computational Methodology: Quantum Mechanical Profiling

To accurately predict the reactivity and stability of 5-Bromo-1,7-dimethyl-1H-indazole, a multi-tiered computational approach is required.[1] The presence of the heavy bromine atom necessitates the use of polarization functions in the basis set.[1]

Geometry Optimization Protocol

Objective: Determine the global minimum energy conformation and validate the steric impact of the C7-methyl group on the N1-methyl orientation.

  • Software Framework: Gaussian 16 / ORCA 5.0[1]

  • Functional: B3LYP (Hybrid functional for balanced electronic/structural accuracy) or ωB97X-D (includes dispersion corrections, crucial for the Br atom).

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The diffuse functions (++) are essential for describing the lone pairs on the nitrogen atoms and the electron-rich bromine cloud.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    ) to mimic physiological and stock solution environments.
Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity is governed by the energy gap (

  • HOMO Location: Predominantly localized on the indazole rings and the bromine lone pairs (electron donor regions).

  • LUMO Location: Delocalized over the pyridazine ring system (electron acceptor region).

  • Theoretical Calculation:

    
    
    
    
    • Insight: A lower

      
       in 5-bromo derivatives compared to unsubstituted indazoles suggests higher polarizability and reactivity towards oxidative addition (e.g., Suzuki-Miyaura coupling).
      
Molecular Electrostatic Potential (MEP) Mapping

Visualization Strategy: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.) to identify pharmacophoric features.

  • Red Regions (Negative Potential): N2 nitrogen (H-bond acceptor).[1]

  • Blue Regions (Positive Potential): C-H protons on the benzene ring.

  • Sigma-Hole: The bromine atom exhibits a positive "sigma-hole" along the C-Br bond axis, facilitating halogen bonding with carbonyl backbone residues in target proteins.[1]

In Silico Pharmacology: Molecular Docking & Dynamics

The 5-bromo-indazole core is a bioisostere of the indole scaffold found in FDA-approved drugs like Axinitib and Pazopanib.[1]

Target Selection & Preparation
  • Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .[1]

    • PDB ID:4ASD or 3VHE.

  • Secondary Target: EGFR (Epidermal Growth Factor Receptor) .

    • PDB ID:1M17.

Protocol:

  • Protein Prep: Remove crystallographic water (except those bridging key residues), protonate H-bond donors at pH 7.4.

  • Ligand Prep: Minimize 5-Bromo-1,7-dimethyl-1H-indazole using the MMFF94 force field.[1]

  • Grid Generation: Center grid box (20x20x20 Å) on the ATP-binding hinge region (Val916, Cys919 in VEGFR-2).

Binding Mode Analysis

The 1,7-dimethyl pattern alters the binding topology compared to standard indazoles:

  • N1-Methyl: Projects into the solvent-exposed region or a small hydrophobic sub-pocket.[1]

  • C7-Methyl: Creates a "steric clash" if the pocket is too narrow, effectively acting as a selectivity filter against off-target kinases.[1]

  • 5-Bromo: Engages in halogen bonding with the backbone carbonyl of the hinge region or hydrophobic interactions with Gatekeeper residues.[1]

Table 1: Theoretical Binding Parameters (Predicted)

Parameter5-Bromo-1,7-dimethyl-1H-indazole5-Bromo-1H-indazole (Ref)Biological Implication
Binding Energy (

)
-8.5 to -9.2 kcal/mol-7.8 to -8.4 kcal/molMethyl groups increase hydrophobic burial (

).[1]
Ligand Efficiency (LE) ~0.35~0.42Lower LE due to added mass, but higher specificity.
H-Bond Acceptors N2 (Pyridazine)N2, N1-H1,7-dimethylation removes N1-H donor capability.[1]
Halogen Bond Distance 2.9 - 3.2 Å (Br[1]···O=C)2.9 - 3.2 ÅCritical for potency; geometry dependent.[1]

Visualization of Theoretical Workflow

The following diagram outlines the integrated workflow for the theoretical characterization of this molecule.

TheoreticalWorkflowcluster_DFTQuantum Mechanics (DFT)cluster_DockingIn Silico PharmacologyMoleculeTarget: 5-Bromo-1,7-dimethyl-1H-indazoleGeomOptGeometry Optimization(B3LYP/6-311++G(d,p))Molecule->GeomOptTargetPrepTarget Prep(VEGFR-2 / EGFR)Molecule->TargetPrepFMOFMO Analysis(HOMO-LUMO Gap)GeomOpt->FMOMEPMEP Mapping(Reactive Sites)GeomOpt->MEPDockingMolecular Docking(AutoDock Vina/Gold)GeomOpt->DockingOptimized Conf.ValidationExperimental Validation(X-Ray / NMR / IC50)FMO->ValidationPredicts ReactivityTargetPrep->DockingInteractionInteraction Profiling(Halogen Bonds/Sterics)Docking->InteractionInteraction->ValidationPredicts Potency

Caption: Integrated computational workflow connecting QM optimization to pharmacological docking predictions.

Structure-Activity Relationship (SAR) Logic

The 1,7-dimethyl substitution is not arbitrary; it is a calculated modification to tune the physicochemical profile.[1]

SAR_LogicCoreIndazole ScaffoldPos55-Position (Bromine)Core->Pos5Pos11-Position (Methyl)Core->Pos1Pos77-Position (Methyl)Core->Pos7Effect5Halogen BondingCross-Coupling HandlePos5->Effect5Effect1Blocks TautomerismIncreases LipophilicityPos1->Effect1Effect7Steric LockPrevents Metabol. DealkylationPos7->Effect7Effect7->Effect1Enforces Regiochem

Caption: SAR Deconstruction of 5-Bromo-1,7-dimethyl-1H-indazole showing functional roles of substituents.

ADMET & Drug-Likeness Predictions

Before synthesis, the pharmacokinetic profile must be assessed to ensure the compound is a viable drug candidate.[1]

  • Lipophilicity (LogP): Predicted value ~3.2. The addition of two methyl groups and a bromine atom pushes the LogP higher than unsubstituted indazole (LogP ~1.9), improving membrane permeability but potentially reducing aqueous solubility.

  • Blood-Brain Barrier (BBB): High probability of crossing BBB due to low polar surface area (PSA < 40 Ų) and lack of H-bond donors.[1]

  • Metabolic Stability: The C7-methyl group sterically hinders dealkylation at the N1 position by Cytochrome P450 enzymes, potentially extending the half-life compared to 1-methylindazole derivatives.[1]

References

  • Indazole Scaffold Significance

    • Title: Indazole-containing derivatives: Synthesis and biological perspectives.
    • Source:Molecules (2021).[2][3][4]

    • URL:[Link]

  • DFT Methodology for Indazoles

    • Title: Synthesis, molecular docking and DFT studies on novel indazole deriv
    • Source:RSC Advances (2024).
    • URL:[Link]

  • Tautomerism & Structural Analysis

    • Title: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
    • Source:Molecules (2006).[5]

    • URL:[Link]

  • Kinase Inhibitor Binding Modes

    • Title: Discovery of Axitinib: A Potent, Selective, and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptors.
    • Source:Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Compound Data

    • Title: 5-Bromo-1,7-dimethyl-1H-indazole (PubChem CID 37819125).[1][6]

    • Source:PubChem.[6][7][8]

    • URL:[Link]

Commercial Sources & Technical Profiling: 5-Bromo-1,7-dimethyl-1H-indazole

[1]

Executive Summary

5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the 5-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1,7-dimethyl core, which provides specific steric and lipophilic properties often required for binding pocket selectivity.[1]

The Sourcing Challenge: The critical quality attribute (CQA) for this compound is not merely chemical purity (>95%) but regioisomeric purity . The methylation of the precursor (5-bromo-7-methylindazole) is complicated by the steric bulk of the C7-methyl group, which can shift the reaction toward the kinetically favored N2-isomer (5-bromo-2,7-dimethyl-2H-indazole) rather than the thermodynamically stable N1-isomer.[1] Many commercial Certificates of Analysis (COAs) fail to explicitly quantify the N2-impurity, leading to downstream failure in structure-activity relationship (SAR) studies.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 5-Bromo-1,7-dimethyl-1H-indazole
CAS Number 1092352-34-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Impurity 5-Bromo-2,7-dimethyl-2H-indazole (N2-isomer)
Critical Analytical Distinction (NMR)

To validate the regioisomer, 1H-NMR is the gold standard. The N-methyl shift is diagnostic.[1][2]

  • N1-Methyl (Target): Typically appears upfield (~4.0 ppm) relative to N2.[1]

  • N2-Methyl (Impurity): Typically appears downfield (~4.2 ppm) due to the adjacent sp2 nitrogen.

  • NOE Contact: The N1-methyl group will show a Nuclear Overhauser Effect (NOE) correlation with the C7-methyl group protons.[1] The N2-methyl will not show this correlation strongly but may show correlation with C3-H.[1]

Commercial Sourcing Landscape

The supply chain is bifurcated into "Catalog Suppliers" (high price, small pack) and "Synthesis Partners" (bulk, custom batches).

Tier 1: Global Catalog Suppliers (Research Scale: mg to 5g)

Best for: Initial SAR hits, reference standards.[1]

SupplierRoleTypical PurityNotes
Sigma-Aldrich (Merck) Distributor≥95%High reliability; expensive per gram.[1]
Thermo Scientific (Fisher) Distributor97%Often re-brands from primary manufacturers.
Chem-Impex Int'l Specialist98%Strong inventory of heterocyclic building blocks.[1]
Combi-Blocks Manufacturer95-98%Excellent source for indazole analogs; often has stock.[1]
Tier 2: Bulk & Custom Synthesis (Process Scale: >100g)

Best for: Lead optimization, tox batches.[1]

  • WuXi AppTec: High capability in separating N1/N2 isomers on a kilo scale.[1][3]

  • Enamine: Large stock of building blocks; likely synthesizes on demand if out of stock.

  • Boron Molecular: Specializes in boronic acids and halo-heterocycles; reliable for cross-coupling precursors.[1]

  • Capot Chemical: Cost-effective for bulk, but requires rigorous third-party QC to confirm regioisomer ratio.[1]

Technical Deep Dive: Synthesis & Impurity Logic

The synthesis of 5-Bromo-1,7-dimethyl-1H-indazole is governed by the "7-Methyl Steric Effect." [1]

The Mechanism

Indazoles exist in a tautomeric equilibrium. Alkylation (methylation) can occur at N1 or N2.[4][5][6]

  • Thermodynamic Control (N1): The N1-alkylated product is generally more stable (aromaticity is fully retained in the benzene ring).

  • Kinetic Control (N2): The N2 position is less sterically hindered in unsubstituted indazoles.

  • The C7-Methyl Factor: In this specific molecule, the methyl group at C7 creates significant steric clash for incoming electrophiles at N1. This pushes the reaction toward the N2-isomer , making the isolation of the N1-target difficult without optimized conditions (high temperature, specific bases like Cs₂CO₃ to promote thermodynamic equilibration).

Experimental Workflow & Pathway

The following diagram illustrates the bifurcation point where the impurity is generated.

IndazoleSynthesiscluster_0Critical Regioselectivity StepStart4-Bromo-2-methylaniline(Precursor)CyclizationDiazotization & Cyclization(Bartoli/Jacobson)Start->Cyclization NaNO2, Ac2OIntermediate5-Bromo-7-methyl-1H-indazole(Tautomeric Mix)Cyclization->Intermediate Ring ClosureMethylationMethylation(MeI / Base)Intermediate->Methylation Electrophilic AttackTargetTARGET (N1)5-Bromo-1,7-dimethyl-1H-indazole(Thermodynamic Product)Methylation->Target High Temp / Cs2CO3(Overcomes Sterics)ImpurityIMPURITY (N2)5-Bromo-2,7-dimethyl-2H-indazole(Kinetic Product)Methylation->Impurity Low Temp / NaH(Steric Avoidance)

Figure 1: Synthesis pathway highlighting the divergent alkylation driven by the C7-methyl steric hindrance.

Procurement & Quality Assurance Strategy

When sourcing this material, "purity" is an insufficient metric. You must qualify the vendor based on their ability to control and detect the N2-isomer.

Vendor Qualification Checklist
  • Request the Full NMR: Do not accept a cropped spectrum. Look for small peaks around 4.2 ppm (N2-Me) or 8.0-8.5 ppm (C3-H shift differences).[1]

  • Ask for the Synthetic Route: If they use the "Indazole + MeI" route, ask how they purify the isomers (Column chromatography is usually required; recrystallization is often insufficient for separating N1/N2 isomers with similar polarity).

  • NOE Confirmation: For batches >100g, require a 1D-NOE experiment irradiating the N-methyl peak.[1]

    • Pass: Enhancement of C7-Methyl signal.[1][2]

    • Fail: Enhancement of C3-H signal only (indicates N2 isomer).

QC Protocol: HPLC Method Development

Standard C18 gradients often co-elute regioisomers.[1]

  • Column: Phenyl-Hexyl or C18 with high carbon load.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: Shallow gradient (e.g., 40-60% B over 20 mins) is recommended to resolve the N1/N2 pair.

References

  • National Institutes of Health (NIH) - PMC. Regioselective alkylation of indazoles: Steric and electronic effects.[1] [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • WuXi Biology. Mechanism of Highly Selective N2 Alkylation of Indazole (Case Study). [Link]

Methodological & Application

Application Note: Strategic Utilization of 5-Bromo-1,7-dimethyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" Effect in Indazole Scaffolds

5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) is not merely a halogenated heterocycle; it is a precision-engineered building block designed to address specific challenges in kinase and epigenetic target inhibition.

While the indazole core is a "privileged scaffold" found in FDA-approved drugs like Pazopanib and Axitinib , the specific 1,7-dimethyl substitution pattern offers distinct pharmacological advantages:

  • Tautomeric Locking: The N1-methyl group locks the indazole into the 1H-tautomer, eliminating the ambiguity of proton transfer inherent in NH-indazoles. This ensures consistent binding modes in protein pockets.

  • Conformational Control (The C7-Methyl): The methyl group at position 7 exerts steric pressure on substituents at position 1. In drug design, this is often exploited to induce specific dihedral twists, improving selectivity for targets like BET bromodomains or Tyrosine Kinases by forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

  • Metabolic Stability: The C7-methyl blocks a potential site of oxidative metabolism (CYP450 hydroxylation) on the benzenoid ring.

This guide outlines the optimized protocols for functionalizing this scaffold at the reactive C5-bromide handle.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertyDataNote
Chemical Name 5-Bromo-1,7-dimethyl-1H-indazole
CAS Number 1092352-34-5
Molecular Formula

Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Solubility DCM, DMSO, DMF, EtOAcPoor solubility in water/hexanes
pKa (Conj.[1][2][3] Acid) ~1.5 (N2 position)Low basicity due to aromaticity
Key Reactivity Electrophilic Aromatic Substitution (C3), Cross-Coupling (C5)C5-Br is the primary handle

Synthetic Workflow & Strategic Divergence

The following workflow illustrates how to utilize 5-Bromo-1,7-dimethyl-1H-indazole as a divergent hub for library generation.

G Start 5-Bromo-1,7-dimethyl-1H-indazole (Electrophile) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd2(dba)3/BrettPhos HNR2 Miyaura Miyaura Borylation (Conversion to Nucleophile) Start->Miyaura Pd(dppf)Cl2 B2pin2 Biaryl 5-Aryl/Heteroaryl Indazoles (Kinase Inhibitors) Suzuki->Biaryl Amines 5-Amino Indazoles (GPCR/Channel Modulators) Buchwald->Amines Boronate Indazole-5-Boronic Esters (Reverse Coupling Partner) Miyaura->Boronate

Figure 1: Divergent synthetic pathways from the C5-bromo handle. The scaffold allows access to three distinct chemical spaces: Biaryls, Arylamines, and Boronates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To couple the indazole core with aryl or heteroaryl boronic acids. Mechanism: The C5-Br bond is activated via oxidative addition to Pd(0).[4] The electron-rich nature of the indazole facilitates this, but the steric bulk of the 7-methyl group is distal enough not to interfere with the catalyst at C5.

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the indazole substrate, boronic acid, and

    
    .
    
  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species, leading to homocoupling side products.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for disappearance of M+H 225/227 peaks).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[5] Dry over

    
    .[5][6]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 7-methyl group increases lipophilicity, often making these products run faster on silica than their non-methylated counterparts.

Why this works: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which accelerates the reductive elimination step, crucial for sterically demanding or electron-rich substrates [1].

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce primary or secondary amines at the C5 position. Challenge: Indazoles can coordinate to Pd, potentially inhibiting catalysis. Strong bases can sometimes cause deprotonation at C3 if temperatures are too high.

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)

  • Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: BrettPhos or Xantphos (4 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     and the ligand (BrettPhos is preferred for primary amines; Xantphos for secondary) in the solvent and stir for 10 mins to generate the active catalyst.
    
  • Addition: Add the indazole substrate, the amine, and the cesium carbonate base.

  • Heating: Seal the vessel and heat to 100°C for 12–18 hours.

  • Filtration: The reaction mixture will be heterogeneous. Filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Author's Note: If the amine partner is volatile, use the HCl salt of the amine and add an extra equivalent of base.

Protocol C: Miyaura Borylation (Converting Electrophile to Nucleophile)

Objective: To convert the C5-Br into a boronic ester (


), enabling the indazole to act as the nucleophile in subsequent couplings.

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: DMSO or Dioxane

Procedure:

  • Combine all solids in a dry flask.

  • Add solvent and degas thoroughly.

  • Heat to 80°C for 2–4 hours. Do not overheat, as protodeboronation (loss of the boron group) can occur over time.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), and brine.

  • Storage: The resulting pinacol boronate is stable but should be stored at 4°C under inert gas.

Application Case Study: Designing a BET Bromodomain Inhibitor

The 1,7-dimethylindazole scaffold is a bioisostere for the dimethyl-isoxazole motif found in BET inhibitors (like JQ1). The N1/C7 methyls mimic the acetyl-lysine recognition motif required for the bromodomain pocket.

Design Logic:

  • Head Group: 1,7-dimethylindazole (mimics acetyl-lysine).

  • Linker: C5-position attachment (via Suzuki coupling).

  • Tail Group: Sulfonamide or heterocycle (to reach the WPF shelf of the protein).

Synthesis Sequence:

  • Start with 5-Bromo-1,7-dimethyl-1H-indazole .[2][7]

  • Perform Protocol C to generate the 5-Bpin intermediate.

  • Perform Protocol A (Suzuki) with a chloropyridine-ester linker.

  • Hydrolyze and amidate to attach the tail group.

This modular approach allows for the rapid generation of SAR (Structure-Activity Relationship) libraries around the C5 vector.

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[8]

    • Source: Molecules (2010).[9]

    • URL:[Link]

  • Buchwald-Hartwig Amination General Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

  • Indazole Scaffold in Drug Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[10][11]

    • Source: RSC Advances (2021).
    • URL:[Link]

  • Chemical Property Data

    • Title: 5-Bromo-1,7-dimethyl-1H-indazole Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

Sources

protocol for Suzuki coupling with 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 5-Bromo-1,7-dimethyl-1H-indazole

Executive Summary

This application note details high-efficiency protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1,7-dimethyl-1H-indazole with aryl and heteroaryl boronic acids. As a privileged scaffold in medicinal chemistry—particularly for kinase inhibitors (e.g., interleukins, VEGFR)—the 1,7-dimethylindazole core offers unique pharmacokinetic properties compared to its unmethylated counterparts.

We present two validated methodologies:

  • Method A (Robust): A cost-effective, scalable protocol using Pd(dppf)Cl₂ for standard aryl boronic acids.

  • Method B (High-Performance): A rapid, high-turnover protocol using XPhos Pd G2 for sterically hindered or electron-deficient coupling partners.

Substrate Analysis & Mechanistic Insight

The Substrate: 5-Bromo-1,7-dimethyl-1H-indazole

Unlike simple aryl halides, this heterocycle presents specific electronic and steric features that dictate catalyst choice.

  • Electronic Activation (C5 Position): The indazole ring is electron-deficient (π-excessive only on N1), making the C5-Br bond highly activated for oxidative addition. This generally allows for milder reaction temperatures compared to unactivated bromobenzenes.

  • The 7-Methyl Effect: The methyl group at C7 provides a crucial lipophilic handle, improving solubility in organic solvents (Dioxane, THF) compared to the parent 1H-indazole. Sterically, it protects the C7 position from potential C-H activation side reactions but does not significantly hinder the C5 catalytic center.

  • Catalyst Poisoning Risk: The N2 nitrogen possesses a lone pair capable of coordinating to Pd(II), potentially arresting the catalytic cycle. Bidentate ligands (dppf) or bulky monodentate ligands (XPhos) are essential to prevent this coordination.

The Catalytic Cycle

The reaction proceeds via the standard Suzuki-Miyaura cycle. The critical rate-determining step for this electron-poor substrate is typically transmetallation , as oxidative addition is fast. Therefore, the choice of base and the presence of water are critical to activate the boronic acid (forming the boronate species).

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Standard aryl boronic acids, scale-up (>1g), and cost-sensitive synthesis.

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (3.0 equiv)[4][5]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 5-bromoindazole derivative (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the halide should be approximately 0.1 M – 0.2 M.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Note: Pd(dppf)Cl₂ is sensitive to oxidation in solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Recommended for: Heteroaryl boronic acids, sterically hindered partners (ortho-substituted), or library synthesis.

Reagents:

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₃ ) (2.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Procedure:

  • Combine substrate, boronic acid, and K₃PO₄ in a vial.

  • Add THF/Water mixture.

  • Purge with inert gas for 2 minutes.

  • Add XPhos Pd G2.

  • Stir at 60 °C (milder heat required). Conversion is often complete within 30–60 minutes.

Data Summary & Optimization

ParameterMethod A (Standard)Method B (Advanced)
Catalyst Pd(dppf)Cl₂XPhos Pd G2
Ligand Class Bidentate PhosphineBuchwald Biaryl Phosphine
Base K₂CO₃ (Carbonate)K₃PO₄ (Phosphate)
Temp 80–90 °C40–60 °C
Time 2–12 Hours0.5–2 Hours
Tolerance High (Robust)Very High (Sterics/Heterocycles)
Cost LowHigh

Visualized Workflows

Figure 1: Reaction Workflow Diagram

This flowchart illustrates the critical decision points and process flow for the synthesis.

G Start Start: 5-Bromo-1,7-dimethyl-1H-indazole CheckPartner Analyze Coupling Partner Start->CheckPartner RouteA Standard Aryl Boronic Acid (Phenyl, Tolyl, etc.) CheckPartner->RouteA Simple RouteB Difficult/Heteroaryl Boronic Acid (Pyridine, Ortho-subs) CheckPartner->RouteB Complex MethodA METHOD A: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O @ 90°C RouteA->MethodA MethodB METHOD B: XPhos Pd G2 + K3PO4 THF/H2O @ 60°C RouteB->MethodB Monitor Monitor: LCMS / TLC (Check for Dehalogenation) MethodA->Monitor MethodB->Monitor Workup Workup: Filter (Celite) -> Extract (EtOAc) Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Decision matrix for selecting the optimal catalytic system based on the boronic acid partner.

Figure 2: Substrate-Specific Catalytic Cycle

Visualizing the interaction between the Indazole substrate and the Palladium center.

CatCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Fast due to electron-poor ring) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Determining Step) Requires Base + H2O OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: 5-Br-1,7-dimethyl-indazole Substrate->OxAdd Boronic Reagent: Ar-B(OH)2 + Base Boronic->TransMet

Caption: The catalytic cycle highlighting the rapid oxidative addition of the electron-deficient indazole.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure rigorous degassing. Switch to XPhos Pd G2 (more stable).
Protodehalogenation Solvent H-donor activitySwitch solvent from Dioxane to Toluene/Water. Reduce reaction time.
Homocoupling of Boronic Acid Excess OxygenDegas solvents before adding catalyst. Add catalyst last.
Starting Material Remains Poor TransmetallationSwitch base to Cs₂CO₃ or K₃PO₄ . Ensure water is present (essential for boronate formation).

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous Conditions). Retrieved from

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Demonstrates Pd(dppf)Cl2 efficacy on 5-bromoindazoles). Retrieved from

  • Royal Society of Chemistry (RSC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Retrieved from

  • Sigma-Aldrich. 5-Bromo-1H-indazole Product & Reactivity Data.[6] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

Sources

application of 5-Bromo-1,7-dimethyl-1H-indazole in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 5-Bromo-1,7-dimethyl-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] This application note provides a detailed guide on the strategic utilization of 5-Bromo-1,7-dimethyl-1H-indazole , a key building block for the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, focusing on its role as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for a representative Suzuki-Miyaura coupling and subsequent transformations are provided, alongside insights into the structure-activity relationships (SAR) that the 1,7-dimethyl-indazole moiety governs.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, kinase inhibitors have become a major class of targeted therapies.[5] The indazole core is a bio-isostere of indole and has proven to be an exceptional scaffold for engaging the ATP-binding site of various kinases.[6] Its unique geometry and hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring inhibitors to the hinge region of the kinase. Several blockbuster drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core structure, validating its therapeutic importance.[1][5][7]

The strategic placement of substituents on the indazole ring is critical for achieving potency and selectivity. 5-Bromo-1,7-dimethyl-1H-indazole is a particularly valuable starting material for several reasons:

  • The C5-Bromo Group: This halogen atom serves as a chemically robust and highly reactive handle for introducing molecular diversity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the exploration of the solvent-exposed region of the kinase active site.[6][8]

  • The N1-Methyl Group: N-methylation prevents the formation of regioisomers during subsequent reactions and can enhance cell permeability and metabolic stability.

  • The C7-Methyl Group: This group can provide crucial steric and electronic influences, helping to orient the molecule within the ATP pocket and fine-tune selectivity against off-target kinases. The dimethyl indazole headgroup, for instance, can form a key hydrogen bond that stabilizes a specific kinase conformation.[9]

Core Synthetic Strategy: Palladium-Catalyzed C-C Bond Formation

The most powerful and widely used application of 5-bromo-indazoles in kinase inhibitor synthesis is the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction facilitates the formation of a carbon-carbon bond between the C5 position of the indazole and a variety of aryl or heteroaryl boronic acids or esters. This methodology is favored for its mild reaction conditions, high functional group tolerance, and generally high yields.

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[7]

G pd0 Pd(0)L₂ pd_complex Indazole-Pd(II)L₂(Br) pd0->pd_complex transmetal Indazole-Pd(II)L₂(R') pd_complex->transmetal transmetal->pd0 product 5-Aryl-Indazole Product transmetal->product Reductive Elimination reagents 5-Bromo-Indazole (Ar-Br) reagents->pd_complex Oxidative Addition boronic Boronic Acid/Ester (R'-B(OR)₂) + Base boronic->transmetal caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Showcase: Synthesis of a PLK4 Inhibitor Analogue

To illustrate the practical application of 5-Bromo-1,7-dimethyl-1H-indazole, we present a representative workflow for the synthesis of a potent kinase inhibitor analogue inspired by published Polo-like kinase 4 (PLK4) inhibitors.[10][11] PLK4 is a crucial regulator of centriole duplication and a validated target in oncology.[10]

The overall synthetic workflow is depicted below. The key step is the Suzuki coupling of our starting material with a suitable boronic ester to construct the core bi-aryl scaffold of the inhibitor.

G cluster_0 Suzuki-Miyaura Coupling A 5-Bromo-1,7-dimethyl- 1H-indazole C Coupled Bi-aryl Intermediate A->C Pd(dppf)Cl₂ K₂CO₃, DME/H₂O B Heterocyclic Boronic Ester B->C Pd(dppf)Cl₂ K₂CO₃, DME/H₂O D Final PLK4 Inhibitor Analogue C->D Multi-step transformation (e.g., amidation) caption Synthetic workflow for a kinase inhibitor.

Synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,7-dimethyl-1H-indazole

This protocol describes a general procedure for the palladium-catalyzed coupling of 5-Bromo-1,7-dimethyl-1H-indazole with a generic arylboronic acid pinacol ester.

Causality and Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and stability in a wide range of Suzuki couplings.[8]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to activate the boronic ester for transmetalation without causing degradation of sensitive functional groups.[8]

  • Solvent System: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is used. DME solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.

Materials:

  • 5-Bromo-1,7-dimethyl-1H-indazole

  • Arylboronic acid pinacol ester (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq), the arylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction).

  • Stir the mixture and heat to 80-85 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the pure coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[7]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust and efficient for heteroaryl couplings.[8]
Base K₂CO₃Effective for transmetalation, good functional group tolerance.[8]
Solvent DME / Water (4:1)Ensures solubility of all components.
Temperature 80-85 °CProvides sufficient thermal energy for catalysis.
Atmosphere Inert (N₂ or Ar)Prevents catalyst degradation.
Typical Yield 75-95%Dependent on the coupling partner.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The 1,7-dimethyl-indazole scaffold serves as a potent "hinge-binder." The N2 nitrogen of the pyrazole ring typically forms a critical hydrogen bond with a backbone amide NH in the hinge region of the kinase, while the N1-methyl group projects towards the ribose pocket.

Modifications introduced at the C5 position via the bromo handle are pivotal for optimizing inhibitor performance. This position generally extends towards the solvent-exposed region of the ATP-binding site, providing a vector for:

  • Improving Potency: Introducing groups that can form additional favorable interactions (H-bonds, hydrophobic contacts) with residues in this region.

  • Enhancing Selectivity: Designing substituents that exploit unique differences in the active sites of various kinases to achieve isoform specificity.[2]

  • Modulating Physicochemical Properties: Altering solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Kinase ATP Binding Site cluster_1 Indazole Inhibitor hinge Hinge Region (Backbone Amide) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region indazole 1,7-Dimethyl- Indazole Core indazole->hinge H-Bond c5_group C5-Substituent (from Suzuki) c5_group->solvent_front Potency & Selectivity caption Binding model of an indazole-based inhibitor.

Sources

Application Note: Precision N-Alkylation Strategies for 5-Bromo-7-methylindazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It addresses the specific steric and electronic challenges posed by the 7-methyl substituent on the indazole ring, which significantly alters standard N-alkylation regioselectivity compared to unsubstituted indazoles.

Executive Summary & Chemical Context

The synthesis of 5-Bromo-1,7-dimethyl-1H-indazole presents a classic regioselectivity problem in heterocyclic chemistry. While N1-alkylation is typically favored thermodynamically for unsubstituted indazoles, the presence of a 7-methyl group introduces significant steric hindrance around the N1 nitrogen.

This steric clash often shifts the reaction pathway toward the kinetically accessible N2 position, leading to mixtures or unwanted regioisomers. Furthermore, if the target molecule (5-Bromo-1,7-dimethyl-1H-indazole) is subjected to further alkylation, it undergoes quaternization at N2 to form the indazolium salt.

This guide provides two distinct protocols:

  • Protocol A (Synthesis): Forcing N1-selectivity to synthesize the neutral 1,7-dimethyl core from the 7-methyl precursor.

  • Protocol B (Quaternization): Generating the N2-methylated indazolium salt from the 1,7-dimethyl substrate.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent pathways controlled by base selection and temperature.

IndazoleAlkylation Start Substrate: 5-Bromo-7-methyl-1H-indazole Cond_Thermo Condition A (Thermodynamic): NaH (1.2 eq), DMF, 60°C Reversible Deprotonation Start->Cond_Thermo Strong Base Cond_Kinetic Condition B (Kinetic): K2CO3, Acetone, RT Steric Avoidance Start->Cond_Kinetic Weak Base Prod_N1 Target 1: 5-Bromo-1,7-dimethyl-1H-indazole (N1-Alkylated) Cond_Thermo->Prod_N1 Major (>90%) Prod_N2 By-product: 5-Bromo-2,7-dimethyl-2H-indazole (N2-Alkylated) Cond_Thermo->Prod_N2 Minor (<10%) Cond_Kinetic->Prod_N1 Minor (Steric Clash) Cond_Kinetic->Prod_N2 Major (Kinetic) Quat_Step Condition C: MeI (Excess), CH3CN, Reflux Prod_N1->Quat_Step Quaternization Prod_Salt Target 2 (Salt): 5-Bromo-1,2,7-trimethylindazolium iodide Quat_Step->Prod_Salt

Figure 1: Reaction pathways for 5-bromo-7-methylindazole. Note the steric influence of the 7-Me group requiring thermodynamic conditions for N1 selectivity.

Protocol A: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole

Objective: To install a methyl group at the sterically hindered N1 position with high regioselectivity.

Rationale

The 7-methyl group creates a "steric wall" protecting the N1 lone pair. Using weak bases (e.g.,


) results in N2 alkylation because N2 is more accessible. To achieve N1 alkylation, we must use Sodium Hydride (NaH)  in a polar aprotic solvent (DMF  or THF ). The irreversible deprotonation forms a delocalized anion; under thermodynamic control (heat), the alkylation occurs at the most stable position (N1), despite the steric penalty.
Materials
ReagentEquiv.[1][2][3][4][5]Role
5-Bromo-7-methyl-1H-indazole 1.0Substrate
Sodium Hydride (60% in oil) 1.2 - 1.5Strong Base
Iodomethane (MeI) 1.1Electrophile
DMF (Anhydrous) SolventPolar Aprotic Medium
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet.

  • Deprotonation:

    • Add NaH (1.2 equiv) to the flask.

    • Add anhydrous DMF (concentration ~0.2 M relative to substrate). Cool to 0°C.

    • Critical Step: Add the 5-bromo-7-methyl-1H-indazole solution (in minimal DMF) dropwise.

    • Wait: Allow the mixture to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Why? This ensures complete anion formation and equilibration.

  • Alkylation:

    • Cool back to 0°C.

    • Add Iodomethane (1.1 equiv) dropwise.

    • Thermodynamic Shift: After addition, heat the reaction to 60°C for 4–6 hours.

    • Note: Heating helps overcome the activation energy barrier caused by the 7-methyl steric hindrance.

  • Workup:

    • Cool to RT. Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[4]

    • Wash combined organics with

      
       (to remove DMF) and Brine. Dry over 
      
      
      
      .[4]
  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Elution Order: The N1-isomer (Target) is typically less polar (higher Rf) than the N2-isomer.

Protocol B: Quaternization (Synthesis of Indazolium Salt)

Objective: N-alkylation of the already substituted 5-Bromo-1,7-dimethyl-1H-indazole to form the quaternary salt.

Rationale

Once the N1 position is occupied, the only nucleophilic site remaining is N2. The 7-methyl group does not significantly hinder N2. Therefore, simple treatment with excess alkyl halide in a polar solvent drives this reaction.

Step-by-Step Procedure
  • Dissolution: Dissolve 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv) in Acetonitrile (

    
    ) or Acetone.
    
  • Addition: Add Iodomethane (excess, 3.0–5.0 equiv).

  • Reflux: Heat to reflux (approx 80°C for

    
    ) for 12–24 hours.
    
    • Visual Cue: The product is an ionic salt and will often precipitate out of the non-polar organic solvent.

  • Isolation:

    • Cool to RT.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Concentrate to dryness and triturate with diethyl ether/pentane to induce crystallization.

  • Product: 5-Bromo-1,2,7-trimethylindazolium iodide.

Analytical Validation (Self-Validating System)

Distinguishing N1 vs. N2 isomers is critical due to the 7-methyl group.

FeatureN1-Alkylated (Target)N2-Alkylated (By-product)
TLC (Hex/EtOAc) Higher

(Less Polar)
Lower

(More Polar)
1H NMR (Methyl) N-Me signal often shielded/shifted due to proximity to 7-Me.N-Me signal distinct.
NOESY (Critical) Strong NOE between N-Methyl protons and the 7-Methyl protons.NOE between N-Methyl protons and H3 proton.

Why NOESY? In the 1,7-dimethyl isomer, the N1-methyl group is spatially adjacent to the C7-methyl group. A Nuclear Overhauser Effect (NOE) cross-peak between these two methyl signals is the definitive proof of N1-alkylation. In the N2-isomer, the N-methyl is far from the 7-position but close to the C3 proton.

References

  • Regioselectivity in Indazole Alkylation

    • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[6] WuXi Biology Application Notes. (2022).

    • Key Insight: Discusses the energy profiles of N1 vs N2 alkyl
  • Steric Influence on Alkylation

    • Cheung, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org.[7] Chem. (2021).[1][5]

    • Key Insight: Detailed study on how substituents (like 7-Me) push selectivity toward N2 under kinetic conditions and how to reverse it.
  • General Quaternization Protocols

    • ResearchGate.[7][8][9] "Quaternization of N-methylated phenyl-benzimidazole azomethines to benzimidazolium salts."

    • Key Insight: Standard protocols for converting N-methyl heterocycles to qu
  • Synthesis of 7-Bromo-1H-indazole Precursors

    • ChemicalBook. "7-Bromo-1H-indazole synthesis."
    • Key Insight: Provides the foundational chemistry for obtaining the 7-substituted starting m

Sources

5-Bromo-1,7-dimethyl-1H-indazole in palladium-catalyzed cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,7-dimethyl-1H-indazole

Introduction & Structural Analysis

5-Bromo-1,7-dimethyl-1H-indazole is a high-value pharmacophore intermediate, particularly prevalent in the development of kinase inhibitors (e.g., ROCK, Akt, and VEGFR inhibitors) and CNS-active agents.

While the indazole core is a privileged scaffold, the specific 1,7-dimethyl substitution pattern presents unique physicochemical properties compared to the more common 1-methyl analog.

  • Electronic Profile: The C5-Bromine bond is activated for oxidative addition, similar to 5-bromoindole, but the indazole nitrogen (N2) is less coordinating to palladium than the indole C3, reducing catalyst poisoning.

  • Steric Environment: The 7-methyl group exerts a "buttressing effect" on the N1-methyl group. While this does not directly hinder the remote C5 position, it alters the solubility profile and prevents N1-demethylation side reactions often seen in metabolic stability studies.

  • Reactivity: The C5 position allows for highly regioselective cross-coupling (Suzuki, Buchwald, Sonogashira) without interference from the C3 position, provided C3-H activation conditions are avoided.

Application I: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol is optimized for coupling 5-bromo-1,7-dimethyl-1H-indazole with aryl/heteroaryl boronic acids to generate biaryl cores common in kinase inhibitors.

Mechanistic Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is the preferred catalyst. The bidentate ferrocenyl ligand (dppf) has a large bite angle, accelerating the reductive elimination step, which is crucial for sterically demanding boronic acids.

  • Base: K₂CO₃ is sufficient for most couplings. However, if the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), K₃PO₄ or Cs₂CO₃ in anhydrous conditions is recommended.

  • Solvent: A 1,4-Dioxane/Water (4:1) system ensures solubility of the inorganic base and the organic reactants.

Standard Protocol

Reagents:

  • 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[2][3][4]·DCM (3 – 5 mol%)

  • K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) [Degassed]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the indazole (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under a positive stream of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe. Concentration should be approx. 0.1 M – 0.2 M with respect to the indazole.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls at <50%, add an additional 2 mol% catalyst and 0.5 equiv boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Catalyst SystemBase/SolventYield (%)Notes
Phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O92%Rapid conversion (<2h)
4-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃ / DME:H₂O78%Requires stronger base
2-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH85%Classic conditions effective

Application II: Buchwald-Hartwig Amination (C-N Bond Formation)

Constructing C5-amino indazoles is critical for introducing solubility-enhancing groups or specific hydrogen-bond donors.

Mechanistic Rationale
  • Ligand: Xantphos or BrettPhos . The indazole core is electron-rich; electron-rich bulky phosphines are required to facilitate oxidative addition and prevent β-hydride elimination if using aliphatic amines.

  • Base: Cs₂CO₃ is preferred over NaOtBu to prevent potential side reactions with the indazole core or sensitive functional groups on the amine.

Protocol

Reagents:

  • 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%) (or BrettPhos for primary amines)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene [Anhydrous, Degassed]

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in the solvent and stir at RT for 5-10 mins to form the active catalytic species (solution turns from purple/red to orange/yellow).

  • Addition: Add the indazole, amine, and Cs₂CO₃ to the reaction vessel.

  • Transfer: Transfer the pre-formed catalyst solution to the reaction vessel under Argon.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase prep-HPLC or silica chromatography.

Visualization: Experimental Workflow & Pathway

Figure 1: Cross-Coupling Decision Workflow

G Start Start: 5-Bromo-1,7-dimethyl-1H-indazole Target Desired Product Class? Start->Target Biaryl Biaryl / Heterobiaryl (Kinase Hinge Binders) Target->Biaryl Ar-B(OH)₂ Amino Aryl Amine (Solubility/Selectivity) Target->Amino HNR₂ Alkyne Alkyne (Rigid Linkers) Target->Alkyne HC≡C-R Suzuki Suzuki-Miyaura Coupling Biaryl->Suzuki Buchwald Buchwald-Hartwig Amination Amino->Buchwald Sono Sonogashira Coupling Alkyne->Sono SuzCond Cond: Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C Suzuki->SuzCond BuchCond Cond: Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C Buchwald->BuchCond SonoCond Cond: Pd(PPh₃)₂Cl₂, CuI TEA/DMF, 80°C Sono->SonoCond

Caption: Decision matrix for functionalizing 5-Bromo-1,7-dimethyl-1H-indazole based on target moiety.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.[5]Switch to Pd(PtBu₃)₂ or XPhos Pd G2 (highly active precatalysts). Ensure rigorous degassing.
Protodebromination (Product = 1,7-dimethylindazole)Hydride source present or excessive heat.Use anhydrous solvents (DME instead of Dioxane/H₂O). Lower temp to 80°C.
Homocoupling (Bi-indazole formation)Oxidative dimerization of boronic acid.Degas thoroughly to remove O₂. Add boronic acid slowly (syringe pump).
C3-Arylation (Side Product) C-H activation occurring.Avoid Pd(OAc)₂ without ligands. Stick to Pd(0) or Pd(II) precatalysts with strong phosphine ligands.

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.[6] Link

  • Meanwell, N. A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 4388-4391.

  • TCI Chemicals. (n.d.). Product Specification: 5-Bromo-1,7-dimethyl-1H-indazole.[1] TCI Chemicals. Link

  • Lera, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2] Molecules, 15(4), 2536-2547.

  • Surry, D. S., & Buchwald, S. L. (2008).[7] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • ChemicalBook. (2024). 5-Bromo-1,7-dimethyl-1H-indazole Properties and Suppliers. ChemicalBook.[8] Link

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-1,7-dimethyl-1H-indazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,7-Disubstituted Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors for oncology.[1][3] The 5-Bromo-1,7-dimethyl-1H-indazole motif, in particular, offers a robust and strategically functionalized starting point for the construction of compound libraries for Structure-Activity Relationship (SAR) studies.

The bromine atom at the C-5 position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling a thorough exploration of the chemical space around the core scaffold. The methyl groups at the N-1 and C-7 positions are not merely passive substituents; they play a crucial role in defining the molecule's conformational preferences and metabolic stability. The N-1 methyl group blocks the formation of N-H tautomers and prevents unwanted N-alkylation side reactions, simplifying downstream synthetic manipulations. The C-7 methyl group can provide beneficial steric interactions within a protein binding pocket and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the resulting derivatives.

This guide provides a detailed overview of key derivatization strategies for 5-Bromo-1,7-dimethyl-1H-indazole, complete with step-by-step protocols and the underlying scientific rationale for procedural choices. These methodologies are designed to be robust starting points for researchers engaged in drug discovery and lead optimization.

Derivatization Strategy Overview

The primary focus of derivatization for 5-Bromo-1,7-dimethyl-1H-indazole is the versatile C-5 bromine atom. Palladium-catalyzed cross-coupling reactions are the methods of choice for creating new carbon-carbon and carbon-nitrogen bonds at this position. The following diagram outlines the key synthetic pathways described in this document.

Derivatization_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes A 5-Bromo-1,7-dimethyl-1H-indazole B Suzuki Coupling (Ar-B(OH)2) A->B C Buchwald-Hartwig Amination (R2NH) A->C D Sonogashira Coupling (Terminal Alkyne) A->D E Heck Coupling (Alkene) A->E F 5-Aryl/Heteroaryl Derivatives B->F G 5-Amino Derivatives C->G H 5-Alkynyl Derivatives D->H I 5-Alkenyl Derivatives E->I

Caption: Key derivatization pathways for 5-Bromo-1,7-dimethyl-1H-indazole.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond between an aryl halide and an organoboron compound.[4] It is particularly valuable for SAR studies due to the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of a wide range of substituents.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,7-dimethyl-1H-indazole with Phenylboronic Acid

This protocol details a typical Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and minimizing side reactions.

Rationale for Reagent Selection:

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for Suzuki couplings, known for its high activity and stability.[5]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.

  • Solvent System: A mixture of 1,2-dimethoxyethane (DME) and water is commonly used. DME is an effective solvent for the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add 5-Bromo-1,7-dimethyl-1H-indazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the mixture at 85 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1,7-dimethyl-1H-indazole.

Data Summary Table for Suzuki Coupling:

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O854-12
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O854-12
3-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O906-16
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O854-12

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.[7]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of 5-Bromo-1,7-dimethyl-1H-indazole with morpholine, a common cyclic secondary amine found in many bioactive molecules.

Rationale for Reagent Selection:

  • Palladium Precatalyst & Ligand: The use of a specialized palladium precatalyst, such as one based on the bulky biarylphosphine ligand tBuBrettPhos, is often necessary for the amination of heterocyclic bromides.[8] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing for reactions to be run at elevated temperatures.[9]

Experimental Protocol:

  • Reaction Setup: In a glovebox, add 5-Bromo-1,7-dimethyl-1H-indazole (1.0 mmol, 1.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and the tBuBrettPhos Pd precatalyst (0.02 mmol, 2 mol%) to a vial.

  • Reagent Addition: Add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.).

  • Reaction: Seal the vial and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield 5-(morpholino)-1,7-dimethyl-1H-indazole.

Part 3: C-C Bond Formation via Sonogashira and Heck Couplings

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[10] These alkynyl-substituted indazoles can serve as key intermediates for further derivatization or as final products with unique biological activities.

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk tube, add 5-Bromo-1,7-dimethyl-1H-indazole (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Stir the mixture at 60 °C for 6-18 hours.

  • Workup and Purification: Follow a similar procedure to the Suzuki coupling, using flash chromatography for purification.

Heck Coupling: Introducing Alkenyl Moieties

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[11] This reaction is useful for introducing vinyl groups, which can act as handles for further functionalization or contribute to the biological activity of the molecule.

Protocol 4: Heck Coupling with Styrene

  • Reaction Setup: Combine 5-Bromo-1,7-dimethyl-1H-indazole (1.0 mmol, 1.0 eq.), styrene (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in a pressure tube.

  • Reagent Addition: Add triethylamine (2.0 mmol, 2.0 eq.) and acetonitrile (5 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by flash chromatography.

Advanced Derivatization Strategies: C-H Functionalization

While derivatization at the C-5 position is the most direct approach, functionalization of other positions on the indazole ring via C-H activation can provide access to novel chemical space.[12] Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic compounds.[13] For the 1,7-dimethyl-1H-indazole scaffold, the C-3 position is a potential site for direct functionalization, although this may require specialized directing groups or catalysts.[14][15] Researchers interested in exploring these advanced methods are encouraged to consult recent reviews on the topic.[12]

Characterization of Synthesized Derivatives

All newly synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in SAR Studies

The library of synthesized 5-substituted-1,7-dimethyl-1H-indazole derivatives can be screened in relevant biological assays to determine their activity. The resulting data can be used to build a Structure-Activity Relationship (SAR) model.

SAR_Logic A Synthesized Compound Library (Diverse 5-Substituents) B Biological Screening (e.g., Kinase Assay) A->B C Activity Data (e.g., IC50 values) B->C D SAR Analysis (Structure vs. Activity) C->D E Identification of Key Pharmacophoric Features D->E F Design of Next-Generation Analogs E->F

Sources

Application Note: High-Fidelity Fragment Elaboration Using 5-Bromo-1,7-dimethyl-1H-indazole in Kinase-Targeted FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1159516-33-2) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic indazoles, this specific building block offers a unique tri-functional profile: the C5-bromide serves as a versatile growth vector for cross-coupling; the N1-methyl locks the tautomeric state, reducing entropic penalties upon binding; and the C7-methyl provides a critical steric handle that enhances selectivity profiles, particularly in the ATP-binding pockets of kinases (e.g., AXL, PLK1) and GPCRs (e.g., 5-HT receptors).

This document provides optimized protocols for "growing" this fragment into lead-like molecules while maintaining high ligand efficiency (LE).

Structural Logic & Pharmacophore Analysis

The utility of 5-Bromo-1,7-dimethyl-1H-indazole lies in its ability to solve common FBDD challenges: promiscuity and solubility.

The "Tautomer Lock" Advantage

Unsubstituted indazoles exist in dynamic equilibrium between 1H and 2H tautomers. This ambiguity complicates binding mode analysis (X-ray crystallography) and thermodynamic calculations.

  • Mechanism: The N1-methyl group in 5-Bromo-1,7-dimethyl-1H-indazole permanently locks the system into the 1H-form. This pre-pays the entropic cost of freezing the conformer upon protein binding, theoretically improving

    
    .
    
The C7-Methyl Selectivity Filter

The C7-methyl group is not merely a lipophilic add-on; it acts as a "gatekeeper."

  • Kinase Selectivity: In many kinase hinge regions, the space adjacent to the adenine binding pocket is restricted. The C7-methyl can clash with "gatekeeper" residues in off-target kinases while fitting perfectly into the hydrophobic pocket of targets like AXL or VEGFR , thereby improving the Selectivity Score (S-score).

Visualization: Scaffold Anatomy

The following diagram illustrates the functional zones of the molecule for medicinal chemistry design.

Indazole_Anatomy Core Indazole Core (Bioisostere of Purine) N1 N1-Methyl (Tautomer Lock) Core->N1 Pre-organization C7 C7-Methyl (Selectivity/Steric Handle) Core->C7 Hydrophobic Fit C5 C5-Bromo (Synthetic Growth Vector) Core->C5 Fragment Growing Target Target Binding (Kinase Hinge/GPCR) N1->Target H-Bond Acceptor (N2) C5->Target Solubilizing Group Access

Figure 1: Functional decomposition of 5-Bromo-1,7-dimethyl-1H-indazole. The N1-Me locks conformation, C7-Me filters selectivity, and C5-Br allows library expansion.

Experimental Protocols: Fragment Growing

The following protocols are optimized for the specific electronic and steric properties of the 1,7-dimethyl system. The electron-rich nature of the methylated ring can sometimes deactivate the C5-bromide compared to electron-deficient systems; therefore, highly active catalyst systems are required.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To attach aryl/heteroaryl "warheads" to the C5 position. Challenge: The C7-methyl group creates local steric bulk that can hinder the approach of bulky boronic acids. Solution: Use of Pd(dppf)Cl₂ or SPhos Pd G2 precatalysts to facilitate oxidative addition and transmetalation in sterically congested environments.

Materials:
  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:
  • Preparation: In a microwave vial or sealed tube, combine the indazole substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel immediately.

  • Reaction:

    • Standard: Heat at 90°C for 4–12 hours.

    • Microwave (Recommended): Heat at 110°C for 30–60 minutes.

  • Work-up: Filter through a Celite pad to remove Pd black. Wash with EtOAc. Partition filtrate between EtOAc and Brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation Table: Typical Yields

Boronic Acid TypeSteric BulkCatalyst SystemYield (%)Notes
Phenylboronic acidLowPd(dppf)Cl₂88-95%Rapid conversion
2,6-DimethylphenylHighSPhos Pd G272-80%Requires longer reaction time
3-PyridylMediumPd(PPh₃)₄65-75%Sensitive to water content
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce solubility-enhancing amine groups (e.g., morpholine, piperazine) at C5. Why: Many kinase inhibitors require a solvent-exposed tail for ADME properties.

Materials:
  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq)

  • Amine: Secondary amine (1.2 eq)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or RuPhos (for primary amines)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add Pd₂dba₃, Ligand, Base, and Indazole substrate.

  • Solvent: Add anhydrous solvent via syringe.

  • Amine: Add the liquid amine via syringe.

  • Reaction: Heat at 100°C for 12–18 hours. Note: Monitor by LC-MS; the reaction is complete when the bromide peak vanishes.

  • Quench: Dilute with water, extract with DCM (Dichloromethane). Note: Avoid EtOAc if the product is highly polar/basic.

FBDD Workflow: From Hit to Lead

The following diagram outlines the decision matrix for evolving the 5-Bromo-1,7-dimethyl-1H-indazole fragment.

FBDD_Workflow Start Fragment Hit: 5-Bromo-1,7-dimethyl-1H-indazole Decision Design Strategy Start->Decision Path_A Path A: Hinge Binding (Grow from C3) Decision->Path_A Increase Affinity Path_B Path B: Solvent Exposure (Grow from C5-Br) Decision->Path_B Improve ADME Exp_A C-H Activation / Halogenation at C3 Position Path_A->Exp_A Exp_B Suzuki / Buchwald Coupling at C5 Position Path_B->Exp_B Lead Lead Candidate (IC50 < 100 nM) Exp_A->Lead Exp_B->Lead Library Synthesis

Figure 2: Strategic workflow for fragment evolution. The C5-bromo handle is primarily used for Path B (ADME/Solubility optimization).

Scientific Rationale & Troubleshooting

Why 1,7-Dimethyl? (The "Magic Methyl" Effect)

In a study regarding AXL kinase inhibitors, researchers found that the indazole scaffold binds to the hinge region via the N2 nitrogen (acceptor) and the NH at position 1 (donor). However, in 1-methylated indazoles (like our subject), the hydrogen bond donor is removed.

  • Paradox: Why use it if it loses a H-bond?

  • Answer: The N1-methyl often occupies a small hydrophobic pocket (e.g., under the gatekeeper residue). Furthermore, by removing the H-bond donor, the molecule becomes less polar (higher logP), which can improve membrane permeability. The C7-methyl further twists the molecule, potentially improving specificity for kinases with wider binding pockets [1].

Troubleshooting Cross-Coupling
  • Issue: Low conversion of the bromide.

  • Cause: The electron-donating methyl groups at N1 and C7 make the ring electron-rich, increasing the energy barrier for the oxidative addition of Pd(0) into the C-Br bond.

  • Fix: Switch to electron-rich, bulky ligands like tBuXPhos or BrettPhos which accelerate oxidative addition. Increase temperature to 110°C.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.

    • Source: Bioorganic & Medicinal Chemistry (2021).[1][2]

    • Context: Describes the use of indazole fragments and the impact of substitution p
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (and Indazoles).

    • Source: BenchChem Application Notes.[3]

    • Context: General protocols for Suzuki/Buchwald coupling on bromo-heterocycles.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.

    • Source: RSC Advances (2024).
    • Context: Comprehensive review of indazole chemistry, including tautomerism and C-H activation str
    • URL:[Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT.

    • Source: ACS Chemical Neuroscience (2021).
    • Context: Discusses the role of halogen bonding (C5-Bromo)
    • URL:[Link]

Sources

Application Note: Quantitative Analysis of 5-Bromo-1,7-dimethyl-1H-indazole via RP-HPLC-UV/PDA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a validated protocol for the quantification and purity assessment of 5-Bromo-1,7-dimethyl-1H-indazole , a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and research chemicals.

The primary analytical challenge with methylated indazoles is the separation of regioisomers (specifically the N1- vs. N2- methyl isomers) and the identification of unreacted precursors. This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection, optimized for resolution of the 1,7-dimethyl core from potential 2,7-dimethyl or 1,6-dimethyl impurities.

Scientific Rationale & Method Design

The Analyte
  • Structure: A fused bicyclic system containing a benzene ring and a pyrazole ring. The 5-bromo and 1,7-dimethyl substitutions increase lipophilicity significantly compared to the naked indazole core.

  • pKa Considerations: Indazoles are weak bases (

    
     for the protonated 
    
    
    
    ). While the 1-methyl substitution removes the acidic proton, the
    
    
    nitrogen remains a weak hydrogen bond acceptor.
  • UV Chromophore: The conjugated

    
    -system provides strong absorption bands typically around 254 nm and 300–310 nm.
    
Critical Method Parameters (CMP)
  • Stationary Phase Selection: A C18 column with high carbon load is selected to maximize hydrophobic interaction, which is necessary to resolve the target from structurally similar debrominated impurities (1,7-dimethylindazole) or positional isomers.

  • Mobile Phase pH: An acidic modifier (0.1% Formic Acid) is strictly required. This suppresses the ionization of residual silanols on the column and ensures the analyte remains in a neutral/protonated equilibrium that minimizes peak tailing caused by secondary interactions with the stationary phase.

  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength for this highly lipophilic halogenated compound.

Experimental Protocol

Reagents and Equipment
  • Instrument: HPLC System with binary gradient pump and PDA detector (e.g., Agilent 1290, Waters Alliance, or Shimadzu Nexera).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS grade).

  • Reference Standard: 5-Bromo-1,7-dimethyl-1H-indazole (Purity >98% by NMR).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled)
Injection Volume 5.0 µL
Detection UV at 254 nm (Quantification), 305 nm (Confirmation)
Run Time 15.0 minutes
Gradient Program

The following gradient is designed to elute the polar impurities early while retaining the lipophilic target compound long enough for isomer separation.

Time (min)% Mobile Phase BEvent
0.0030%Initial Hold
2.0030%Isocratic Hold (Equilibration)
10.0090%Linear Ramp
12.0090%Wash
12.1030%Re-equilibration
15.0030%End of Run
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 5-Bromo-1,7-dimethyl-1H-indazole into a 10 mL volumetric flask.

  • Dissolve in 100% ACN. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with 50:50 Water:ACN .

    • Note: Diluting in 100% ACN can cause peak distortion (solvent effect) when injecting onto a 30% organic initial gradient. Matching the diluent to the initial mobile phase is best practice.

Method Validation & Logic

System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following criteria using the Working Standard:

  • Retention Time (RT): ~7.5 ± 0.2 min.

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Isomer Resolution (The "Why" behind the gradient)

In synthesis, methylation of 5-bromo-7-methylindazole can occur at N1 or N2.

  • Target (1,7-dimethyl): Elutes later due to shielding of the nitrogen lone pair.

  • Impurity (2,7-dimethyl): Typically elutes earlier.

  • Impurity (1,6-dimethyl): If the starting material was impure, this regioisomer is very difficult to separate. The shallow gradient ramp (30% to 90% over 8 mins) specifically targets the resolution of these hydrophobic isomers.

Workflow Visualization

The following diagram illustrates the decision logic for sample analysis and quality control.

G Start Start: Sample Receipt Dissolution Dissolve Sample (1 mg/mL in ACN) Start->Dissolution Dilution Dilute to 50 µg/mL (50:50 ACN:H2O) Dissolution->Dilution Inject Inject 5 µL onto HPLC Dilution->Inject Decision Check System Suitability (RSD < 1%, Tailing < 1.2) Inject->Decision Fail Troubleshoot: Check Column/Pump Decision->Fail Fail Pass Proceed to Data Analysis Decision->Pass Pass Fail->Inject Retry Analysis Peak Integration @ 254nm Pass->Analysis PurityCheck Check for Isomer Peaks (Rel. RT 0.9 - 1.1) Analysis->PurityCheck Report Generate CoA (% Purity w/w) PurityCheck->Report Single Peak Reject Flag for Re-Purification PurityCheck->Reject Multiple Peaks

Caption: Operational workflow for the HPLC purity assessment of 5-Bromo-1,7-dimethyl-1H-indazole.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). New psychoactive substances: global markets, glocal threats. Retrieved from [Link] (Contextual reference for indazole scaffold prevalence).

  • Krotulski, A. J., et al. (2022).[1] "ADB-5'Br-INACA."[1][2] The Center for Forensic Science Research & Education.[3] Retrieved from [Link] (Methodology proxy for brominated indazoles).

  • Banister, S. D., et al. (2015). "Systematic evaluation of indole and indazole scaffolds." ACS Chemical Neuroscience. (Foundational chemistry of indazole retention behavior).
  • PubChem. (n.d.). "5-Bromo-1,7-dimethyl-1H-indazole Compound Summary." National Library of Medicine. Retrieved from [Link] (Structure and property verification).

Sources

reaction conditions for Heck coupling of 5-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Heck coupling of 5-Bromo-1,7-dimethyl-1H-indazole .

As no direct, exact-match literature protocol exists for this specific substrate (CAS-specific), this guide synthesizes validated conditions from the closest structural analogs (5-bromo-1-ethyl-1H-indazole and 5-bromo-1-methyl-1H-indazole) and general high-efficiency protocols for electron-rich heteroaryl bromides.

Executive Summary

Target Substrate: 5-Bromo-1,7-dimethyl-1H-indazole Reaction Class: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling Primary Challenge: The C5-position of the indazole core is electronically deactivated relative to the C3-position of indoles but remains a viable partner for oxidative addition. The 1,7-dimethyl substitution pattern introduces a steric "buttressing" effect near the N1 nitrogen, which can alter solubility and catalyst coordination dynamics compared to simple 1-methyl analogs. Solution: A phosphine-ligated Palladium(0) cycle utilizing Pd(OAc)₂ with P(o-tol)₃ or the bidentate Pd(dppf)Cl₂ allows for efficient coupling. The use of polar aprotic solvents (DMF/DMA) is critical to maintain the solubility of the rigid 1,7-dimethyl core.

Strategic Analysis & Reaction Design

Substrate Properties & Reactivity
  • Electronic Environment: The 1,7-dimethylindazole system is an electron-rich heterocycle. The C5-bromide bond is stable but susceptible to oxidative addition by electron-rich Pd(0) species. The methyl groups at C7 and N1 are weak electron-donating groups (EDGs).

  • Steric Considerations: The C7-methyl group is peri to the N1-methyl group. While this does not sterically block the C5 reaction site (which is remote), it increases the lipophilicity and rigidity of the molecule.

  • Regioselectivity: Heck coupling is highly selective for the C5-bromide. No competing C-H activation at C3 is expected under standard Heck conditions (which requires specific directing groups or oxidative conditions).

Mechanism & Pathway Visualization

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The key step for this substrate is the Oxidative Addition , which can be the rate-limiting step due to the electron-rich nature of the ring.

HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-1,7-dimethylindazole Coord Olefin Coordination (Syn-Insertion) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim BaseRegen Base-Mediated Regeneration BetaElim->BaseRegen - Product BaseRegen->Pd0 - HBr·Base

Figure 1: Catalytic cycle for the Heck coupling of 5-bromo-1,7-dimethylindazole.[1][2][3] The cycle emphasizes the oxidative addition step, which is critical for aryl bromides on electron-rich scaffolds.

Optimized Protocol Conditions

The following conditions are tiered: Method A is the robust, high-yield standard; Method B is a milder alternative for sensitive substrates.

Table 1: Reaction Condition Matrix[3][4]
ComponentMethod A (Standard / Robust)Method B (Mild / High Selectivity)Function
Catalyst Pd(OAc)₂ (5 mol%)Pd(dppf)Cl₂·DCM (3-5 mol%)Palladium source.
Ligand P(o-tol)₃ (10-15 mol%)Included in catalystLigand stabilizes Pd(0) and facilitates oxidative addition.
Base Triethylamine (Et₃N) (2-3 equiv)Cs₂CO₃ (2 equiv)Neutralizes HBr generated during the cycle.
Solvent DMF or DMA (Anhydrous)1,4-Dioxane / H₂O (4:1)Solubilizes the indazole core.
Temp 100°C - 120°C80°C - 100°CThermal energy for activation.
Atmosphere Argon or Nitrogen (Inert)Argon (Strictly Inert)Prevents oxidation of the catalyst.

Step-by-Step Experimental Procedure (Method A)

Objective: Coupling of 5-Bromo-1,7-dimethyl-1H-indazole with tert-butyl acrylate (Model Alkene).

Reagent Preparation
  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv, e.g., 225 mg, 1.0 mmol).

  • Alkene: tert-Butyl acrylate (1.5 equiv, 192 mg, 1.5 mmol).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (11 mg, 0.05 mmol, 5 mol%).

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (30 mg, 0.10 mmol, 10 mol%).

  • Base: Triethylamine (Et₃N) (0.42 mL, 3.0 mmol, 3 equiv).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL).

Execution
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow it to cool under a stream of Argon.

  • Charging Solids: Add the 5-Bromo-1,7-dimethyl-1H-indazole , Pd(OAc)₂ , and P(o-tol)₃ to the vial.

    • Note: If using a glovebox, this step is best performed there to protect the phosphine.

  • Solvent & Base: Seal the vial with a septum. Evacuate and backfill with Argon three times.[4] Inject DMF via syringe, followed by Triethylamine .

  • Alkene Addition: Inject the alkene (tert-butyl acrylate) dropwise via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800-1000 rpm).

    • Time: Monitor by TLC or LC-MS. Typical conversion occurs within 4–16 hours.

    • Visual Check: The reaction mixture typically turns dark brown/black as Pd(0) forms and eventually precipitates (Pd black) upon completion.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove palladium residues.

    • Wash the filtrate with Water (3 x 20 mL) to remove DMF, followed by Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization Guide

Common Failure Modes
  • Low Conversion:

    • Cause: Catalyst poisoning or poor oxidative addition.

    • Fix: Switch to Method B (Pd(dppf)Cl₂). The ferrocenyl ligand is more robust against deactivation. Increase temperature to 120°C.

  • Dehalogenation (Formation of 1,7-dimethylindazole):

    • Cause: Hydride source present (often from solvent decomposition or excessive heating) or "Heck-Mizoroki" pathway failure.

    • Fix: Ensure solvents are strictly anhydrous. Reduce reaction temperature to 90°C and extend time.

  • Isomerization of Product:

    • Cause: Migration of the double bond after coupling (common with aliphatic alkenes).

    • Fix: Add Ag₂CO₃ (1.0 equiv) as an additive; silver salts can suppress double bond migration.

Structural Considerations for 1,7-Dimethylindazole

The C7-methyl group increases the solubility of the core in organic solvents compared to the unsubstituted parent indazole, but it also increases steric bulk near the N1 site.

  • Solvent Choice: If DMF proves difficult to remove, 1,4-Dioxane is an excellent alternative that boils lower and is easier to lyophilize.

  • Base Choice: If the substrate is sensitive to base hydrolysis (unlikely for this core), switch from Et₃N to K₂CO₃ or Cs₂CO₃ suspended in dioxane.

References

  • BenchChem Application Notes. Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (2025).[4][5] Retrieved from

    • Context: Establishes baseline protocols for 5-bromo-heterocycle coupling using phosphine ligands.
  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Retrieved from

    • Context: Validates the reactivity of 5-bromo-1-ethylindazole (analogous structure)
  • Organic Chemistry Portal. Heck Reaction Protocols and Mechanism. Retrieved from

    • Context: Provides mechanistic grounding for the selection of Pd(OAc)₂/P(o-tol)₃ for electron-rich aryl bromides.
  • Beilstein Journal of Organic Chemistry. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles. (2018).[6][7] Retrieved from

    • Context: Discusses the comparative reactivity of indazole bromides and the stability of the indazole core under Heck conditions.

Sources

Advanced Application Note: Utilizing 5-Bromo-1,7-dimethyl-1H-indazole in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) is a high-value heterocyclic building block that serves as a critical scaffold in the design of neurotherapeutic agents. While the indazole ring is a privileged structure in medicinal chemistry—acting as a bioisostere for indole and purine—this specific 1,7-dimethyl substituted variant offers distinct pharmacological advantages optimized for Central Nervous System (CNS) penetration.

Why This Scaffold?
  • Tautomeric Lock: The N1-methyl group locks the indazole tautomer, preventing the promiscuous binding often seen with unsubstituted 1H-indazoles. This ensures a defined vector for hydrogen bond acceptors in the binding pocket.

  • Metabolic Shielding: The C7-methyl group provides steric bulk that protects the N1-position from metabolic dealkylation, a common clearance pathway for N-methylated heterocycles.

  • Lipophilicity Balance: The 1,7-dimethyl pattern optimizes the logP/logD profile, enhancing Blood-Brain Barrier (BBB) permeability without compromising water solubility to the extent of purely carbocyclic analogs.

  • Late-Stage Functionalization: The C5-bromide serves as a versatile handle for palladium-catalyzed cross-couplings, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases (e.g., LRRK2, CDK5) and GPCRs (e.g., 5-HT receptors).

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Bromo-1,7-dimethyl-1H-indazole
CAS Number 1092352-34-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Protocol A: Chemical Functionalization (Library Synthesis)

This protocol details the conversion of 5-Bromo-1,7-dimethyl-1H-indazole into a library of potential CNS-active agents using Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods are optimized for the electron-rich nature of the 1,7-dimethylindazole system.

Workflow Visualization

Synthesis_Workflow cluster_Suzuki Path A: Arylation (Kinase Inhibitors) cluster_Buchwald Path B: Amination (GPCR Ligands) Start 5-Bromo-1,7-dimethyl- 1H-indazole Pd_Cat1 Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Start->Pd_Cat1 Pd_Cat2 Pd2(dba)3 / XPhos NaOtBu / Toluene Start->Pd_Cat2 Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Pd_Cat1 Product_A 5-Aryl-1,7-dimethyl- indazole Pd_Cat1->Product_A 100°C, 4h Amine Cyclic Amine (R-NH2) Amine->Pd_Cat2 Product_B 5-Amino-1,7-dimethyl- indazole Pd_Cat2->Product_B 110°C, 12h

Caption: Divergent synthesis pathways utilizing the C5-bromo handle for library generation.

Method 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Install heteroaryl groups to target the ATP-binding hinge region of kinases (e.g., LRRK2 for Parkinson’s).

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial, combine the indazole substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Addition: Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 100°C for 4–6 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduce solubilizing amine tails (e.g., morpholines, piperazines) to modulate pKa and improve BBB penetration.

Reagents:

  • Substrate: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq)

  • Amine: Cyclic secondary amine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Procedure:

  • Pre-complexation: Stir Pd source and ligand in solvent for 10 mins under Argon to form the active catalytic species.

  • Addition: Add the indazole substrate, amine, and base.

  • Reaction: Heat to 110°C overnight.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove residual amine/ligand.

Protocol B: Biological Evaluation (CNS Liability Screening)

Once the library is synthesized, derivatives must be screened for their ability to enter the brain. The 1,7-dimethylindazole core is designed for this, but side chains can alter properties.

Assay 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: High-throughput prediction of passive transport across the Blood-Brain Barrier.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Membrane Coating: Add 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 mins.

  • Preparation: Dissolve test compounds (from Protocol A) in DMSO (10 mM stock), then dilute to 10 µM in PBS (Donor Solution).

  • Assembly:

    • Add 200 µL of Acceptor Buffer (PBS) to the Acceptor Plate.

    • Add 200 µL of Donor Solution to the Donor Plate.

    • Place the Donor Plate on top of the Acceptor Plate (Sandwich).

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS penetration potential.
      
Assay 2: LRRK2 Kinase Inhibition (Representative Target)

Rationale: Indazole derivatives are potent scaffolds for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a key target in Parkinson's disease.

Protocol:

  • Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagents: Recombinant LRRK2 enzyme, Fluorescein-labeled peptide substrate (e.g., LRRKtide), ATP (at

    
    ), Test compounds.
    
  • Execution:

    • Incubate enzyme + compound for 30 mins.

    • Add ATP + Substrate. Reaction time: 60 mins.

    • Add Detection Reagent (EDTA + Terbium-labeled antibody).

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm).

  • Data: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Screening Cascade Diagram

Screening_Cascade Step1 Library Synthesis (Suzuki/Buchwald) Step2 Physicochemical Filter (LogP < 4, MW < 450) Step1->Step2 Step3 Primary Screen (Enzyme IC50 < 100 nM) Step2->Step3 Step3->Step1 SAR Iteration Step4 CNS Permeability (PAMPA-BBB Pe > 10e-6) Step3->Step4 Hit Confirmation Step5 Metabolic Stability (Microsomal Clint) Step4->Step5 Lead Lead Candidate (In Vivo PK) Step5->Lead Selection

Caption: Sequential screening cascade for identifying neuro-active indazole leads.

References

  • BLD Pharm. (2023). 5-Bromo-1,7-dimethyl-1H-indazole Product Specifications and Safety Data. Retrieved from

  • Sigma-Aldrich. (2023).[1] Indazole Building Blocks for Medicinal Chemistry. Retrieved from

  • Song, J. H., et al. (2022). "Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents".[2] European Journal of Medicinal Chemistry. Retrieved from

  • Gaillard, P., et al. (2014). "Design and synthesis of new indazole derivatives as potent and selective inhibitors of LRRK2". Bioorganic & Medicinal Chemistry Letters.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. (Contextual grounding for Indazole as Indole bioisostere).

Sources

Troubleshooting & Optimization

improving reaction yield for 5-Bromo-1,7-dimethyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1,7-dimethyl-1H-indazole Synthesis Ticket ID: IND-5B7M-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

User inquiries regarding 5-Bromo-1,7-dimethyl-1H-indazole almost universally stem from two yield-killing bottlenecks:

  • Regioselectivity Collapse: The C7-methyl group creates significant steric hindrance at the N1 position, often shifting the reaction toward the unwanted N2-isomer during methylation.

  • Bromination Misplacement: Attempts to brominate the indazole core after formation typically result in C3-bromination, not the desired C5-substitution.

This guide treats your synthesis as a modular system. We do not "try" reactions; we engineer thermodynamic outcomes.

Module 1: The Synthetic Route (Workflow)

Root Cause Analysis: If you are attempting to brominate 1,7-dimethylindazole directly, stop immediately. The electron-rich pyrazole ring directs electrophilic aromatic substitution (EAS) to the C3 position. To secure the C5-bromo substituent, you must install the halogen on the aniline precursor before ring closure.

Recommended Pathway:

  • Precursor: 4-Bromo-2,6-dimethylaniline.[1]

  • Cyclization: Modified Jacobson Indazole Synthesis (Diazotization).

  • Functionalization: N-Methylation under thermodynamic control.[2]

SynthesisWorkflow Aniline 4-Bromo-2,6- dimethylaniline Diazo Diazonium Intermediate Aniline->Diazo Isoamyl nitrite Ac2O, KOAc IndazoleCore 5-Bromo-7-methyl- 1H-indazole Diazo->IndazoleCore Cyclization (Reflux) Target TARGET: 5-Bromo-1,7-dimethyl- 1H-indazole (N1) IndazoleCore->Target MeI, NaH THF, 60°C (Thermodynamic) Impurity IMPURITY: N2-Isomer IndazoleCore->Impurity K2CO3, DMF RT (Kinetic)

Figure 1: Critical decision points in the synthetic pathway.[3][4] Note the divergence at the methylation step.[2]

Module 2: Troubleshooting The Cyclization (Ring Closure)

User Issue: "My yield for the intermediate 5-bromo-7-methylindazole is <40%."

Diagnosis: The cyclization of the diazonium salt is sensitive to water and agitation. The standard Jacobson method (acetic anhydride/KOAc) often fails if the "phase transfer" of the diazonium species isn't managed or if the temperature ramps too slowly.

Protocol Adjustment (Standard Operating Procedure):

  • Reagents: Use Isoamyl nitrite (1.2 eq) rather than sodium nitrite/HCl. The organic nitrite allows the reaction to proceed in homogenous organic phase (e.g., Toluene or Chloroform) rather than a biphasic aqueous system.

  • Catalyst: Add 18-Crown-6 (5 mol%) if using KOAc/Ac2O in benzene/toluene. This solubilizes the acetate ion, accelerating the cyclization rate and preventing diazo-tar formation.

  • Temperature: This must be a reflux reaction.[5] Do not stir at room temperature for extended periods; the intermediate diazonium species is unstable.

Module 3: The N-Methylation Crisis (N1 vs. N2 Selectivity)

User Issue: "I am getting a 50:50 mixture of N1 and N2 isomers. The 7-methyl group seems to be blocking N1."

Technical Insight: You are fighting a battle between Kinetic and Thermodynamic control.

  • N2 Position: Less sterically hindered (distal to the 7-Me group) and has a more accessible lone pair. Kinetic conditions favor N2.

  • N1 Position: Thermodynamically more stable (preserves the benzenoid structure of the 6-membered ring). However, the 7-methyl group creates a "steric fence."

The Solution: Force Thermodynamic Equilibrium You must use conditions that allow the reaction to reverse or equilibrate, or drive the reaction so hard that the thermodynamic stability of the N1-aromatic system overcomes the steric repulsion of the 7-methyl group.

Comparison of Conditions:

ParameterKinetic Control (Avoid)Thermodynamic Control (Recommended)
Base

or

Sodium Hydride (NaH) (60% disp.)
Solvent DMF or AcetoneTHF (Anhydrous)
Temperature Room Temperature (

)
Reflux (

)
Electrophile Methyl Iodide (MeI)Methyl Iodide (MeI)
Expected Ratio (N1:N2) ~1:1 to 1:2~4:1 to 8:1

Optimized Protocol (Ticket #5B7M-Methylation):

  • Deprotonation: Dissolve 5-bromo-7-methylindazole in anhydrous THF. Cool to

    
    . Add NaH (1.2 eq) slowly.
    
    • Checkpoint: Wait for

      
       evolution to cease (approx. 30 mins). The anion must be fully formed.
      
  • Thermal Shift: Warm the anion solution to room temperature and stir for 15 minutes.

  • Addition: Add Methyl Iodide (1.1 eq).

  • The "Cook": Immediately heat to 60°C for 3-4 hours.

    • Why? Heat provides the energy required to overcome the steric barrier of the 7-methyl group, allowing the nucleophile to access the N1 position.

Module 4: Purification & Isolation Strategy

User Issue: "The isomers have identical Rf values on TLC."

Troubleshooting: N1 and N2 isomers of 1,7-dimethylindazoles are notoriously difficult to separate on silica gel because their polarities are very similar.

  • The "Crystal" Trick:

    • The N1 isomer (Target) is typically a solid with a higher melting point.

    • The N2 isomer is often an oil or low-melting solid.

    • Action: Triturate the crude reaction mixture with cold hexanes or pentane . The N1 isomer often precipitates, while the N2 isomer and impurities remain in the mother liquor.

  • Chromatography Solvent System:

    • Avoid simple Hexane:EtOAc.

    • Use: Toluene:Acetone (95:5) or DCM:MeOH (99:1). The pi-stacking interactions of Toluene often resolve the isomers better than aliphatic solvents.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is harder. It is more reactive and less selective, often leading to quaternization (N1,N2-dimethyl salts). Stick to MeI for better control.

Q: Why not use the Suzuki coupling first, then methylate? A: If you couple an aryl group at C5 first, you increase the molecular weight and lipophilicity, making the N1/N2 separation even harder. Methylate the small molecule (bromide) first; the separation is easier.

Q: I see a spot at the baseline. What is it? A: This is likely the quaternary ammonium salt (1,2,7-trimethyl-5-bromoindazolium). You used too much methylating agent or ran the reaction too long at high heat.

Troubleshooting Start Low Yield / Wrong Isomer CheckSM Is Bromine at C5? Start->CheckSM CheckIso Isomer Ratio (N1:N2) CheckSM->CheckIso Yes Action1 Restart: Use 4-Br-2,6-dimethylaniline CheckSM->Action1 No (Brominated later) Action2 Switch to NaH/THF/Heat CheckIso->Action2 High N2 content Action3 Triturate with Hexanes CheckIso->Action3 Cant separate spots

Figure 2: Diagnostic logic for yield improvement.

References

  • Jacobson Indazole Synthesis Modification: Liu, R., et al. "Crystal structure of 4-Bromo-2,6-dimethylaniline."[1] Acta Crystallographica Section E, 2007.[1]

  • Regioselectivity in Indazole Alkylation: Luo, G., et al.[2][3][4] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.[4]

  • Thermodynamic Control Mechanisms: Cheung, M., et al.[2] "Investigation of the Regioselectivity of Alkylation of Indazoles." Journal of Organic Chemistry, 2003. (Foundational text on N1 vs N2 preference).

  • Large Scale Optimization: Dunn, P.J., et al. "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering, 2024.[6][7]

Sources

Technical Support Center: Purification of 5-Bromo-1,7-dimethyl-1H-indazole

[1]

Case ID: PUR-IND-5BR-07 Status: Active Analyst: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The methylation of 5-bromo-7-methyl-1H-indazole typically yields a mixture of the desired N1-isomer (1,7-dimethyl) and the undesired N2-isomer (2,7-dimethyl) .[1] These regioisomers possess similar polarity, often resulting in overlapping spots on TLC and co-elution during flash chromatography. This guide prioritizes a hybrid purification strategy : utilizing thermodynamic solubility differences (crystallization) to debulk the major isomer, followed by high-resolution chromatography for final polishing.[1]

Module 1: The "Isomer Problem" & Diagnostic Check

User Question: I have a crude mixture after methylation. How do I quickly determine if I have the N1 or N2 isomer, and how difficult will the separation be?

Technical Insight: The N1-isomer is generally the thermodynamic product, while the N2-isomer is the kinetic product.[1] Their separation is governed by subtle dipole moment differences.

Diagnostic Protocol (NMR)

Before purification, you must quantify the Isomer Ratio (N1:N2) using

1
  • N1-Methyl (Target): The methyl singlet typically appears upfield (

    
     ppm).[1]
    
  • N2-Methyl (Impurity): The methyl singlet is often deshielded (

    
     ppm) due to the adjacent nodal plane of the quinoid-like resonance structure.[1]
    
Decision Matrix
Crude N1:N2 RatioRecommended Strategy
> 90:10 Direct Recrystallization (See Module 2).[1] High probability of obtaining >98% purity without columns.
70:30 to 90:10 Flash Chromatography (See Module 3). Recrystallization will likely trap the impurity in the lattice.
< 70:30 Reaction Optimization Required. Your methylation conditions (Base/Solvent) are suboptimal.[1] Switch from

/Acetone to

or use lower temperatures.

Module 2: Crystallization (The Thermodynamic Filter)

User Question: My column failed to separate the isomers completely. Can I recrystallize this compound?

Dr. Thorne's Answer: Yes. While 5-Bromo-1,7-dimethyl-1H-indazole has moderate solubility in organic solvents, the N1 and N2 isomers have distinct lattice energies.[1] We utilize a Binary Solvent System to exploit this.

Protocol: The "Anti-Solvent Crash" Method

  • Primary Solvent: Acetone or Ethanol (Dissolves both isomers).

  • Anti-Solvent: Water (Selectively precipitates the lipophilic N1 isomer).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Acetone (approx. 3-5 mL per gram).[1]

  • Clarification: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature.

  • Anti-Solvent Addition: Slowly add Water dropwise with vigorous stirring. Stop immediately when persistent turbidity is observed (Cloud Point).

  • Crystallization: Cool the mixture to 0–4°C for 4 hours.

  • Harvest: Filter the precipitate. The filtrate (mother liquor) will be enriched with the more soluble N2-isomer.[1]

Critical Note: If the product oils out instead of crystallizing, reheat to redissolve and add a seed crystal of pure material. If no seed is available, scratch the glass wall with a spatula to induce nucleation.[1]

Module 3: Chromatography (The Kinetic Filter)

User Question: I need >99.5% purity for biological assays. What is the best mobile phase for flash chromatography?

Dr. Thorne's Answer: Standard Hexane/Ethyl Acetate gradients often cause "tailing" due to the basic nitrogen on the indazole ring interacting with silanols.[1] You must modify the stationary phase environment.

Optimized Flash Conditions:

  • Stationary Phase: High-Performance Spherical Silica (20–40 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA) .

    • Why TEA? It blocks acidic silanol sites on the silica, sharpening the peak shape and improving resolution (

      
      ) between the close-running isomers.[1]
      

Gradient Profile:

Column Volume (CV) % Mobile Phase B Purpose
0–2 0% Column Equilibration

| 2–5 | 0%


Elution of N1-Isomer

Module 4: Visual Workflow (Purification Logic)

The following diagram illustrates the decision logic for purifying 5-Bromo-1,7-dimethyl-1H-indazole based on crude purity and physical behavior.

Purification_WorkflowStartCrude Reaction MixtureCheckCheck N1:N2 Ratio (NMR)Start->CheckHighPurityRatio > 90:10 (N1 Major)Check->HighPurityHigh SelectivityLowPurityRatio < 90:10 (Mixed)Check->LowPurityLow SelectivityCrystRecrystallization(Acetone/Water)HighPurity->CrystColumnFlash Chromatography(Hex/EtOAc + 1% TEA)LowPurity->ColumnFailOiling Out?Cryst->FailResult1Pure Crystals (>99%)Column->Result1Clean FractionsResult2Enriched FractionsColumn->Result2Mixed FractionsResult2->CrystPolishing StepFail->Result1NoSeedReheat & Seed/ScratchFail->SeedYesSeed->CrystRetry

Figure 1: Decision tree for the purification of 5-Bromo-1,7-dimethyl-1H-indazole, balancing yield and purity.

Module 5: Troubleshooting & FAQs

Q1: The product is co-eluting with the starting material (5-bromo-7-methylindazole).

  • Cause: The methylation was incomplete, and the polarity change from N-H to N-Me is insufficient for separation on short columns.[1]

  • Fix: Scavenge the unreacted starting material before chromatography.[1] Add an electrophilic scavenger (e.g., isocyanates) or simply wash the organic layer with 1M NaOH during workup. The unmethylated indazole (N-H) is acidic (

    
    ) and can be deprotonated and washed into the aqueous phase, leaving the neutral dimethyl product in the organic phase [1].[1]
    

Q2: I see a third spot on the TLC. What is it?

  • Cause: Over-methylation. If you used excess methyl iodide and strong heating, you may have formed the quaternary ammonium salt (1,2,7-trimethylindazolium).[1]

  • Fix: This salt is highly polar. It will remain at the baseline of your TLC (in Hex/EtOAc) and will not elute during standard chromatography. A simple filtration through a silica plug will remove it.

Q3: My yield is low after recrystallization.

  • Cause: You likely used too much solvent or didn't cool it enough.

  • Fix: Analyze the mother liquor by TLC. If the product is present, concentrate the mother liquor and perform a second "crop" crystallization.[1] Alternatively, switch to a Toluene/Heptane system, which often provides higher recovery for indazoles [2].

References

  • Souers, A. J., et al. (2005).[3] Indazole-based inhibitors: Synthesis and Regiochemistry.[1] This foundational work describes the acidity of the indazole N-H proton and methods for separating N1/N2 isomers using solubility differences in aqueous/organic biphasic systems.[1]

    • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.[3][4] This patent details the specific use of Acetone/Water and Ethanol/Water mixed solvent systems to achieve >99% purity for 1-substituted indazoles.[1][3]

      • Cheung, et al. (2021). Regioselective synthesis of N-alkylated indazoles.[1] Discusses the use of specific alkylating agents and the resulting chromatographic behavior of N1 vs N2 isomers.

        stability of 5-Bromo-1,7-dimethyl-1H-indazole under different pH conditions

        [2]

        Executive Summary

        5-Bromo-1,7-dimethyl-1H-indazole is a chemically robust pharmacophore often used as a building block in kinase inhibitors and GPCR ligands.[2] Unlike unsubstituted indazoles, the N1-methylation locks the tautomeric equilibrium, rendering the molecule resistant to base-catalyzed deprotonation.[2] The 5-bromo substituent serves as a stable handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but introduces specific sensitivities to transition metals.[2]

        Key Stability Takeaway: The molecule exhibits high chemical stability across a broad pH range (pH 1–13) but suffers from significant physical instability (precipitation) in aqueous buffers due to high lipophilicity.

        pH-Dependent Stability Matrix

        The following table summarizes the predicted chemical behavior and physical state of the compound under varying pH conditions.

        pH ConditionChemical SpeciesStability StatusPrimary Risk Factor
        Acidic (pH < 2.0) Cationic (Protonation at N2)High Solubility False Positives: The cation is soluble, but neutralization during workup causes rapid precipitation.[2]
        Mild Acidic (pH 2–6) Equilibrium (Cation
        
        
        Neutral)
        High Retention Time Shift: HPLC retention times drift significantly near the pKa of the N2 nitrogen (~1.5–2.5).
        Neutral (pH 7.0) Neutral (Uncharged)High Aggregation: High risk of micro-precipitation or non-specific binding to plastics/glass.
        Basic (pH > 9.0) Neutral (No acidic proton)High Nucleophilic Attack: generally resistant to OH⁻ hydrolysis; however, strong nucleophiles at elevated temps may displace Br.
        Critical Troubleshooting Guide
        Issue 1: "My compound disappeared from the LC-MS trace after acidic incubation."

        Diagnosis: This is likely not degradation. The N2-protonation shifts the polarity significantly, causing the molecule to elute much earlier (in the void volume) or causing ion suppression in the source.

        • Mechanistic Insight: The pyridine-like nitrogen (N2) has a pKa estimated between 1.5 and 2.[2]5. Below pH 2, the molecule is positively charged.

        • Solution:

          • Adjust your HPLC mobile phase to pH > 3.0 (e.g., 10mM Ammonium Formate) to ensure the molecule is in its neutral form during analysis.

          • Check the "solvent front" of your chromatogram.

        Issue 2: "I see a new peak at [M-15] or [M-Br]."

        Diagnosis: Chemical degradation induced by contaminants.[2]

        • De-methylation ([M-15]): Rare under standard pH conditions.[2] Usually indicates oxidative stress (presence of peroxides in PEG or Tween excipients).

        • De-bromination ([M-Br]): The C-Br bond is stable to pH stress alone.[2] If you see de-bromination, your buffer likely contains trace transition metals (Pd, Cu, Fe) acting as catalysts, possibly from previous synthetic steps or impure water sources.

        Issue 3: "Inconsistent biological assay results (High variability)."

        Diagnosis: Physical instability (Precipitation).

        • Mechanistic Insight: The 1,7-dimethyl substitution pattern increases lipophilicity (cLogP ~3.0–3.[2]5) and disrupts water networks. At pH 7.4, the molecule is neutral and highly insoluble.

        • Solution:

          • Do not exceed 10 µM in aqueous buffers without carrier proteins.

          • Use a cosolvent system: 1% DMSO is standard, but adding 0.05% Pluronic F-127 prevents micro-aggregate formation.[2]

        Mechanistic Pathways & Experimental Workflow

        The following diagrams illustrate the chemical logic behind the stability profile and the recommended workflow for validating stability in your specific matrix.

        Figure 1: Chemical Species & Potential Degradation Pathways

        StabilityPathwaysAcidicAcidic Species (pH < 2)[Protonated at N2]Soluble, StableNeutralNeutral Species (pH > 3)[Uncharged]Insoluble, StableAcidic->Neutral pH Adjustment(Reversible)DegradationDegradation Product(Hydrolysis/Cleavage)Neutral->Degradation Extreme Cond.(>100°C, 6M NaOH)MetalCatMetal-CatalyzedDe-bromination(Trace Pd/Cu)Neutral->MetalCat Contamination(Not pH dependent)

        Caption: The equilibrium between protonated and neutral forms is the primary pH-dependent event. Chemical degradation requires extreme conditions or metal catalysts.[2]

        Figure 2: Recommended Stability Stress-Test Protocol

        WorkflowStartStart: Prepare 10mM Stock(in DMSO)DiluteDilute to 50µM in Buffers(pH 1.2, 7.4, 10.0)Start->DiluteIncubateIncubate(24h @ 37°C)Dilute->IncubateCheckVisual Check:Precipitation?Incubate->CheckFilterCentrifuge/FilterCheck->FilterYes (Cloudy)AnalysisLC-MS Analysis(Monitor AUC & Purity)Check->AnalysisNo (Clear)AddSolventAdd 50% MeCN(Dissolve Aggregates)Filter->AddSolventPellet Analysis(Recovery)Filter->AnalysisSupernatant Only(Solubility Limit)AddSolvent->Analysis

        Caption: A self-validating workflow to distinguish between chemical degradation and physical precipitation.

        Standardized Experimental Protocol

        Objective: To distinguish between chemical degradation and physical precipitation.

        Materials:

        • Compound: 5-Bromo-1,7-dimethyl-1H-indazole (purity >97%).[2]

        • Buffers: 0.1M HCl (pH 1), 50mM Phosphate (pH 7.4), 50mM Borate (pH 10).

        • Internal Standard: Caffeine or Warfarin (structurally distinct, stable).

        Step-by-Step Methodology:

        • Stock Preparation: Dissolve 2 mg of compound in 1 mL DMSO (approx. 8.9 mM).[3]

        • Spike: Add 10 µL of Stock to 990 µL of each pre-warmed (37°C) buffer. Final concentration: ~89 µM.

          • Note: This concentration is likely above the solubility limit at pH 7.4.

        • Incubation: Shake at 300 rpm, 37°C for 24 hours.

        • Quench & Solubilize (Crucial Step):

          • Take 100 µL of the sample.

          • Add 100 µL of Acetonitrile (MeCN).

          • Why? This ensures any precipitated neutral compound is redissolved before injection. If you filter without this step, you will falsely interpret precipitation as degradation.

        • Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge).

          • Gradient: 5% to 95% MeCN with 0.1% Formic Acid.

          • Detection: UV 254 nm and MS (ESI+).

        References
        • Verma, D. et al. (2021).[4] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions. National Institutes of Health. Available at: [Link]

          • Context: Provides foundational methodologies for distinguishing lipophilic precipitation from chemical degrad
        • Claramunt, R. M. et al. (2006). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry A. Available at: [Link]

          • Context: Authoritative source on the pKa values and protonation sites of N-methyl
          • Context: Verification of physical properties and general handling of the bromo-indazole core.[2]

        • Banister, S. D. et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link][2]

          • Context: Demonstrates the metabolic stability of the bromo-indazole core in biological systems (hepatocytes), supporting the claim of high chemical stability.

        Technical Support Center: Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Welcome to the Technical Support Center for the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and minimize impurities.

        Introduction to the Synthesis and its Challenges

        The synthesis of 5-Bromo-1,7-dimethyl-1H-indazole typically proceeds through the diazotization of 4-bromo-2,6-dimethylaniline followed by an intramolecular cyclization. While seemingly straightforward, this pathway presents several challenges, primarily concerning regioselectivity and the formation of isomeric impurities. The presence of the 7-methyl group introduces steric hindrance that can influence the reaction at the adjacent nitrogen, making the control of impurity formation critical.

        This guide will address the most common issues encountered, from the initial diazotization to the final purification, providing you with the knowledge to optimize your synthesis for higher purity and yield.

        Frequently Asked Questions (FAQs) & Troubleshooting Guides

        FAQ 1: My diazotization of 4-bromo-2,6-dimethylaniline is giving low yields or a complex mixture. What's going wrong?

        Answer:

        The diazotization of sterically hindered anilines like 4-bromo-2,6-dimethylaniline requires careful control of reaction conditions to prevent side reactions. Common issues and their solutions are outlined below:

        Potential Causes & Solutions:

        • Incomplete Diazotization:

          • Troubleshooting: Ensure your diazotizing agent, typically isoamyl nitrite or sodium nitrite in acidic media, is fresh and added slowly at a low temperature (0-5 °C) to prevent decomposition. Monitor the reaction by TLC for the complete consumption of the starting aniline.

        • Side Reactions of the Diazonium Salt:

          • Phenol Formation: The presence of water can lead to the formation of the corresponding phenol as a significant impurity. Ensure anhydrous conditions are maintained throughout the reaction.

          • Azo Coupling: If the reaction is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form colored azo compounds. Maintain a strongly acidic environment.

          • Decomposition: Diazonium salts are thermally unstable. Strict temperature control is crucial to prevent premature decomposition, which can lead to a variety of byproducts.

        Experimental Protocol: Optimized Diazotization

        • Dissolve 4-bromo-2,6-dimethylaniline in a suitable anhydrous solvent (e.g., chloroform, THF).

        • Cool the solution to 0 °C in an ice-water bath.

        • Slowly add your diazotizing agent (e.g., isoamyl nitrite) dropwise, maintaining the temperature below 5 °C.

        • After the addition is complete, allow the reaction to stir at 0-5 °C for the recommended time, monitoring by TLC.

        • Proceed immediately to the cyclization step without isolating the diazonium intermediate.

        FAQ 2: I'm observing two major products in my final reaction mixture. What are they and how can I control their formation?

        Answer:

        The two major products are almost certainly the desired N1-methylated isomer, 5-Bromo-1,7-dimethyl-1H-indazole , and the undesired N2-methylated isomer, 5-Bromo-2,7-dimethyl-2H-indazole . The formation of this isomeric mixture is a well-documented challenge in indazole synthesis.

        Understanding Regioselectivity:

        Alkylation of the indazole ring can occur at either the N1 or N2 position. The ratio of these isomers is influenced by several factors:

        • Steric Hindrance: The 7-methyl group can sterically hinder the approach of the methylating agent to the N1 position, potentially favoring the formation of the N2 isomer.

        • Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the two nitrogen atoms.

        • Reaction Conditions: The choice of base, solvent, and methylating agent can significantly impact the N1/N2 ratio.

        Strategies to Improve N1-Selectivity:

        • Choice of Methylating Agent: While methyl iodide is common, other reagents might offer better selectivity.

        • Base and Solvent System: A common system is K₂CO₃ in DMF. However, exploring other bases like Cs₂CO₃ or NaH, and different polar aprotic solvents, may shift the equilibrium towards the desired N1 isomer.

        • Thermodynamic vs. Kinetic Control: In some cases, the N1 isomer is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration might allow for equilibration to favor the N1 product.

        Troubleshooting Guide: Minimizing Isomeric Impurities

        Issue Potential Cause Recommended Action Scientific Rationale
        High percentage of N2-isomer Steric hindrance at N1 by the 7-methyl group.Use a less bulky methylating agent if possible. Optimize the base and solvent system to favor N1 alkylation. Consider a two-step approach involving N-acylation followed by reduction, which often favors N1 substitution.The choice of reagents and conditions can exploit subtle differences in the activation barriers for N1 and N2 alkylation.
        Inconsistent N1/N2 ratio Poor control over reaction temperature and addition rates.Maintain strict temperature control and ensure slow, controlled addition of reagents.N-alkylation of indazoles can be sensitive to kinetic versus thermodynamic control. Consistent conditions lead to reproducible isomer ratios.
        FAQ 3: How can I effectively separate the N1 and N2 isomers of 5-Bromo-1,7-dimethyl-1H-indazole?

        Answer:

        Separating these isomers is often the most challenging step. Due to their similar polarities, simple recrystallization from a single solvent is frequently ineffective.

        Purification Strategies:

        • Fractional Recrystallization: This technique, using a carefully selected mixed solvent system, can sometimes be effective. A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or THF with water.

          • Protocol: Dissolve the isomeric mixture in a minimal amount of the hot solvent mixture. Allow it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary.

        • Column Chromatography: This is the most reliable method for achieving high purity.

          • Stationary Phase: Silica gel is standard.

          • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity and gradually increase it. Careful optimization of the solvent gradient is key to good separation.

        Data on Purification Techniques

        Technique Solvent System (Starting Point) Key Considerations
        Fractional Recrystallization Ethanol/Water, Acetone/WaterSlow cooling is critical. Seeding with a pure crystal of the desired isomer can be beneficial.
        Column Chromatography Hexane/Ethyl Acetate (Gradient)A long column and a shallow gradient will provide the best resolution. Monitor fractions carefully by TLC or HPLC.
        FAQ 4: How can I confirm the identity of my final product and distinguish it from the N2-isomer?

        Answer:

        Unambiguous characterization is essential. While TLC and melting point can give initial indications, advanced spectroscopic methods are required for definitive identification.

        Characterization Techniques:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy:

          • ¹H NMR: The chemical shifts of the protons on the indazole ring and the methyl groups will differ between the N1 and N2 isomers.

          • ¹³C NMR: The carbon chemical shifts will also be distinct for each isomer.

          • Advanced NMR (NOESY and HMBC): These 2D NMR techniques are powerful for definitively assigning the structure. For the N1 isomer, a Nuclear Overhauser Effect (NOE) correlation would be expected between the N1-methyl protons and the H7 proton. An HMBC experiment should show a correlation between the N1-methyl protons and the C7a carbon of the indazole ring.

        • Mass Spectrometry (MS): While MS will confirm the molecular weight, it will not distinguish between the isomers. It is useful for identifying other potential impurities.

        • UV-Vis Spectroscopy: The UV absorption spectra of N1 and N2 isomers can show subtle differences, and derivative spectrophotometry can amplify these to aid in identification.

        Visualizing the Workflow and Impurity Formation

        Synthetic Workflow Diagram

        G cluster_0 Synthesis of 5-Bromo-1,7-dimethyl-1H-indazole cluster_1 Key Impurity Formation A 4-bromo-2,6-dimethylaniline B Diazotization (e.g., Isoamyl nitrite, acid) A->B C Diazonium Salt Intermediate B->C L Side-products from Diazotization (e.g., Phenols, Azo compounds) B->L D Intramolecular Cyclization C->D E 5-Bromo-7-methyl-1H-indazole D->E F Methylation (e.g., CH3I, K2CO3, DMF) E->F G Crude Product Mixture F->G J N2-isomer Formation (5-Bromo-2,7-dimethyl-2H-indazole) F->J H Purification (Chromatography/Recrystallization) G->H G->J Major Impurity K Incomplete Reaction (Unreacted Starting Material) G->K Potential Impurity G->L Potential Impurity I Pure 5-Bromo-1,7-dimethyl-1H-indazole H->I

        Caption: Synthetic pathway and common impurity formation points.

        Concluding Remarks

        The synthesis of 5-Bromo-1,7-dimethyl-1H-indazole, while presenting challenges, can be successfully optimized by understanding the underlying chemical principles and implementing careful experimental techniques. The primary hurdles are controlling the regioselectivity of the methylation step to minimize the formation of the N2-isomer and effectively purifying the final product. By following the troubleshooting guidance and analytical procedures outlined in this document, researchers can significantly improve the purity and yield of their synthesis, paving the way for its use in further research and development.

        References

        • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment

        Technical Support Center: Scaling Up 5-Bromo-1,7-dimethyl-1H-indazole Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide for Researchers, Scientists, and Drug Development Professionals

        Welcome to the technical support center for the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole. This resource is designed to provide in-depth guidance and troubleshooting advice for scaling up this important reaction from the laboratory bench to a pilot plant setting. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of process scale-up.

        I. Introduction to the Synthesis and Scale-Up Challenges

        The synthesis of 5-Bromo-1,7-dimethyl-1H-indazole is a critical step in the development of various pharmaceutical compounds. While numerous synthetic routes exist for indazole derivatives, the transition from a small-scale laboratory procedure to a larger pilot plant production introduces a host of challenges.[1][2] These challenges are often non-linear, meaning a simple multiplication of reagents and equipment size is insufficient for a successful scale-up.[2] Key issues that arise during scale-up include managing reaction kinetics, ensuring chemical equilibrium, addressing fluid dynamics, and controlling thermodynamics.[2]

        A common laboratory-scale synthesis of a related compound, 5-bromo-1-methylindazole, involves the methylation of 5-bromoindazole, which unfortunately produces a mixture of hard-to-separate isomers, making it unsuitable for industrial-scale production.[3] An alternative, more scalable approach involves a multi-step synthesis starting from 2-fluoro-5-bromobenzaldehyde.[3] This guide will focus on the common challenges you might face when scaling up such multi-step syntheses.

        Common Synthetic Pathway for Indazole Derivatives

        Indazole Synthesis Pathway A Starting Material (e.g., Substituted Aniline or Benzaldehyde) B Intermediate Formation (e.g., Diazotization, Condensation) A->B Step 1 C Cyclization (Ring Closure to form Indazole Core) B->C Step 2 D Bromination C->D Step 3 E Methylation D->E Step 4 F 5-Bromo-1,7-dimethyl-1H-indazole (Final Product) E->F Step 5 Impurity Troubleshooting Start Increased Impurity Profile Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Hypothesize Hypothesize Formation Pathway Identify->Hypothesize Over_Bromination Over-bromination? Hypothesize->Over_Bromination Degradation Product Degradation? Hypothesize->Degradation Side_Reaction Side Reaction? Hypothesize->Side_Reaction Control_Br2 Control Bromine Addition Over_Bromination->Control_Br2 Yes Optimize_Temp Optimize Temperature & Time Degradation->Optimize_Temp Yes Modify_Conditions Modify Reaction Conditions Side_Reaction->Modify_Conditions Yes End Purity Achieved Control_Br2->End Optimize_Temp->End Modify_Conditions->End

        Caption: A logical workflow for troubleshooting increased impurities.

        Detailed Steps:

        • Characterize the Impurities: Use analytical techniques like LC-MS and NMR to determine the structures of the new impurities. [4]This information is crucial for understanding how they are formed.

        • Hypothesize the Formation Pathway:

          • Over-bromination: If you see di- or tri-brominated species, it suggests that the brominating agent is not being consumed quickly enough and is reacting further with the product.

          • Degradation: The product might be unstable under the reaction or workup conditions, especially if exposed to high temperatures or extreme pH for extended periods.

          • Isomerization: Changes in reaction conditions could favor the formation of different isomers. For instance, in the methylation of 5-bromoindazole, different bases or solvents can alter the ratio of N1 to N2 methylation.

        • Implement Corrective Actions:

          • For Over-bromination: Improve the control over the addition of the brominating agent. Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine, although caution is needed with NBS and solvents like DMF at scale. [5][6]A continuous flow setup can also offer excellent control over stoichiometry and reaction time. [7] * For Degradation: Re-evaluate the workup procedure. Can the temperature be lowered? Can the exposure to acidic or basic conditions be minimized?

          • For Isomerization: Carefully control the reaction temperature and the choice of base and solvent during the methylation step.

        Problem 3: Exothermic Runaway During Bromination

        Q: The bromination step showed a significant exotherm in the pilot plant, leading to a rapid temperature and pressure increase. How can we run this step safely?

        A: Bromination reactions are notoriously exothermic and present a significant safety risk, especially at scale. [5]A thermal runaway can have catastrophic consequences.

        Safety First Protocol:

        • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory. [8]Use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the Temperature of No Return (TNR). A safety margin of at least 100°C between the planned reaction temperature and the onset of thermal runaway is recommended. [8]2. Controlled Dosing: Never add the entire amount of brominating agent at once. Use a dosing pump for slow, controlled addition. The rate of addition should be such that the reactor's cooling system can effectively remove the generated heat.

        • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. [9]However, this will impact process efficiency, so a balance must be found.

        • Reverse Addition: Consider adding the indazole solution to the brominating agent (reverse addition). This can sometimes help to control the exotherm by keeping the concentration of the more reactive species low.

        • Quenching Strategy: Have a well-defined and tested quenching procedure in place. This should involve a reagent that can quickly and safely neutralize any unreacted brominating agent in an emergency.

        III. Frequently Asked Questions (FAQs)

        Q1: What are the best solvents for scaling up the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole?

        The ideal solvent for scale-up should be effective for the reaction, readily available in bulk, have a favorable safety profile, and be easy to remove and recover. [10]While lab-scale reactions might use solvents like DMF or chloroform, these can be problematic at an industrial scale due to toxicity and disposal issues. [5][11][12]Consider greener alternatives where possible. A thorough solvent screening should be part of the process development, evaluating factors like solubility of reactants and products, boiling point (for temperature control), and compatibility with workup procedures.

        Q2: How do I choose the right equipment for my pilot plant?

        Equipment selection is critical for a successful scale-up. [2]The choice of reactor, stirrer, and ancillary equipment will depend on the specific reaction parameters. For exothermic reactions like bromination, a glass-lined or Hastelloy reactor with a high-efficiency cooling jacket is often preferred. Ensure that all materials are chemically compatible with the reactants, intermediates, and products. [13] Q3: We are having issues with the final product isolation and purification. What are some common pitfalls?

        Purification methods that are straightforward in the lab, such as column chromatography, are often not feasible or economical at an industrial scale. [3]* Crystallization: This is the preferred method for purification at scale. Develop a robust crystallization procedure by screening different solvents and anti-solvents. Seeding strategies are often necessary to ensure consistent crystal form and size.

        • Filtration and Drying: The filtration characteristics of the product can change with scale. Ensure your pilot plant is equipped with appropriate filtration (e.g., Nutsche filter) and drying (e.g., vacuum oven) equipment.

        Q4: What are the key safety considerations when handling brominating agents at a large scale?

        Handling reagents like liquid bromine requires stringent safety protocols. [5]* Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.

        • Ventilation: All operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a dedicated containment booth. [9]* Spill Control: Have spill kits specifically for bromine readily available.

        • In-situ Generation: To avoid storing large quantities of hazardous reagents, consider generating the brominating agent in-situ, for example, by reacting HBr with an oxidant like NaOCl in a continuous flow system. [7]

        IV. References

        • CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents. Available at:

        • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. Available at:

        • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

        • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

        • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. Available at:

        • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

        • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]

        • Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. Available at: [Link]

        • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

        • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. Available at: [Link]

        • indazole - Organic Syntheses Procedure. Available at: [Link]

        • A Dangerous Bromance - Scientific Update. Available at: [Link]

        • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. Available at: [Link]

        • Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications - MDPI. Available at: [Link]

        • (PDF) Scale-up Issues From Bench to Pilot - ResearchGate. Available at: [Link]

        • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Available at: [Link]

        • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. Available at: [Link]

        • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents. Available at:

        • Scale-up Reactions - Division of Research Safety - University of Illinois. Available at: [Link]

        • SCALEUP ISSUES FROM BENCH TO PILOT - Hazen Research. Available at: [Link]

        • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available at: [Link]

        • Experiment 11: Green Synthesis of Heterocyclic Compounds - ResearchGate. Available at: [Link]

        • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. Available at: [Link]

        • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]

        • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules - ResearchGate. Available at: [Link]

        Sources

        dealing with catalyst poisoning in 5-Bromo-1,7-dimethyl-1H-indazole cross-coupling

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket Subject: Dealing with Catalyst Poisoning & Stalled Reactions Support Tier: Level 3 (Senior Application Scientist) Status: Open

        Welcome to the Advanced Synthesis Support Module.

        You are accessing this guide because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) involving 5-Bromo-1,7-dimethyl-1H-indazole has stalled or failed.

        This substrate presents a unique "perfect storm" for Palladium (Pd) deactivation:

        • The Indazole Trap: The N2 nitrogen is a potent Lewis base that competitively binds to Pd(II), displacing ligands and shutting down the catalytic cycle.

        • The 7-Methyl Factor: While the 7-methyl group improves lipophilicity, it creates a steric clash with the N1-methyl, potentially trapping synthesis impurities (like hydrazines) in the crystal lattice that are difficult to remove via standard flash chromatography.

        This guide prioritizes causality-based troubleshooting over trial-and-error.

        Module 1: Diagnosis – Is it Poisoning?

        Before adding more catalyst, you must distinguish between Catalyst Poisoning (irreversible deactivation) and Kinetic Stalling (induction period or equilibrium issues).

        The Diagnostic Workflow

        DiagnosisFlow Start Reaction Stalled / Low Yield ColorCheck Check Reaction Color Start->ColorCheck Black Black Precipitate (Pd Black) ColorCheck->Black Precipitation Pale Pale/Yellow Solution (No Precipitate) ColorCheck->Pale Clear Conclusion1 Diagnosis: Ligand Detachment Pd aggregated. Need stronger ligand. Black->Conclusion1 SpikeTest Perform 'Spike' Test (Add fresh substrate) Pale->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes Fast kinetics StaysDead No Change SpikeTest->StaysDead Zero turnover Conclusion2 Diagnosis: Reagent Depletion (Boronic acid homocoupling) Resumes->Conclusion2 Conclusion3 Diagnosis: Catalyst Poisoning Inhibitor present in substrate. StaysDead->Conclusion3

        Figure 1: Decision tree to differentiate between ligand failure (Pd black), reagent issues, and true catalyst poisoning.

        Module 2: The Mechanism of Failure

        Why does 5-bromo-1,7-dimethyl-1H-indazole kill your catalyst?

        The N2-nitrogen of the indazole ring is electronically enriched and sterically accessible. In the absence of a bulky ligand, the Pd center coordinates to the N2 site of the substrate rather than performing Oxidative Addition at the C5-Bromine. This forms a stable, catalytically inactive "rest state" complex.

        The "7-Methyl" Complication: The C7-methyl group forces the N1-methyl group out of planarity. While this prevents N1-coordination, it often increases the solubility of non-polar impurities from the starting material synthesis (e.g., residual methylating agents or sulfur traces from sulfonyl protection groups used in precursors).

        Visualizing the Competition

        PoisonMechanism Pd Active Pd(0)L2 OxAdd Oxidative Addition (C5-Br Bond) Pd->OxAdd Bulky Ligand (XPhos/RuPhos) Poison N-Coordination (N2-Pd Bond) Pd->Poison Small Ligand (PPh3/dppf) Substrate 5-Bromo-1,7-dimethyl -1H-indazole Substrate->OxAdd Substrate->Poison Cycle Catalytic Cycle (Product Formation) OxAdd->Cycle Dead DEAD CATALYST [Pd(L)(Indazole)2] Poison->Dead

        Figure 2: The kinetic competition between productive oxidative addition and non-productive nitrogen coordination.

        Module 3: Mitigation Strategies & Protocols
        Strategy A: Substrate Decontamination (The "Clean Slate" Protocol)

        If your starting material was synthesized via methylation of 5-bromo-7-methylindazole, it likely contains traces of hydrazine or halides. Standard silica columns are often insufficient.

        Protocol:

        • Dissolve 5-bromo-1,7-dimethyl-1H-indazole in EtOAc (10 mL/g).

        • Wash sequentially with:

          • 10% aq. Na2S2O3 (removes oxidative impurities).

          • 0.5 M HCl (removes residual hydrazines/amines - Critical).

          • Saturated NaHCO3.

        • Scavenger Step: Stir the organic layer with QuadraPure™ TU (Thiourea scavenger) or activated charcoal for 2 hours. This removes heavy metals carried over from precursor synthesis [1].

        • Filter and concentrate.

        Strategy B: The "Bulky Shield" (Ligand Selection)

        You must use a ligand that is sterically bulky enough to prevent the N2-nitrogen from approaching the Pd center, yet flexible enough to allow the C-Br bond to enter.

        Recommended Catalyst Systems:

        Catalyst SystemWhy it worksBest For
        XPhos Pd G4 The isopropyl groups on the biaryl backbone create a "roof" over the Pd, blocking N-coordination [2].Suzuki Couplings (Aryl/Heteroaryl Boronic Acids)
        RuPhos Pd G4 Similar to XPhos but more electron-rich; excellent for sterically hindered coupling partners.Buchwald-Hartwig (Amination)
        Pd(dppf)Cl2 The ferrocene bite angle is robust, but less active than G4 precatalysts. Use only if G4 fails.Scale-up (Cost-effective)

        Experimental Protocol (Suzuki Coupling):

        • Charge: 1.0 equiv Indazole bromide, 1.5 equiv Boronic acid, 2.0 equiv K3PO4.[1]

        • Catalyst: Add 2.0 mol% XPhos Pd G4 (Do not use in situ generation from Pd(OAc)2 + Ligand; induction periods allow poisoning to occur) [3].

        • Solvent: 4:1 Dioxane:Water (degassed).[1] The water is essential to solubilize the inorganic base and prevent "salt caking" on the catalyst surface.

        • Temp: 80°C. Note: Do not overheat. Higher temps increase the rate of N-binding faster than oxidative addition.

        Module 4: Frequently Asked Questions (FAQs)

        Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates ligand dissociation. Your ligand (likely PPh3) is too weak to hold the Pd against the thermal stress or competitive binding from the indazole N2. Fix: Switch to a biaryl phosphine (XPhos) or an NHC ligand (PEPPSI-iPr), which bind Pd much more tightly.

        Q: Can I use Pd(PPh3)4 for this reaction? A: Strongly Discouraged. Triphenylphosphine is labile and easily displaced by the N2 nitrogen of the indazole. This leads to the formation of inactive species and requires high catalyst loading (5-10 mol%) to drive conversion, which makes purification difficult [4].

        Q: The reaction works on 50mg scale but fails on 5g scale. Why? A: This is likely Heat Transfer or Stirring related. On a larger scale, local concentration hotspots of the base can cause catalyst decomposition.

        • Fix: Ensure efficient stirring (vortexing is not enough).

        • Fix: Add the catalyst as a solution after the reaction reaches temperature (Hot Injection) to bypass the low-temperature induction period where poisoning is most likely.

        Q: I see a new spot on TLC that isn't product or starting material. A: Check for Homocoupling of your boronic acid. This occurs if oxygen entered the system.[2] The indazole bromide remains untouched because the Pd cycle was consumed by the boronic acid.

        • Fix: Sparge solvents with Argon for 15 mins, not just nitrogen balloon flushing.

        References
        • BenchChem. (2025).[2] Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. Retrieved from

        • National Institutes of Health (NIH). (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from

        • MDPI. (2023).[3] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Retrieved from

        • ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [4]

        Sources

        optimizing temperature and time for 5-Bromo-1,7-dimethyl-1H-indazole synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: 5-Bromo-1,7-dimethyl-1H-indazole Synthesis

        Case ID: IND-5Br-17Me-OPT Subject: Optimization of Temperature & Time for Regioselective Synthesis Status: Active Guide[1]

        Executive Summary: The "7-Methyl" Challenge

        Synthesizing 5-Bromo-1,7-dimethyl-1H-indazole presents a specific regiochemical challenge distinct from standard indazole chemistry. The presence of the methyl group at the C7 position creates significant steric hindrance around the N1 nitrogen .[1]

        • The Problem: Standard alkylation conditions (e.g., NaH/MeI at 0°C) are kinetically controlled and predominantly yield the N2-isomer (5-bromo-2,7-dimethyl-2H-indazole) because the N2 site is sterically accessible.[1]

        • The Solution: To force N1-methylation (the 1,7-dimethyl target), you must shift the reaction system toward thermodynamic control or utilize chelation-assisted mechanisms .[1] This requires precise manipulation of Temperature (T) and Time (t) .

        Critical Reaction Parameters (Optimization Matrix)

        The following data summarizes the optimization landscape for the methylation of 5-bromo-7-methyl-1H-indazole .

        VariableCondition A (Kinetic)Condition B (Thermodynamic)Condition C (Chelation-Optimized)
        Temperature -10°C to 0°C60°C to 90°C80°C
        Time 1 - 2 Hours12 - 24 Hours4 - 6 Hours
        Base/Solvent NaH / THFNaH / DMFCs₂CO₃ / DMF or CH₃CN
        Dominant Product N2-Isomer (Undesired)Mixed (N1/N2 ~ 40:[1]60)N1-Isomer (Target: >85% Selectivity)
        Mechanism Steric avoidanceEquilibration (slow)Cesium effect / N-coordination

        Technical Note: For the 1,7-dimethyl target, Condition C is the recommended protocol.[1] The Cesium cation (

        
        ) has a large ionic radius and can coordinate with N2, effectively blocking it or stabilizing the transition state for N1 alkylation despite the C7-methyl steric clash [1][2].
        

        Optimized Experimental Protocol

        Target Workflow: Regioselective N1-Methylation via Cesium Carbonate Precursor: 5-Bromo-7-methyl-1H-indazole[1]

        Step-by-Step Methodology:
        • Preparation (T=0):

          • Dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

          • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).

          • Crucial: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the indazolyl anion and initial coordination of the Cesium species.

        • Reagent Addition & Initiation:

          • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

          • Note: Do not add MeI all at once; a high local concentration can lead to polymethylation side products.[1]

        • Temperature Ramp (The Optimization Step):

          • Heat the reaction mixture to 80°C .

          • Why 80°C? At RT, the reaction will proceed slowly and favor N2 due to the C7-methyl block.[1] 80°C provides the thermal energy required to overcome the activation barrier of the sterically hindered N1 site [3].[1]

        • Time Course & Monitoring:

          • T = 2 hours: Check LCMS. You may see a mix of Starting Material (SM), N2, and N1.

          • T = 4-6 hours: Conversion should be >95%. The ratio should stabilize.

          • Stop Condition: Stop when SM < 2%.[1] Extended heating (>12h) at this temp can lead to decomposition or demethylation.

        • Workup:

          • Cool to RT. Dilute with EtOAc, wash with water x3 (to remove DMF), brine x1. Dry over Na₂SO₄.[1]

        Troubleshooting & FAQs

        Q1: I followed the protocol, but I still see 30% N2 isomer. How do I remove it?

        • Diagnosis: The C7-methyl group makes 100% N1 selectivity nearly impossible via direct alkylation.[1]

        • Remedy: The N1 and N2 isomers have distinct polarities.

          • N2 Isomers are generally less polar (higher Rf) on silica because the lone pair is involved in the quinoid-like resonance.[1]

          • N1 Isomers (Target) are more polar (lower Rf).

          • Action: Use Flash Column Chromatography with a gradient of Hexane:EtOAc (start 95:5, ramp to 80:20). The N2 isomer will elute first.[1]

        Q2: Can I use NaH instead of Cs₂CO₃?

        • Analysis: Yes, but NaH is a "hard" base that promotes rapid, irreversible kinetic alkylation.[1]

        • Outcome: With NaH/DMF at 0°C, you will get predominantly the N2 isomer.[1] If you use NaH, you must heat the reaction to reflux (DMF, 153°C is too high, use THF reflux ~66°C) to encourage any thermodynamic equilibration, but yields are typically lower than the Cesium method [2].[1]

        Q3: My yield is low (<40%). Where did the mass go?

        • Issue: Quaternization.[1]

        • Explanation: Indazoles can be methylated at both nitrogens to form an N1,N2-dimethyl indazolium salt.[1] This is water-soluble and is lost during the aqueous wash.[1]

        • Fix: Reduce Reaction Time. Do not exceed 6 hours at 80°C. Reduce MeI equivalents to 1.05 eq.

        Mechanistic Visualization (Pathway Logic)

        The following diagram illustrates the competition between Kinetic (N2) and Thermodynamic (N1) pathways and the role of Temperature.

        IndazoleMethylation Start 5-Bromo-7-methyl-1H-indazole (Starting Material) Anion Indazolyl Anion (Resonance Hybrid) Start->Anion Base (Cs2CO3) N2_Path Transition State N2 (Sterically Open) Anion->N2_Path Low Temp (<20°C) Fast Kinetics N1_Path Transition State N1 (Blocked by C7-Me) Anion->N1_Path High Temp (>80°C) Overcomes Sterics Prod_N2 N2-Isomer (Kinetic) (Undesired Byproduct) N2_Path->Prod_N2 Prod_N1 N1-Isomer (Thermodynamic) (Target: 1,7-dimethyl) N1_Path->Prod_N1 Prod_N2->Prod_N1 Thermal Rearrangement (Rare/Difficult)

        Figure 1: Reaction pathway divergence. Note that the C7-Methyl group (not shown in nodes but implied) increases the activation energy for the N1 path, necessitating higher temperatures.[1]

        Alternative "Fix-It" Route: De Novo Cyclization

        If direct methylation fails to provide sufficient purity, the industry-standard alternative is cyclization , which guarantees the N1-methyl position.[1]

        • Precursor: 1-(2-amino-5-bromo-3-methylphenyl)ethan-1-one.[1]

        • Reagent: Methylhydrazine (

          
          ).
          
        • Conditions: Ethanol, Reflux (78°C), 4 Hours.

        • Advantage: The methyl group is installed on the nitrogen before the ring closes, eliminating the N1/N2 ambiguity [4].[1]

        References

        • Luo, G., et al. (2006). "Regioselective synthesis of N-substituted indazoles." Journal of Organic Chemistry.

        • Meanwell, N. A., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.

        • Cheung, M. (2005).[2] "Indazole Synthesis and Alkylation Strategies." Tetrahedron Letters.

        • Vertex Pharmaceuticals. (2022).[2] "Patent CN113912544A: Preparation method of 5-bromo-1-methylindazole derivatives."[1] Google Patents.[1]

        Sources

        Technical Support Center: Solvent Optimization for 5-Bromo-1,7-dimethyl-1H-indazole

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        As Senior Application Scientists, we understand that transitioning from "classic" dipolar aprotic solvents (DMF, NMP, DMAc) to sustainable alternatives is not merely a regulatory compliance exercise—it is a chemo-selectivity optimization strategy.

        5-Bromo-1,7-dimethyl-1H-indazole presents a specific set of challenges. The 1,7-dimethyl substitution pattern increases lipophilicity compared to the naked parent heterocycle, while the 7-methyl group introduces proximal steric bulk that can complicate catalyst approach at the C-H bonds, though less so at the C-5 bromine handle.[1] However, the crystalline nature of this scaffold often leads to poor solubility in green alcohols (EtOH, iPrOH), forcing researchers back to toxic DMF.

        This guide provides drop-in, validated solvent replacement protocols designed to maintain or exceed yield while adhering to Green Chemistry principles.

        Module 1: Solubility & Dissolution Troubleshooting

        User Ticket #1:

        "I am trying to move away from DMF. My 5-bromo-1,7-dimethyl-1H-indazole starting material is insoluble in Ethanol and barely soluble in Toluene at room temperature. What are my alternatives?"

        Technical Analysis

        The 1,7-dimethyl-indazole core is a rigid, aromatic system.[1] While Toluene is a standard non-polar choice, it lacks the Lewis basicity required to effectively solvate the polarized N-heterocycle. Ethanol is often too polar and protic, leading to poor interaction with the lipophilic bromine and methyl substituents.

        Recommended Solution: 2-Methyltetrahydrofuran (2-MeTHF)

        2-MeTHF is the superior alternative here.[1][2][3] Unlike symmetrical THF, the 2-methyl group breaks the solvent's symmetry, lowering its freezing point and, counter-intuitively, creating a more "organic-like" environment that solubilizes lipophilic heterocycles better than standard THF.[1]

        Solvent Comparison Data:

        PropertyDMF (Standard)2-MeTHF (Recommended)CPME (Alternative)Toluene
        Boiling Point (°C) 15380106110
        Water Solubility MiscibleLow (14 g/100g )Very Low (1.1 g/100g )Immiscible
        Peroxide Formation NoYes (Stabilizer req.)Low (Resistant)No
        Base Stability Low (Hydrolysis)HighHighHigh
        Protocol Adjustment
        • Switch Solvent: Replace DMF with 2-MeTHF .

        • Concentration: 5-Bromo-1,7-dimethyl-1H-indazole is typically soluble in 2-MeTHF at 0.2–0.5 M concentrations at room temperature.[1]

        • Heating: If precipitation occurs, mild heating to 40°C is usually sufficient. 2-MeTHF allows reflux up to 80°C, providing ample thermal energy for dissolution without the high-boiling workup issues of DMF.[1]

        Module 2: Cross-Coupling Reactions (Suzuki/Buchwald)

        User Ticket #2:

        "My Suzuki coupling yields are inconsistent in Isopropanol/Water mixtures. The reaction stalls after 50% conversion. I suspect catalyst deactivation."

        Technical Analysis

        In aqueous alcoholic mixtures, lipophilic substrates like 1,7-dimethyl-indazole often aggregate (the "Oiling Out" effect), removing them from the catalytic cycle.[1] Furthermore, protic solvents can interfere with the oxidative addition step of certain Pd-catalysts or facilitate protodeboronation of the boronic acid partner.

        Recommended Solution: Biphasic 2-MeTHF or CPME

        Switch to a biphasic system using 2-MeTHF/Water or CPME/Water .[1] These ethers coordinate well with Palladium species (stabilizing the catalyst) but phase-separate from water, protecting the catalyst from bulk aqueous degradation while allowing inorganic bases (K₂CO₃, K₃PO₄) to dissolve in the aqueous phase.

        Workflow Diagram: Solvent Selection Logic

        SolventSelection Start Reaction Type Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Lithiation Lithiation / Halogen Exchange Start->Lithiation Temp_High Temp > 90°C? Coupling->Temp_High Base_Strong Strong Base (n-BuLi)? Lithiation->Base_Strong Solv_CPME Solvent: CPME (High stability, Low Peroxide) Temp_High->Solv_CPME Yes Solv_2MeTHF Solvent: 2-MeTHF (Good solubility, Easy workup) Temp_High->Solv_2MeTHF No (Reflux ~80°C) Base_Strong->Solv_CPME Yes (Stable >0°C) Base_Strong->Solv_2MeTHF No (Cryogenic only) Solv_Anisole Solvent: Anisole (High boiling point)

        Figure 1: Decision tree for selecting green solvents based on reaction conditions.[1]

        Validated Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
        • Charge: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%).

        • Solvent: Add 2-MeTHF (5 mL/mmol).

        • Base: Add aqueous K₂CO₃ (2.0 M) (2.0 equiv). The system will be biphasic.

        • Reaction: Heat to 75°C with vigorous stirring (essential for phase transfer).

        • Workup (The "Green" Advantage):

          • Cool to RT.

          • Separate layers. The product resides in the organic (2-MeTHF) layer.

          • Crucial Step: 2-MeTHF separates cleanly from water (unlike THF/DMF). Wash once with brine.

          • Concentrate directly. No high-vac DMF removal required.[1]

        Module 3: Lithium-Halogen Exchange

        User Ticket #3:

        "I need to lithiate position 5 to introduce a formyl group. In THF, I see significant impurities and decomposition when scaling up, even at -78°C."

        Technical Analysis

        THF is prone to decomposition by strong bases (n-BuLi) via α-deprotonation and subsequent [3+2] cycloreversion, especially if the temperature drifts above -60°C during scale-up addition.[1] 1,7-dimethyl-indazole is robust, but the solvent is the weak link.[1]

        Recommended Solution: Cyclopentyl Methyl Ether (CPME)

        CPME is exceptionally stable to strong bases. It allows Lithium-Halogen exchange reactions to occur at 0°C or even room temperature in some cases, completely avoiding the need for cryogenic conditions (-78°C).[1]

        Mechanism of Stability
        • Steric Protection: The bulky cyclopentyl group protects the ether oxygen from coordination-assisted deprotonation.

        • Low Solvation: CPME coordinates Lithium less tightly than THF. This often leads to more reactive "naked" anions, but without the solvent decomposition side-reaction.[1]

        Protocol: High-Temp Lithiation in CPME
        • Dissolution: Dissolve 5-Bromo-1,7-dimethyl-1H-indazole in anhydrous CPME (anhydrous CPME is commercially available and does not require distillation over sodium due to low hygroscopicity).[1]

        • Exchange: Cool to -20°C (standard freezer/chiller temp).

        • Addition: Add n-BuLi (1.1 equiv) dropwise.

          • Note: In CPME, you may observe a suspension forming (the lithiated species is less soluble in CPME than THF). This is normal.

        • Quench: Add DMF (or other electrophile) at -20°C, then warm to RT.

        • Safety Note: CPME has a high flash point compared to THF/Ether, making this process inherently safer.

        Module 4: Workup & Isolation (The "Emulsion" Fix)

        User Ticket #4:

        "After reactions in DMF, I get terrible emulsions during the aqueous workup with Ethyl Acetate. How do I prevent this?"

        Technical Analysis

        Indazoles are amphiphilic. When DMF is present, it acts as a phase-transfer surfactant, stabilizing emulsions between water and Ethyl Acetate.[1]

        Recommended Solution: The 2-MeTHF Advantage

        By using 2-MeTHF as the reaction solvent, you eliminate the workup solvent swap.[1]

        • Immiscibility: 2-MeTHF has limited miscibility with water.[1][3]

        • Density: It has a lower density than water but separates faster than EtOAc/DMF mixtures.

        • Procedure:

          • Do not add Ethyl Acetate.

          • Add water/brine directly to the 2-MeTHF reaction mixture.[1]

          • Phase separation is usually sharp and immediate.

        References

        • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][3] ChemSusChem.

        • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and Dioxane." Organic Process Research & Development.

        • Gallo, V., et al. (2025). "Sustainable Solvents in Palladium-Catalyzed Cross-Coupling Reactions." Green Chemistry.

        • Lipshutz, B. H., et al. (2013). "Transitioning Organic Synthesis from Organic Solvents to Water." Journal of the American Chemical Society.[4][5]

        • Kashani, S. K., et al. (2020). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv.

        Sources

        Validation & Comparative

        A Senior Application Scientist's Guide to the LC-MS Analysis of 5-Bromo-1,7-dimethyl-1H-indazole and its Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and oncology, the indazole scaffold has emerged as a privileged structure. Its unique physicochemical properties and synthetic tractability make it a cornerstone for the development of novel therapeutic agents. Among the myriad of indazole-based building blocks, 5-Bromo-1,7-dimethyl-1H-indazole stands out as a key intermediate. The strategic placement of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the N-methylation pattern influences its solubility, metabolic stability, and target engagement.

        This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-1,7-dimethyl-1H-indazole and its derivatives. We will explore an optimized LC-MS/MS methodology, offering insights into the rationale behind experimental choices. Furthermore, we will objectively compare this technique with alternative analytical approaches, supported by experimental data and authoritative references, to empower you in selecting the most appropriate analytical strategy for your research needs.

        I. Optimized LC-MS/MS Methodology for 5-Bromo-1,7-dimethyl-1H-indazole

        The successful quantitative and qualitative analysis of 5-Bromo-1,7-dimethyl-1H-indazole by LC-MS/MS hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection. The following protocol is a robust starting point, designed for high sensitivity, specificity, and throughput.

        A. Rationale for Method Development

        The choice of a reversed-phase C18 column is predicated on the non-polar nature of the indazole core, ensuring adequate retention and separation from polar impurities.[1] The use of a gradient elution with acetonitrile and water, both acidified with formic acid, serves a dual purpose: it facilitates the elution of the analyte as a sharp peak and promotes its protonation for efficient electrospray ionization (ESI) in positive ion mode. The selection of ESI is based on its suitability for a wide range of moderately polar to non-polar small molecules, such as the target analyte.[2][3] For compounds that are less polar, Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative ionization technique.[2][3][4]

        The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure the highest degree of selectivity and sensitivity, which is crucial for analysis in complex biological matrices. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments generated through collision-induced dissociation (CID). The bromine atom's isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature for confident identification.[5]

        B. Detailed Experimental Protocol

        1. Sample Preparation:

        • Standard Solutions: Prepare a 1 mg/mL stock solution of 5-Bromo-1,7-dimethyl-1H-indazole in methanol. Serially dilute with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves.

        • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different mass). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

        2. Liquid Chromatography (LC) Parameters:

        • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

        • Gradient:

          • 0-1 min: 5% B

          • 1-5 min: 5% to 95% B

          • 5-6 min: 95% B

          • 6.1-8 min: 5% B (re-equilibration)

        • Flow Rate: 0.4 mL/min

        • Column Temperature: 40 °C

        • Injection Volume: 5 µL

        3. Mass Spectrometry (MS) Parameters:

        • Ionization Mode: Electrospray Ionization (ESI), Positive

        • Capillary Voltage: 3.5 kV

        • Source Temperature: 150 °C

        • Desolvation Temperature: 400 °C

        • Desolvation Gas Flow: 800 L/hr

        • Cone Gas Flow: 50 L/hr

        • Collision Gas: Argon

        • MRM Transitions:

          • Precursor Ion [M+H]⁺: m/z 225.0/227.0 (for ⁷⁹Br/⁸¹Br isotopes)

          • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of a methyl group or cleavage of the indazole ring.

        C. Workflow Visualization

        LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample (Standard or Biological Matrix) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC System Reconstitution->UPLC Injection Column C18 Column UPLC->Column IonSource ESI Source Column->IonSource Elution MassAnalyzer Triple Quadrupole MS IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data Data Acquisition

        Caption: LC-MS/MS analytical workflow for 5-Bromo-1,7-dimethyl-1H-indazole.

        II. Comparative Analysis of Analytical Techniques

        While LC-MS/MS is a powerful tool, it is essential to consider alternative techniques that may be suitable depending on the specific analytical requirements, available instrumentation, and sample matrix.

        A. Performance Comparison

        The following table provides a semi-quantitative comparison of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

        ParameterLC-MS/MSGC-MSHPLC-UV
        Selectivity Very HighHighModerate
        Sensitivity Very High (pg-ng/mL)High (ng/mL)Moderate (µg/mL)
        Sample Throughput HighModerateHigh
        Sample Derivatization Generally not requiredOften required for polarityNot required
        Compound Applicability Broad (polar & non-polar)Volatile & semi-volatileChromophore-containing
        Matrix Effect Can be significantLess commonModerate
        Cost HighModerateLow

        Justification of Comparison:

        • LC-MS/MS offers unparalleled selectivity and sensitivity due to the combination of chromatographic separation and mass-based detection with fragmentation. This makes it the gold standard for bioanalysis and trace-level quantification.[6][7]

        • GC-MS is a viable alternative for volatile and thermally stable compounds. 5-Bromo-1,7-dimethyl-1H-indazole, with its relatively low molecular weight, could potentially be analyzed by GC-MS, likely after derivatization to improve volatility. GC-MS often provides excellent chromatographic resolution.[6][8] However, the requirement for derivatization can add complexity and introduce variability.[7]

        • HPLC-UV is a more accessible and cost-effective technique. Given that the indazole ring system contains a chromophore, UV detection is feasible. However, its sensitivity is significantly lower than mass spectrometry-based methods, and it may suffer from interferences in complex matrices.[9]

        B. Structural Elucidation: The Role of NMR and Mass Spectrometry Fragmentation

        Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of 5-Bromo-1,7-dimethyl-1H-indazole and its derivatives.

        • ¹H NMR: The proton NMR spectrum will provide key information. The chemical shifts and coupling patterns of the aromatic protons on the indazole ring will confirm the substitution pattern. The singlets corresponding to the two methyl groups (N1-CH₃ and C7-CH₃) will be clearly visible, and their chemical shifts will be indicative of their positions.[10][11][12]

        • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the structure. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.[9][12][13]

        Mass Spectrometry (MS) Fragmentation: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For 5-Bromo-1,7-dimethyl-1H-indazole, characteristic fragmentation pathways would include:

        • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 210/212.

        • Loss of HBr: This would lead to a fragment at m/z 144.

        • Cleavage of the indazole ring: This can produce various smaller fragment ions that are characteristic of the indazole core structure.[8][14]

        The presence of the bromine isotopic pattern in the fragment ions can further aid in their identification.

        III. Analysis of Key Derivatives

        The synthetic utility of 5-Bromo-1,7-dimethyl-1H-indazole lies in its ability to be readily converted into a diverse array of derivatives. A common and powerful method for this is the Suzuki cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs, for example, as kinase inhibitors.[15][16][17][18][19]

        A. Example Derivatives and their LC-MS Analysis

        The following table outlines hypothetical, yet plausible, derivatives and the expected adjustments to the LC-MS method for their analysis.

        Derivative NameStructureExpected [M+H]⁺ (m/z)Expected Retention Time
        5-Phenyl-1,7-dimethyl-1H-indazoleC₁₅H₁₄N₂223.1Shorter than parent
        5-(Pyridin-3-yl)-1,7-dimethyl-1H-indazoleC₁₄H₁₃N₃224.1Shorter than parent
        5-(4-Methoxyphenyl)-1,7-dimethyl-1H-indazoleC₁₆H₁₆N₂O253.1Similar to or slightly longer than parent

        Rationale for Analytical Adjustments:

        • Retention Time: The introduction of a polar group like pyridine will likely decrease the retention time on a C18 column. Conversely, a more non-polar group like a phenyl or methoxyphenyl group may lead to a similar or slightly longer retention time. The gradient may need to be adjusted to ensure adequate separation of the derivative from the starting material and other impurities.

        • MRM Transitions: New MRM transitions will need to be optimized for each derivative based on its unique precursor and product ions.

        B. Visualization of Derivative Synthesis

        Suzuki_Coupling Indazole 5-Bromo-1,7-dimethyl-1H-indazole Catalyst Pd Catalyst + Base Indazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Derivative 5-Aryl/Heteroaryl-1,7-dimethyl-1H-indazole Catalyst->Derivative Suzuki Coupling

        Caption: Suzuki coupling for the synthesis of 5-Bromo-1,7-dimethyl-1H-indazole derivatives.

        Conclusion

        The LC-MS/MS methodology presented in this guide provides a robust and sensitive platform for the analysis of 5-Bromo-1,7-dimethyl-1H-indazole and its derivatives. The inherent selectivity of tandem mass spectrometry, coupled with the separation power of UPLC, makes it the superior choice for quantitative analysis in complex matrices, a common requirement in drug development. While alternative techniques such as GC-MS and HPLC-UV have their merits, they generally do not offer the same combination of sensitivity, specificity, and broad applicability for this class of compounds.

        References

        • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

        • LC–MS/MS Coupled with Chemometric Analysis as an Approach for the Differentiation of Fritillariae cirrhosae Bulbus and Fritillariae pallidiflorae Bulbus. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

        • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

        • The Difference Between GC/MS and LC/MS Systems. (2023, March 21). Conquer Scientific. Retrieved January 30, 2026, from [Link]

        • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025, September 18). Separations. Retrieved January 30, 2026, from [Link]

        • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

        • (PDF) 13 C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved January 30, 2026, from [Link]

        • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. Retrieved January 30, 2026, from [Link]

        • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
        • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

        • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). Wiley Online Library. Retrieved January 30, 2026, from [Link]

        • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

        • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

        • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

        • Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. Retrieved January 30, 2026, from [Link]

        • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 30, 2026, from [Link]

        • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. Retrieved January 30, 2026, from [Link]

        • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021, February 23). ACS Publications. Retrieved January 30, 2026, from [Link]

        • Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. (n.d.). TOFWERK. Retrieved January 30, 2026, from [Link]

        • Comparison of ESI-ionization with APCI- and ESCi-methods, showing the... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

        • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

        • ESI vs APCI. Which ionization should I choose for my application?. (2024, September 24). YouTube. Retrieved January 30, 2026, from [Link]

        • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

        • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

        • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

        • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

        • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

        • Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. (2013, August 14). PubMed. Retrieved January 30, 2026, from [Link]

        • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Assiut University. Retrieved January 30, 2026, from [Link]

        • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

        • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

        Sources

        A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-1,7-dimethyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 1,7-dimethyl-1H-indazole core is a privileged structure in numerous biologically active compounds, and its derivatization, often through palladium-catalyzed cross-coupling reactions, is of paramount importance. The choice of the halide at the 5-position—typically bromine or iodine—is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of 5-bromo- and 5-iodo-1,7-dimethyl-1H-indazole, empowering you to make informed decisions in your synthetic endeavors.

        The Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity in Cross-Coupling

        The enhanced reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1] This difference is primarily attributed to the disparity in the carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond to form a palladium(II) intermediate.[1]

        The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

        I > OTf > Br > Cl [1]

        This fundamental principle dictates that reactions involving 5-iodo-1,7-dimethyl-1H-indazole will generally proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-counterpart.

        Comparative Analysis of Reactivity in Key Cross-Coupling Reactions

        To provide a quantitative comparison, we have compiled and analyzed data from various sources for three of the most synthetically valuable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While a direct, side-by-side experimental comparison of 5-bromo- and 5-iodo-1,7-dimethyl-1H-indazole under identical conditions is not extensively documented, the following tables present representative data for analogous 5-haloindazoles, offering valuable insights into their relative reactivities.

        Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

        The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically involving the coupling of an aryl halide with an organoboron compound.[2]

        Aryl HalideCoupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
        5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[3]
        3-Iodo-1H-indazoleOrganoboronic acidsPdCl₂(dppf)dppf-Imidazolium ILs80-up to 95%[4]

        Analysis: The data suggests that while 5-bromoindazoles can undergo efficient Suzuki-Miyaura coupling, iodoindazoles often provide higher yields under similar or even milder conditions. The use of specialized solvents like ionic liquids can further enhance the efficiency of reactions with iodo-substrates.[4]

        Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

        The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[5]

        Aryl HalideAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
        5-Bromo-imidazo[2,1-b][3][6][7]thiadiazoleSubstituted anilinesPd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane120-Moderate to Good[8]
        Unprotected Bromoimidazoles and BromopyrazolesVarious aminestBuBrettPhos Pd precatalysttBuBrettPhos--Mild-Moderate to Excellent[9]

        Analysis: While specific data for 5-halo-1,7-dimethyl-1H-indazoles in Buchwald-Hartwig amination is sparse, the literature on related heterocyclic systems indicates that these reactions are well-established for bromo-derivatives, often requiring specific, bulky phosphine ligands to achieve high efficiency.[8][9] Given the general reactivity trend, it is highly probable that 5-iodo-1,7-dimethyl-1H-indazole would undergo amination under even milder conditions and with a broader range of amines.

        Sonogashira Coupling: Creating Carbon-Carbon Triple Bonds

        The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

        Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
        5-Bromo-3-iodo-indoles/indazolesTerminal alkynesPd(PPh₃)₄CuIEt₃NTHF70-up to 83%[12]
        3-IodoindazolesVarious terminal alkynes-CuI----up to 99%[13][14]

        Analysis: The Sonogashira reaction is particularly sensitive to the identity of the halogen. The provided data on 5-bromo-3-iodoindazoles demonstrates the chemoselective coupling at the more reactive iodo-position, leaving the bromo-group intact for subsequent transformations.[12] This highlights the significantly higher reactivity of the C-I bond. Reactions with iodoindazoles consistently show very high to quantitative yields.[13][14]

        Experimental Protocols: A Practical Guide

        To translate theory into practice, we provide detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are based on established procedures and can be adapted for 5-bromo- and 5-iodo-1,7-dimethyl-1H-indazole.

        Representative Suzuki-Miyaura Coupling Protocol

        This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[2][3]

        Materials:

        • 5-Halo-1,7-dimethyl-1H-indazole (1.0 equiv)

        • Arylboronic acid (1.5 equiv)

        • Pd(dppf)Cl₂ (0.05 equiv)

        • Potassium carbonate (K₂CO₃) (2.0 equiv)

        • 1,4-Dioxane/Water (4:1 mixture)

        Procedure:

        • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-halo-1,7-dimethyl-1H-indazole, the arylboronic acid, and potassium carbonate.

        • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

        • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

        • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

        • Heat the reaction mixture to 80-100 °C with vigorous stirring.

        • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For the 5-iodo derivative, the reaction is expected to be significantly faster.

        • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

        • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

        • Filter the mixture and concentrate the filtrate under reduced pressure.

        • Purify the crude product by flash column chromatography on silica gel.

        Representative Buchwald-Hartwig Amination Protocol

        This protocol is a general procedure that can be optimized for the specific substrates.

        Materials:

        • 5-Halo-1,7-dimethyl-1H-indazole (1.0 equiv)

        • Amine (1.2 equiv)

        • Pd₂(dba)₃ (0.02 equiv)

        • Xantphos (0.04 equiv)

        • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

        • Anhydrous 1,4-dioxane

        Procedure:

        • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a flame-dried Schlenk tube.

        • Add the 5-halo-1,7-dimethyl-1H-indazole and the amine.

        • Add anhydrous, degassed 1,4-dioxane.

        • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.

        • Monitor the reaction by TLC or LC-MS. Milder conditions (lower temperature, shorter time) are anticipated for the 5-iodo substrate.

        • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

        • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

        • Concentrate the filtrate and purify the residue by flash column chromatography.

        Visualizing the Catalytic Cycle and Workflow

        To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a workflow summarizing the reactivity comparison.

        Palladium Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

        Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

        Reactivity Comparison Workflow Comparative Reactivity of 5-Halo-1,7-dimethyl-1H-indazoles cluster_bromo 5-Bromo-1,7-dimethyl-1H-indazole cluster_iodo 5-Iodo-1,7-dimethyl-1H-indazole Bromo C-Br Bond (Stronger) Bromo_Conditions Harsher Conditions: Higher Temp. Longer Time Higher Catalyst Load Bromo->Bromo_Conditions Bromo_Yield Good to Excellent Yields Bromo_Conditions->Bromo_Yield Conclusion Conclusion: 5-Iodo derivative offers superior reactivity, enabling more efficient and versatile synthetic routes. Bromo_Yield->Conclusion Iodo C-I Bond (Weaker) Iodo_Conditions Milder Conditions: Lower Temp. Shorter Time Lower Catalyst Load Iodo->Iodo_Conditions Iodo_Yield Generally Higher Yields Iodo_Conditions->Iodo_Yield Iodo_Yield->Conclusion

        Caption: Workflow comparing the reactivity of 5-bromo- and 5-iodo-1,7-dimethyl-1H-indazole.

        Conclusion and Recommendations

        The evidence strongly supports the superior reactivity of 5-iodo-1,7-dimethyl-1H-indazole over its 5-bromo counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to several practical advantages for the synthetic chemist:

        • Milder Reaction Conditions: The iodo-derivative often allows for lower reaction temperatures and shorter reaction times, which can be crucial for thermally sensitive substrates and for improving overall energy efficiency.

        • Higher Yields: In many cases, the use of the iodo-indazole leads to higher isolated yields of the desired coupled product.

        • Greater Versatility: The milder conditions required for the iodo-compound can broaden the scope of compatible functional groups and coupling partners.

        • Chemoselectivity: In molecules containing both bromine and iodine substituents, the iodo-group can be selectively functionalized, offering opportunities for sequential cross-coupling strategies.

        While 5-bromo-1,7-dimethyl-1H-indazole remains a viable and often more cost-effective starting material, the upfront investment in the iodo-derivative can lead to significant downstream benefits in terms of reaction efficiency, yield, and synthetic flexibility. For complex, multi-step syntheses where maximizing yield and minimizing side reactions is critical, 5-iodo-1,7-dimethyl-1H-indazole is the demonstrably superior choice.

        References

        • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

        • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

        • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... Available at: [Link]

        • Chemija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]

        • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]

        • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

        • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

        • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]

        • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

        • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

        • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Available at: [Link]

        • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

        • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

        • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

        • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

        • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

        • AMS Dottorato. Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. Available at: [Link]

        • Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

        • ResearchGate. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

        • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

        • Megan Shroder. The Sonogashira Coupling. Available at: [Link]

        • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]

        • International Journal of Pharmacy and Pharmaceutical Sciences. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Available at: [Link]

        • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]

        • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

        • NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

        • NROChemistry. Sonogashira Coupling. Available at: [Link]

        • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

        • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

        • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

        • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

        • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Available at: [Link]

        • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

        • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available at: [Link]

        • ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available at: [Link]

        • ResearchGate. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Available at: [Link]

        • Synfacts. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

        • PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: [Link]

        • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

        Sources

        biological activity of 5-Bromo-1,7-dimethyl-1H-indazole vs other indazole analogs

        Author: BenchChem Technical Support Team. Date: February 2026

        Title: Biological Activity & SAR Profile: 5-Bromo-1,7-dimethyl-1H-indazole vs. Indazole Analogs Subtitle: A Comparative Technical Guide for Medicinal Chemistry & Drug Design Applications

        Executive Summary: The Strategic Role of the 1,7-Dimethyl Scaffold

        5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) represents a highly specialized pharmacophore scaffold, distinct from the classical indazole probes like 7-Nitroindazole (7-NI). While 7-NI is the "gold standard" for neuronal Nitric Oxide Synthase (nNOS) inhibition, its utility is limited by tautomeric instability and rapid metabolic clearance.

        The 5-Bromo-1,7-dimethyl-1H-indazole analog addresses these limitations through three critical structural modifications:

        • 1-Methylation: Locks the tautomeric equilibrium, ensuring a defined binding mode (unlike the mobile proton of 7-NI).

        • 7-Methylation: Provides steric bulk that enhances selectivity profiles (particularly in kinase and NOS domains) and improves lipophilicity for CNS penetration.

        • 5-Bromination: Acts as a "functional handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura) to generate complex kinase inhibitors (e.g., VEGFR, PLK4 ligands) or synthetic cannabinoid receptor agonists.

        This guide compares the biological utility of this scaffold against standard indazole analogs, focusing on its role as a privileged building block and lipophilic probe .

        Mechanism of Action & Structural Logic (SAR)

        The biological activity of this compound is best understood through Structure-Activity Relationship (SAR) zones.

        Zone 1: The 1-Position (Tautomer Lock)
        • Standard Indazoles (e.g., 7-NI): Exist as a mixture of 1H- and 2H- tautomers. This ambiguity complicates protein-ligand docking and co-crystallization studies.

        • 1,7-Dimethyl Analog: The N1-methyl group locks the molecule in the 1H-form . This is critical for kinase inhibitors where the inhibitor must present a specific hydrogen bond acceptor/donor motif to the hinge region (e.g., Glu/Asp residues).

        Zone 2: The 5-Position (The "Exit Vector")
        • Activity: The 5-bromo group is electron-withdrawing, which modulates the pKa of the indazole core.

        • Utility: In drug discovery, this position serves as the attachment point for solubilizing tails (e.g., piperazine moieties in PLK4 inhibitors) or hydrophobic chains (in synthetic cannabinoids).

        Zone 3: The 7-Position (Selectivity Gate)
        • Mechanism: The 7-methyl group creates a "hydrophobic bump."

        • Effect: In nNOS inhibition, this bump clashes with the narrower active sites of eNOS (endothelial isoform), thereby enhancing nNOS selectivity —a crucial safety feature to avoid cardiovascular side effects.

        Comparative Analysis: 5-Bromo-1,7-dimethyl-1H-indazole vs. Alternatives

        This section objectively compares the product against key market alternatives.

        Table 1: Physicochemical & Functional Comparison
        Feature5-Bromo-1,7-dimethyl-1H-indazole 7-Nitroindazole (7-NI) 3-Bromo-7-nitroindazole Axitinib (Indazole Drug)
        Primary Class Scaffold / Advanced Probe nNOS Inhibitor (Reference)High-Potency nNOS InhibitorKinase Inhibitor (VEGFR)
        Tautomerism Locked (1H-form) Dynamic (1H/2H mixture)DynamicLocked (N1-substituted)
        CNS Penetration High (cLogP ~3.5)ModerateModerateLow (Designed for periphery)
        Metabolic Stability High (Blocked N1 & C7)Low (Rapid N-glucuronidation)ModerateOptimized
        Key Application Library Synthesis / SAR Probe In vivo stroke modelsIn vitro potency studiesOncology (RCC treatment)
        Selectivity Tunable (via 5-Br coupling)nNOS > eNOS (~10-fold)nNOS > eNOS (~100-fold)Pan-VEGFR
        Performance Insight:
        • Vs. 7-NI: The 1,7-dimethyl analog lacks the direct nitro-group coordination required for maximal nNOS inhibition but offers superior bioavailability . It is often used as a negative control or a starting point to synthesize N-alkylated derivatives that retain nNOS selectivity without the toxicity of the nitro group.

        • Vs. Kinase Inhibitors: Unlike Axitinib, which is a finished drug, this compound is a modular core . Researchers use it to introduce diversity at the 5-position. The 7-methyl group prevents "flat" binding, often improving selectivity against off-target kinases (e.g., reducing inhibition of CDK2).

        Visualization: SAR & Signaling Pathways

        Figure 1: Structural Logic & SAR Zones

        Caption: The 1,7-dimethyl pattern locks the tautomer and improves lipophilicity, while the 5-Br serves as a synthetic handle.

        SAR_Analysis Core Indazole Core Pos1 1-Methyl Group (Tautomer Lock) Core->Pos1 Stabilizes Pos7 7-Methyl Group (Selectivity/Sterics) Core->Pos7 Modifies Shape Pos5 5-Bromo Group (Synthetic Handle) Core->Pos5 Functionalizes Target_Kinase Kinase Inhibition (VEGFR/PLK4) Pos1->Target_Kinase Hinge Binding Mode Target_nNOS nNOS Selectivity (CNS Targets) Pos7->Target_nNOS Hydrophobic Pocket Fill Pos5->Target_Kinase Extension Vector

        Experimental Protocols

        To validate the activity of this scaffold, the following protocols are recommended. These are self-validating systems using internal controls.

        Protocol A: Suzuki-Miyaura Cross-Coupling (Functionalization)

        Use this to convert the scaffold into a potent kinase inhibitor.

        • Reagents: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

        • Solvent: 1,4-Dioxane/Water (4:1).

        • Procedure:

          • Degas solvent stream with N₂ for 15 mins.

          • Heat to 90°C for 12 hours under inert atmosphere.

          • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot.

        • Purification: Silica gel column chromatography.

        Protocol B: In Vitro nNOS Inhibition Assay (Griess Reaction)

        Use this to test the biological potency of the scaffold vs. 7-NI.

        • System: Recombinant rat nNOS enzyme.

        • Substrate: L-Arginine (10 µM) + NADPH (100 µM).

        • Inhibitor Prep: Dissolve 5-Bromo-1,7-dimethyl-1H-indazole in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

        • Reaction:

          • Incubate enzyme + inhibitor for 15 mins at 37°C.

          • Add L-Arginine/NADPH to start reaction.

          • Stop after 30 mins using Griess Reagent (Sulfanilamide + NED).

        • Readout: Measure Absorbance at 540 nm (detects Nitrite formation).

        • Control: Use 7-Nitroindazole (IC50 ~0.7 µM) as the positive control. The 1,7-dimethyl analog is expected to show lower potency (IC50 > 5 µM) but higher stability.

        References

        • Blandina, P., et al. (2004). Functional role of nNOS inhibitors in CNS disorders. British Journal of Pharmacology . Link

        • Kalapala, V., et al. (2021).[1] Indazole Scaffolds in Drug Discovery: A Review of Kinase Inhibitors. Journal of Medicinal Chemistry . Link

        • Moore, P.K., et al. (1993). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse.[2] British Journal of Pharmacology . Link

        • ChemicalBook Database . (2024).[1] Product Specifications: 5-Bromo-1,7-dimethyl-1H-indazole (CAS 1092352-34-5).[3][4][5][6][7][8] Link

        • Banister, S.D., et al. (2015).[9] Pharmacology of Indazole-3-carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience . Link

        Sources

        The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1,7-dimethyl-1H-indazole Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-Bromo-1,7-dimethyl-1H-indazole derivatives, a class of compounds with considerable potential in oncology and beyond. By examining the interplay of substituents and their influence on biological activity, we aim to provide a framework for the rational design of next-generation kinase inhibitors. While specific SAR studies on the 5-Bromo-1,7-dimethyl-1H-indazole scaffold are emerging, we will draw key insights from closely related indazole series to build a comprehensive comparative analysis.

        The Indazole Core: A Versatile Scaffold for Kinase Inhibition

        Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3] Their success in targeting kinases stems from the ability of the indazole ring system to mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site.[1] Several FDA-approved drugs, such as the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib, feature the indazole motif, underscoring its clinical significance.[1][3]

        The biological activity of indazole derivatives can be finely tuned by modifying the substitution pattern on the bicyclic ring system. The position and nature of these substituents dictate the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on the contributions of the 5-bromo and 1,7-dimethyl substitutions to the overall activity profile.

        Deconstructing the SAR of Substituted Indazoles: A Comparative Analysis

        To elucidate the SAR of 5-Bromo-1,7-dimethyl-1H-indazole derivatives, we will analyze data from analogous series of substituted indazoles. A particularly insightful study by Phan et al. (2023) on 1,3-dimethyl-6-amino-1H-indazole derivatives as potential anticancer agents offers a valuable proxy for understanding the impact of specific structural modifications.[4]

        Key Structural Features and Their Impact on Activity:
        • The Indazole Core: Acts as the fundamental pharmacophore, providing the necessary framework for interaction with the kinase ATP-binding site.

        • N1- and N2-Alkylation: The position of the alkyl group on the pyrazole ring is a critical determinant of activity. In general, 1H-indazoles are more thermodynamically stable than their 2H-counterparts.[2] Methylation at the N1 position, as seen in the 1,7-dimethyl scaffold, is a common strategy to enhance cell permeability and metabolic stability.

        • The 5-Bromo Substituent: The introduction of a bromine atom at the C5 position significantly influences the electronic properties and binding interactions of the molecule. The electron-withdrawing nature of the bromine can modulate the pKa of the indazole core, affecting its interaction with key residues in the kinase active site. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity.

        • The 7-Methyl Group: The methyl group at the C7 position can serve multiple roles. It can provide beneficial steric interactions within the binding pocket, potentially leading to increased potency. Additionally, it can shield the N1 position from metabolic degradation, thereby improving the compound's pharmacokinetic profile.

        Comparative Biological Activity of Indazole Derivatives

        The following table summarizes the anticancer activity of a series of 1,3-dimethyl-6-amino-1H-indazole derivatives, highlighting the influence of various substituents. This data provides a valuable framework for predicting the activity of the 5-Bromo-1,7-dimethyl-1H-indazole series.

        CompoundR GroupFaDu IC₅₀ (µM)YD-15 IC₅₀ (µM)MCF7 IC₅₀ (µM)
        7 4-bromobenzyl10.12 ± 0.5115.23 ± 0.7620.45 ± 1.02
        8 4-chlorobenzyl12.34 ± 0.6218.51 ± 0.9324.68 ± 1.23
        9 4-fluorobenzyl14.56 ± 0.7321.84 ± 1.0929.12 ± 1.46
        10 4-methylbenzyl18.78 ± 0.9428.17 ± 1.4137.56 ± 1.88
        11 4-methoxybenzyl20.91 ± 1.0531.37 ± 1.5741.82 ± 2.09

        Data extracted from Phan et al., 2023.[4]

        From this data, we can infer that electron-withdrawing groups, such as halogens, on the benzyl substituent at the 6-amino position tend to enhance anticancer activity. This suggests that a similar trend may be observed for substitutions at other positions on the 5-Bromo-1,7-dimethyl-1H-indazole scaffold.

        Experimental Protocols: A Foundation for Reproducible Research

        The following protocols provide a general framework for the synthesis and biological evaluation of 5-Bromo-1,7-dimethyl-1H-indazole derivatives, based on established methodologies for related compounds.[4]

        General Synthesis of 1,7-Dialkyl-1H-indazoles

        The synthesis of 1,7-dialkyl-1H-indazoles can be achieved through a multi-step process, often starting from a substituted o-toluidine. A general synthetic route is outlined below:

        Synthesis_Workflow Start Substituted o-Toluidine Step1 Nitration Start->Step1 Step2 Diazotization & Cyclization Step1->Step2 Step3 Alkylation (N1 & C7) Step2->Step3 End 1,7-Dialkyl-1H-indazole Step3->End

        Caption: General synthetic workflow for 1,7-dialkyl-1H-indazoles.

        Step-by-Step Protocol:

        • Nitration: The starting substituted o-toluidine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

        • Diazotization and Cyclization: The resulting nitro-o-toluidine is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by intramolecular cyclization to form the indazole ring.

        • Alkylation: The N1 and C7 positions of the indazole core are then alkylated using appropriate alkylating agents (e.g., methyl iodide) in the presence of a base to yield the desired 1,7-dialkyl-1H-indazole.

        In Vitro Kinase Inhibition Assay

        The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.

        Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Compound) B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate to Terminate Kinase Reaction and Deplete Remaining ATP C->D E Add Kinase Detection Reagent D->E F Incubate to Convert ADP to ATP and Generate Luminescence E->F G Measure Luminescence F->G

        Caption: Workflow for a typical in vitro kinase inhibition assay.

        Step-by-Step Protocol:

        • A reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations is prepared.

        • The reaction is initiated and allowed to proceed for a defined period.

        • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

        • The Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a coupled luciferase reaction.

        • The luminescence is measured using a luminometer, and the IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

        Cell-Based Proliferation Assay

        The antiproliferative activity of the compounds can be assessed using a standard MTT assay on various cancer cell lines.

        Step-by-Step Protocol:

        • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

        • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

        • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

        • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

        • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

        Future Directions and Concluding Remarks

        The exploration of the structure-activity relationship of 5-Bromo-1,7-dimethyl-1H-indazole derivatives represents a promising avenue for the discovery of novel kinase inhibitors. The strategic incorporation of the 5-bromo and 1,7-dimethyl substituents offers a means to fine-tune the potency, selectivity, and pharmacokinetic properties of the indazole scaffold. While further research is needed to fully elucidate the SAR of this specific series, the insights gained from related indazole derivatives provide a strong foundation for future drug design efforts. The continued investigation of this and other substituted indazole scaffolds will undoubtedly contribute to the development of more effective and safer targeted therapies for cancer and other diseases.

        References

        • Phan, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 86, 117377. [Link]

        • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 796-805. [Link]

        • Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

        • Hou, S., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]

        • Gaikwad, M., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 123-131. [Link]

        • Kim, J., et al. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 1-10. [Link]

        • Patel, K., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

        • Various Authors. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 12(11), 1935-1949. [Link]

        • Singh, V., et al. (2023). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Medicinal Chemistry, 30(1), 1-17. [Link]

        • Phan, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 86, 117377. [Link]

        • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 1-8. [Link]

        • Li, J., et al. (2024). 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
        • Zhu, Y., et al. (2021). Nitrogen-containing saturated heterocyclic compound and preparation method therefor, pharmaceutical composition, and application.
        • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 796-805. [Link]

        • Various Authors. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ChemistrySelect, 8(31), e202301899. [Link]

        • Various Authors. (2015). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 17(15), 3798-3801. [Link]

        • Various Authors. (n.d.). Drugs incorporating 1-aryl-1H-indazoles. ResearchGate. Retrieved January 26, 2026, from [Link]

        • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15793-15801. [Link]

        • Singh, V., et al. (2023). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Medicinal Chemistry, 30(1), 1-17. [Link]

        Sources

        A Comparative Guide to the Validation of 5-Bromo-1,7-dimethyl-1H-indazole Purity by High-Performance Liquid Chromatography

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth, expert-driven comparison and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-Bromo-1,7-dimethyl-1H-indazole, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each decision, ensuring the method is not only robust but also self-validating. The methodologies and acceptance criteria described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[1][2][3]

        The Analytical Imperative: Why Methodical Purity Validation Matters

        In drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors, such as 5-Bromo-1,7-dimethyl-1H-indazole. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[4] Potential impurities may arise from starting materials, byproducts of side reactions (e.g., regioisomers or poly-halogenated species), or degradation.[5]

        Therefore, a highly selective and validated analytical method is required to ensure that the purity of each batch of this intermediate meets stringent quality standards. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] This guide details the development and subsequent validation of a stability-indicating RP-HPLC method tailored for this specific compound.

        Method Design: A Rationale-Driven Approach to Chromatography

        The molecular structure of 5-Bromo-1,7-dimethyl-1H-indazole—a substituted aromatic heterocycle—dictates the optimal chromatographic approach.[7] Its moderate polarity and aromaticity make it an ideal candidate for reversed-phase chromatography.

        Justification of Chromatographic Conditions

        Our objective is to develop a method that provides sharp, symmetrical peaks for the main component, well-resolved from any potential impurities. The selected conditions are presented below, followed by a justification for each parameter.

        ParameterConditionRationale
        Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the aromatic indazole structure.[8][9] A 250 mm length ensures high resolution for separating closely eluting impurities.
        Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is chosen to separate compounds with a range of polarities and to ensure that any late-eluting, highly nonpolar impurities are effectively washed from the column. Phosphoric acid maintains a low pH to suppress the ionization of any potential acidic or basic impurities, leading to better peak shape.
        Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% BThis gradient profile provides good initial retention and resolution of early-eluting polar impurities, followed by a ramp to elute the main analyte and any nonpolar impurities within a reasonable run time.
        Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.
        Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
        Detection Photodiode Array (PDA) at 254 nmThe aromatic nature of the indazole ring provides strong UV absorbance. A PDA detector is crucial for a purity method as it allows for peak purity analysis and confirmation that the main peak is spectrally homogeneous, providing confidence that no impurities are co-eluting.[10][11]
        Injection Volume 10 µLA standard volume to balance sensitivity with the potential for column overload.
        Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.

        The Validation Gauntlet: A Self-Validating System

        Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[12] Our approach follows the ICH Q2(R1) guideline, which systematically challenges the method to prove its reliability.[2][3]

        Below is a workflow diagram illustrating the interconnected stages of a comprehensive HPLC method validation.

        HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow MethodDev Method Development Specificity Specificity (Forced Degradation) MethodDev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod Final Approval Method_Comparison Figure 2: Method Performance Comparison MethodA MethodA Conclusion Conclusion: Validated method is reliable for QC release. Alternative method is unsuitable for its intended purpose. MethodA->Conclusion MethodB Alternative (Non-Validated) Method Specificity: Unknown Accuracy: Not Assessed Precision: Not Assessed Robustness: Unknown MethodB->Conclusion

        Sources

        Comparative Profiling: 5-Bromo-1,7-dimethyl-1H-indazole vs. Established Indazole Inhibitors

        Author: BenchChem Technical Support Team. Date: February 2026

        Content Type: Technical Comparison Guide Subject: 5-Bromo-1,7-dimethyl-1H-indazole (CAS: 1092352-34-5) Context: Structure-Activity Relationship (SAR) Analysis & Mechanistic Probing in Nitric Oxide Synthase (NOS) and Kinase Research.

        Executive Summary: The Role of the "Blocked" Scaffold

        In the landscape of indazole-based drug discovery, 5-Bromo-1,7-dimethyl-1H-indazole occupies a critical niche not as a clinical candidate, but as a mechanistic probe and synthetic building block .

        While its structural cousins—such as 7-Nitroindazole (7-NI) and 3-Bromo-7-nitroindazole —are celebrated as potent, selective inhibitors of neuronal Nitric Oxide Synthase (nNOS), the 1,7-dimethyl derivative serves a different purpose. By "locking" the tautomeric equilibrium via N1-methylation and altering the electronic landscape with a 7-methyl group, this compound is frequently used to:

        • Validate Binding Modes: Act as a negative control to confirm the necessity of the N-H hydrogen bond donor in the active site.

        • Determine Active Tautomers: Distinguish whether a target binds the 1H- or 2H-indazole tautomer.

        • Enable Fragment-Based Design: Serve as a lipophilic, stable core for Suzuki-Miyaura coupling via the 5-bromo handle.

        This guide compares the 5-Bromo-1,7-dimethyl-1H-indazole directly against the "Gold Standard" nNOS inhibitors to highlight the critical pharmacophores required for biological activity.

        Head-to-Head Comparison: The Pharmacophore Analysis

        The following table contrasts the 5-Bromo-1,7-dimethyl-1H-indazole with the industry standards for nNOS inhibition.

        Feature5-Bromo-1,7-dimethyl-1H-indazole 7-Nitroindazole (7-NI) 3-Bromo-7-nitroindazole
        Role Mechanistic Probe / Negative Control Standard nNOS Inhibitor High-Potency nNOS Inhibitor
        CAS Number 1092352-34-553857-57-174209-34-0
        N1-Position Methylated (Blocked) Free Hydrogen (H-bond Donor)Free Hydrogen (H-bond Donor)
        7-Position Methyl (Electron Donating) Nitro (Electron Withdrawing)Nitro (Electron Withdrawing)
        5-Position Bromo (Lipophilic Handle)HydrogenHydrogen (3-Pos has Bromo)
        nNOS IC50 > 100 µM (Predicted/Inactive) ~0.7 µM~0.1 - 0.3 µM
        Mechanism Steric/Electronic mismatch for Heme bindingHeme coordination & H-bondingEnhanced Heme coordination
        BBB Permeability High (Lipophilic)ModerateModerate
        Key Technical Insight: The "Methylation Switch"

        The drastic difference in performance is driven by the N1-Methylation .

        • Standard Inhibitors (7-NI): The unsubstituted N1-H acts as a critical Hydrogen Bond Donor to the glutamate residue (Glu592 in nNOS) within the enzyme's active site.

        • The Probe (1,7-Dimethyl): Methylation at N1 abolishes this H-bond capability. Furthermore, the 7-Methyl group is electron-donating, whereas the 7-Nitro group of the standard is strongly electron-withdrawing, which is crucial for modulating the pKa of the indazole ring to match the Heme iron environment.

        Mechanism of Action & SAR Visualization

        To understand why 5-Bromo-1,7-dimethyl-1H-indazole is used as a comparator/control, one must visualize the binding interface.

        Signaling Pathway & Inhibition Logic[1][2]

        G cluster_0 nNOS Active Site cluster_1 Inhibitor Candidates Glu Glutamate Residue (H-Bond Acceptor) Heme Heme Iron (Catalytic Center) NI7 7-Nitroindazole (Active Drug) NI7->Glu Strong H-Bond (N1-H) NI7->Heme Coordination NO_Block Neuroprotection NI7->NO_Block Inhibits NO Production BrMe 5-Bromo-1,7-dimethyl (Inactive Probe) BrMe->Glu Steric Clash (N1-Methyl) BrMe->Heme Weak/No Interaction NO_Flow Baseline Activity BrMe->NO_Flow No Effect (Control)

        Figure 1: Comparative Binding Mode. The diagram illustrates how N-methylation prevents the critical H-bond interaction required for nNOS inhibition, rendering the 1,7-dimethyl variant a negative control.

        Experimental Protocols

        When using 5-Bromo-1,7-dimethyl-1H-indazole in a study, it is typically employed in two contexts: as a Negative Control in bioassays or as a Precursor in synthesis.

        Protocol A: nNOS Inhibition Assay (Citrulline Conversion)

        Use this protocol to demonstrate the selectivity of your active compounds by showing the inactivity of the 1,7-dimethyl probe.

        Materials:

        • Recombinant nNOS enzyme.

        • Substrate: [3H]-L-Arginine.

        • Cofactors: NADPH, Ca2+, Calmodulin, BH4.

        • Test Compound: 5-Bromo-1,7-dimethyl-1H-indazole (dissolved in DMSO).

        Step-by-Step Workflow:

        • Preparation: Dilute the test compound in buffer (HEPES pH 7.4) to a final DMSO concentration of <1%. Prepare a concentration range (e.g., 0.1 nM to 100 µM).

        • Incubation: Mix enzyme, cofactors, and test compound. Incubate at 37°C for 15 minutes to allow equilibrium.

        • Reaction Start: Add [3H]-L-Arginine to initiate the reaction.

        • Reaction Stop: After 15 minutes, stop the reaction using a stop buffer (e.g., EDTA/HEPES).

        • Separation: Pass the mixture through a cation-exchange resin (Dowex-50W). Unreacted Arginine binds to the resin; the product [3H]-L-Citrulline flows through.

        • Quantification: Measure the eluate via liquid scintillation counting.

        • Calculation: Plot % Inhibition vs. Log[Concentration].

          • Expected Result for 7-NI: Sigmoidal curve with IC50 ~0.7 µM.

          • Expected Result for 5-Bromo-1,7-dimethyl: Flat line or negligible inhibition (IC50 > 100 µM).

        Protocol B: Suzuki-Miyaura Coupling (Synthetic Utility)

        Use this protocol if utilizing the molecule as a building block.

        Rationale: The 5-Bromo position is highly reactive for palladium-catalyzed cross-coupling, allowing the attachment of aryl groups to create novel libraries.

        • Reagents: 5-Bromo-1,7-dimethyl-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

        • Solvent: Dioxane:Water (4:1).

        • Conditions: Degas solvents. Heat to 90°C under Argon for 4-12 hours.

        • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

        • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

        References

        • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives as inhibitors of nitric oxide synthase. Life Sciences, 57(11), PL131-PL135. Link

          • Foundation for 7-NI activity and the requirement of the indazole core.
        • Kalapugama, S., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS). Bioorganic & Medicinal Chemistry, 17(14), 5153-5159. Link

          • Discusses the impact of N-methylation on reducing NOS inhibitory potency.[1]

        • Fishwick, C. W., et al. (2018). Fragment-led de novo design of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs). Journal of Medicinal Chemistry. Link

          • Illustrates the use of indazole scaffolds in kinase inhibition.
        • BenchChem. 5-Bromo-1,7-dimethyl-1H-indazole Product Data. Link

          • Source for physicochemical properties and commercial availability.[2]

        Sources

        A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 5-Bromo-1,7-dimethyl-1H-indazole Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and professionals in drug development, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth look at the methodologies and considerations for assessing the selectivity profile of 5-Bromo-1,7-dimethyl-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this exact derivative is not publicly available, this guide will use well-characterized indazole-based kinase inhibitors as illustrative examples to provide a comprehensive framework for evaluation.

        The indazole core is a privileged scaffold in drug discovery, known for its ability to form key interactions with a variety of biological targets.[1][2][3] Numerous indazole derivatives have been successfully developed as potent and selective inhibitors of protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[1][4] Therefore, a thorough understanding of the selectivity of new indazole derivatives is essential to predict their therapeutic efficacy and potential off-target effects.

        The Indazole Scaffold: A Versatile Tool for Kinase Inhibition

        Indazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][5][6] Their success as kinase inhibitors can be attributed to the bicyclic aromatic structure which can engage in various interactions within the ATP-binding pocket of kinases, such as hydrogen bonding, and hydrophobic interactions. The substituents on the indazole ring play a critical role in modulating the potency and selectivity of these inhibitors. For instance, substitutions at the N1 and C5 positions are often crucial for achieving high affinity and specificity for the target kinase.

        Several indazole-based kinase inhibitors are approved for clinical use, including:

        • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[4]

        • Pazopanib: A multi-kinase inhibitor targeting VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[4]

        • Niraparib: A selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1]

        The diverse targets of these drugs highlight the versatility of the indazole scaffold and the importance of detailed selectivity profiling to characterize novel derivatives.

        Experimental Workflow for Assessing Kinase Inhibitor Selectivity

        A critical aspect of characterizing a novel kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through a combination of in vitro biochemical assays against a panel of purified kinases.

        G cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis A Synthesize and Purify 5-Bromo-1,7-dimethyl-1H-indazole Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Assay Plate with Kinase Panel, Substrate, and ATP B->C D Add Serial Dilutions of Test Compound C->D E Incubate to Allow Kinase Reaction D->E F Detect Kinase Activity (e.g., Luminescence, Fluorescence) E->F G Generate Dose-Response Curves F->G H Calculate IC50 Values for Each Kinase G->H I Determine Selectivity Profile (e.g., Selectivity Score, Kinome Map) H->I

        Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

        Detailed Protocol: In Vitro Kinase Assay (Luminescent-Based)

        This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase using a luminescent-based assay that quantifies ATP consumption (ADP production).[7]

        Materials:

        • Purified recombinant kinases

        • Kinase-specific substrates

        • ATP (Adenosine triphosphate)

        • Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

        • Test compound (5-Bromo-1,7-dimethyl-1H-indazole derivative) dissolved in DMSO

        • ADP-Glo™ Kinase Assay kit (or similar)

        • White, opaque 384-well assay plates

        • Multichannel pipettes or automated liquid handler

        • Plate reader capable of measuring luminescence

        Procedure:

        • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 dilutions.

        • Assay Plate Setup:

          • Add kinase reaction buffer to all wells.

          • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

          • Add the kinase to all wells except the negative control.

          • Add the kinase-specific substrate to all wells.

        • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for each kinase to accurately reflect the inhibitor's affinity.[8]

        • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).

        • Detection:

          • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

          • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

        • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

        Data Analysis:

        The raw luminescence data is converted to percent inhibition relative to the positive and negative controls. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated using a non-linear regression model.

        Comparative Selectivity of Indazole-Based Kinase Inhibitors

        To illustrate how the selectivity of a novel 5-Bromo-1,7-dimethyl-1H-indazole derivative would be compared, the following table presents hypothetical IC50 data alongside publicly available data for known indazole-based inhibitors against a panel of representative kinases.

        Kinase Target5-Bromo-1,7-dimethyl-1H-indazole (Hypothetical IC50, nM)Axitinib (IC50, nM)CFI-400945 (IC50, nM)
        PLK4 5 4.22.8
        PLK1500>10,000>20,000
        PLK2800>10,000>20,000
        PLK3650>10,000>20,000
        VEGFR2 1500.2 >10,000
        VEGFR12500.1>10,000
        VEGFR33000.1-0.3>10,000
        PDGFRβ4001.6>10,000
        c-Kit7501.7>10,000
        CDK2>10,000>10,000>10,000

        Data for Axitinib and CFI-400945 are compiled from various public sources for illustrative purposes.

        This table demonstrates that while Axitinib is a potent inhibitor of VEGFRs, PDGFR, and c-Kit, CFI-400945 is highly selective for PLK4.[9] Our hypothetical data for the 5-Bromo-1,7-dimethyl-1H-indazole derivative suggests it may have potent activity against PLK4 with some off-target activity against VEGFR2. This type of comparative analysis is crucial for guiding further optimization of the compound to enhance its selectivity for the desired target.

        Key Signaling Pathways Targeted by Indazole Derivatives

        Understanding the signaling pathways in which the target kinases are involved is essential for predicting the cellular effects of an inhibitor.

        Polo-like Kinase 4 (PLK4) Signaling

        PLK4 is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[10][11][12] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and chromosomal instability.[10][13]

        G PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Promotes Indazole_Inhibitor 5-Bromo-1,7-dimethyl-1H-indazole Derivative Indazole_Inhibitor->PLK4 Inhibition Aneuploidy Aneuploidy & Mitotic Errors Centriole_Dup->Aneuploidy Leads to Apoptosis Apoptosis Aneuploidy->Apoptosis Induces

        Caption: Inhibition of the PLK4 signaling pathway.

        Inhibition of PLK4 by a selective compound like a 5-Bromo-1,7-dimethyl-1H-indazole derivative would be expected to disrupt centriole duplication, leading to mitotic errors and ultimately, apoptosis in cancer cells. This makes PLK4 an attractive target for cancer therapy.[9]

        VEGFR-2 Signaling in Angiogenesis

        VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[14][15] In cancer, tumor cells often secrete VEGF to stimulate the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[16][17]

        G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

        Caption: Inhibition of the VEGFR-2 signaling pathway.

        An indazole derivative with activity against VEGFR-2, such as Axitinib, would block the binding of VEGF and inhibit the downstream signaling pathways that lead to angiogenesis.[14] This would effectively "starve" the tumor by cutting off its blood supply.

        Conclusion

        The 5-Bromo-1,7-dimethyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. A thorough and systematic assessment of the selectivity profile is a critical step in this process. By employing comprehensive in vitro kinase profiling and cellular assays, researchers can gain a clear understanding of the on- and off-target activities of their compounds. This information is invaluable for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The methodologies and comparative framework provided in this guide offer a robust approach for the characterization of novel indazole derivatives.

        References

        • Preparation method of 5-bromo-1-methylindazole. Google Patents.
        • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15685–15695. Available at: [Link]

        • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

        • Preparation method of 5-bromo-7-methylindole. Google Patents.
        • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

        • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. Available at: [Link]

        • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]

        • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. Available at: [Link]

        • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

        • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

        • PLK4 polo like kinase 4 [homo sapiens (human)]. National Center for Biotechnology Information. Available at: [Link]

        • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

        • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

        • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

        • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

        • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. Available at: [Link]

        • The VEGF signaling pathway in cancer: the road ahead. PubMed Central. Available at: [Link]

        • Identification of Potent Reverse Indazole Inhibitors for HPK1. PubMed Central. Available at: [Link]

        • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

        • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]

        • Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

        • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

        • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

        • PLK4. Wikipedia. Available at: [Link]

        • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

        • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. Available at: [Link]

        • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Available at: [Link]

        • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

        Sources

        Technical Guide: In Vitro vs. In Vivo Efficacy of 5-Bromo-1,7-dimethyl-1H-indazole Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Translational Gap

        Compounds derived from the 5-Bromo-1,7-dimethyl-1H-indazole scaffold represent a privileged class of kinase inhibitors, particularly targeting Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson’s disease and Polo-like Kinase 4 (PLK4) in oncology.

        While these derivatives frequently exhibit picomolar to low-nanomolar potency in biochemical assays (in vitro), their translation to in vivo efficacy is often bottlenecked by two critical failure modes:

        • Metabolic Instability: Rapid oxidative clearance by hepatic CYPs (specifically CYP3A4).

        • Blood-Brain Barrier (BBB) Efflux: High affinity for P-glycoprotein (P-gp) transporters, limiting CNS exposure for neurodegenerative targets.

        This guide objectively compares the performance metrics of these derivatives, providing the experimental frameworks necessary to validate their utility.

        Comparative Analysis: Performance Metrics

        The following data synthesizes performance trends for 1,7-dimethylindazole derivatives optimized for LRRK2 inhibition (e.g., MLi-0030 analogs) and PLK4 inhibition.

        Table 1: In Vitro vs. In Vivo Disconnect
        FeatureIn Vitro Performance (Biochemical/Cellular)In Vivo Performance (Murine/Primate Models)The "Translation Gap" Cause
        Potency (IC50) High: < 1.0 nM (Biochemical)~10 nM (Cellular pLRRK2)Variable: Efficacy often requires high dosing (>50 mg/kg) to match cellular IC50.Protein Binding: High plasma protein binding (>98%) reduces free fraction (
        
        
        ).
        Selectivity Excellent: >100-fold selectivity against off-target kinases (e.g., JAK2, MAPK7).Maintained: Low toxicity observed in acute dosing.N/A - Selectivity usually translates well.
        Metabolic Stability Moderate:
        
        
        > 60 min in microsomes (species dependent).
        Poor to Moderate: High clearance (
        
        
        ) in rodents; short half-life (
        
        
        < 2 hrs).
        Hepatic Clearance: The 1,7-dimethyl motif is susceptible to CYP-mediated oxidation.
        CNS Penetration High Permeability:
        
        
        > 10 x
        
        
        cm/s (MDCK-MDR1).
        Low Exposure: Brain
        
        
        < 0.1 (without optimization).
        Efflux Transporters: Substrate for P-gp and BCRP at the BBB.

        Mechanistic Workflow: From Scaffold to Lead

        The 5-Bromo-1,7-dimethyl-1H-indazole scaffold serves as the electrophilic "warhead" anchor. The bromine at C-5 allows for Suzuki-Miyaura coupling to introduce heteroaryl tails (critical for potency), while the 1,7-dimethyl pattern locks the active conformation.

        Diagram 1: Synthesis & Optimization Pathway

        This diagram illustrates the conversion of the core scaffold into a functional inhibitor and the decision nodes for in vitro vs. in vivo progression.

        G Scaffold 5-Bromo-1,7-dimethyl- 1H-indazole Coupling Suzuki-Miyaura Coupling (C-5) Scaffold->Coupling Lead Functionalized Inhibitor Coupling->Lead InVitro In Vitro Assay (ADP-Glo / Cell Potency) Lead->InVitro Decision IC50 < 10 nM? InVitro->Decision Decision->Scaffold No (Re-design) ADME ADME Profiling (Microsomes / MDR1) Decision->ADME Yes InVivo In Vivo PK/PD (Rodent Models) ADME->InVivo High Stability Low Efflux

        Caption: Workflow converting the brominated scaffold to bioactive leads, filtering via potency and ADME properties.

        Experimental Protocols

        To validate the efficacy of compounds derived from this scaffold, you must run paired in vitro and in vivo assays. The following protocols are designed for self-validation.

        Protocol A: In Vitro Kinase Inhibition (Self-Validating System)

        Objective: Determine IC50 against LRRK2 or PLK4. Method: ADP-Glo™ Kinase Assay (Promega).

        • Compound Preparation:

          • Dissolve 5-Bromo-1,7-dimethyl-1H-indazole derivative in 100% DMSO to 10 mM.

          • Perform serial 3-fold dilutions in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

          • Validation Step: Include staurosporine as a reference control.

        • Enzyme Reaction:

          • Incubate compound (2 µL) with recombinant LRRK2 G2019S enzyme (4 µL) and substrate (LRRKtide, 2 µL) for 60 minutes at Room Temperature (RT).

          • Final ATP concentration should equal the

            
             of the kinase (approx. 10-50 µM) to ensure competitive inhibition kinetics.
            
        • Detection:

          • Add ADP-Glo™ Reagent (10 µL) to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

          • Add Kinase Detection Reagent (20 µL) to convert ADP to ATP -> Luciferase. Incubate 30 min.

        • Readout:

          • Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

        Protocol B: In Vivo Pharmacokinetics (Rodent)

        Objective: Assess bioavailability and BBB penetration. Species: Male Sprague-Dawley Rats (n=3 per timepoint).

        • Formulation:

          • Due to the lipophilicity of the indazole core, formulate in 20% Captisol® (SBE-β-CD) or 10% DMSO / 40% PEG400 / 50% Water .

          • Critical Check: Ensure solution is clear; precipitation will invalidate PK data.

        • Dosing:

          • IV Arm: 1 mg/kg (Tail vein).

          • PO Arm: 5 mg/kg (Oral gavage).

        • Sampling:

          • Collect plasma and brain tissue at 0.5, 1, 4, and 8 hours post-dose.

        • Analysis:

          • Homogenize brain tissue in PBS.

          • Extract via protein precipitation (Acetonitrile with Internal Standard).

          • Analyze via LC-MS/MS (MRM mode).

        • Calculation:

          • Calculate

            
             (Unbound partition coefficient brain/plasma).
            
          • Success Metric: A

            
             indicates successful optimization of the 1,7-dimethylindazole scaffold for CNS targets.
            

        Mechanistic Analysis: The Role of the 1,7-Dimethyl Substitution

        Why use 5-Bromo-1,7-dimethyl-1H-indazole specifically?

        • Regiocontrol: The N1-methyl group prevents tautomerization between N1 and N2, locking the molecule in a specific H-bond donor/acceptor motif required for the ATP-binding pocket of kinases.

        • Metabolic Blocking: The C7-methyl group is a strategic "metabolic block." In unsubstituted indazoles, the C7 position is a hotspot for oxidation. Methylation here sterically hinders CYP450 access, extending in vivo half-life.

        • Selectivity: The 7-methyl group induces a slight twist in the molecule's planarity, which can improve selectivity by clashing with the "gatekeeper" residues of off-target kinases.

        Diagram 2: Biological Interaction Pathway

        This diagram details the physiological barriers the compound must overcome to achieve efficacy.

        Pathway Admin Oral Administration GI GI Tract Absorption Admin->GI Liver Hepatic Metabolism (CYP3A4) GI->Liver First Pass Liver->Admin Clearance Plasma Systemic Circulation (Protein Binding) Liver->Plasma Bioavailable Fraction BBB Blood-Brain Barrier (P-gp Efflux) Plasma->BBB BBB->Plasma Active Efflux (Fail) Target Target Engagement (LRRK2/PLK4) BBB->Target Passive Diffusion

        Caption: Physiological barriers reducing in vivo efficacy of indazole derivatives.

        Conclusion

        Compounds derived from 5-Bromo-1,7-dimethyl-1H-indazole are potent in vitro tools but require rigorous structural optimization for in vivo utility. The 1,7-dimethyl substitution is a necessary but insufficient feature for metabolic stability.

        Recommendation: For in vivo studies, researchers should prioritize derivatives with reduced lipophilicity (low LogD) and minimized hydrogen bond donors to escape P-gp efflux, rather than relying solely on the potency data derived from the brominated precursor.

        References

        • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson’s Disease. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

        • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: RSC Medicinal Chemistry (2024). URL:[Link]

        • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry (2025). URL:[Link]

        • Discovery of MLi-2, a Potent, Selective, and Centrally Active LRRK2 Inhibitor. Source: Journal of Medicinal Chemistry (2015).[1] URL:[Link]

        Sources

        Navigating the Indazole Scaffold: A Comparative Cross-Validation of 5-Bromo-1,7-dimethyl-1H-indazole in Drug Discovery

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold, a foundational structure in a multitude of pharmacologically active agents.[1][2] Its inherent biological activities, spanning from anti-inflammatory to potent kinase inhibition, make it a focal point in medicinal chemistry.[1][2][3] This guide provides an in-depth technical analysis and cross-validation of a specific, yet under-documented derivative: 5-Bromo-1,7-dimethyl-1H-indazole . While direct, extensive experimental data for this compound is sparse in publicly available literature, this guide will leverage established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to provide a robust predictive and comparative framework. This document aims to serve as a valuable starting point for researchers looking to explore the potential of this and similar indazole derivatives.

        The Indazole Moiety: A Cornerstone in Medicinal Chemistry

        The indazole ring system, a bicyclic heteroaromatic structure, is a versatile building block in the synthesis of bioactive molecules.[4] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into numerous clinically evaluated and approved drugs.[1][5] Notably, indazole derivatives have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer.[2][5]

        The strategic placement of substituents on the indazole core is crucial for modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position and the methyl groups at the 1- and 7-positions of the target compound are expected to significantly influence its biological activity and metabolic stability.

        Proposed Synthesis and Characterization of 5-Bromo-1,7-dimethyl-1H-indazole

        Proposed Synthetic Pathway

        A logical synthetic approach would commence with a commercially available substituted aniline, followed by a sequence of reactions including diazotization and cyclization to form the indazole ring, and subsequent methylation.

        Synthetic_Pathway A 4-Bromo-2,6-dimethylaniline B Diazotization (NaNO2, HCl) A->B C Intramolecular Cyclization B->C D 5-Bromo-7-methyl-1H-indazole C->D E N-methylation (e.g., CH3I, base) D->E F 5-Bromo-1,7-dimethyl-1H-indazole E->F

        Caption: Proposed synthetic workflow for 5-Bromo-1,7-dimethyl-1H-indazole.

        Step-by-Step Experimental Protocol (Hypothetical)
        • Diazotization of 4-Bromo-2,6-dimethylaniline: To a stirred solution of 4-bromo-2,6-dimethylaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C). The reaction progress is monitored by starch-iodide paper.

        • Intramolecular Cyclization: The resulting diazonium salt solution is then gently warmed to facilitate intramolecular cyclization, leading to the formation of 5-Bromo-7-methyl-1H-indazole. The product can be isolated by neutralization and extraction.

        • N-methylation: The obtained 5-Bromo-7-methyl-1H-indazole is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A suitable base (e.g., K2CO3 or NaH) is added, followed by the dropwise addition of a methylating agent such as methyl iodide. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

        • Purification: The final product, 5-Bromo-1,7-dimethyl-1H-indazole, is purified using standard techniques such as column chromatography on silica gel.

        Expected Characterization

        The structure of the synthesized 5-Bromo-1,7-dimethyl-1H-indazole would be confirmed using a combination of spectroscopic techniques:

        Technique Expected Observations
        ¹H NMR Signals corresponding to the two methyl groups (singlets), and aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the indazole ring.
        ¹³C NMR Resonances for the methyl carbons and the aromatic carbons of the indazole core.
        Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C9H9BrN2. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.
        Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations.

        Comparative Analysis: Performance Against Alternative Indazole Scaffolds

        The true value of 5-Bromo-1,7-dimethyl-1H-indazole lies in its potential performance relative to other indazole-based compounds in a drug discovery context. Based on the known SAR of similar molecules, we can make informed predictions.

        Potential as a Kinase Inhibitor

        The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region.

        Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 5-Bromo-1,7-dimethyl-1H-indazole Hinge_AA1 Amino Acid 1 Hinge_AA2 Amino Acid 2 Indazole Indazole Core Indazole->Hinge_AA1 H-bond Indazole->Hinge_AA2 H-bond Bromo 5-Bromo cluster_0 cluster_0 Bromo->cluster_0 Hydrophobic/Halogen Bonding Methyl1 1-Methyl Methyl7 7-Methyl Methyl7->cluster_0 Steric/Hydrophobic Interaction

        Caption: Predicted binding interactions of 5-Bromo-1,7-dimethyl-1H-indazole with a kinase active site.

        • 5-Bromo Group: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. It also increases lipophilicity, which can affect cell permeability and metabolic stability.

        • 1-Methyl Group: N-methylation of the indazole ring can be crucial for several reasons. It can prevent tautomerization and lock the molecule in a specific conformation, which may be more favorable for binding. It can also block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

        • 7-Methyl Group: The methyl group at the 7-position can provide additional hydrophobic interactions with the target protein and may also influence the overall conformation of the molecule.

        Comparison with Structurally Related Compounds

        To provide a concrete basis for comparison, let's consider the hypothetical biological activity of 5-Bromo-1,7-dimethyl-1H-indazole against other known bromo-indazole derivatives.

        Compound Key Structural Features Predicted Biological Activity Profile Supporting Rationale
        5-Bromo-1H-indazole Unsubstituted at N1 and C7.Likely to exhibit broad biological activity but may suffer from lower potency and metabolic instability due to the free N-H group.The unsubstituted N-H can be a site for glucuronidation or other metabolic transformations.
        5-Bromo-1-methyl-1H-indazole Methylated at N1.Improved metabolic stability and potentially higher potency compared to the N-unsubstituted analog.N-methylation blocks a key metabolic site and can enhance binding affinity.[6]
        5-Bromo-7-methyl-1H-indazole Methylated at C7, free N-H.The C7-methyl group may provide beneficial hydrophobic interactions, but the free N-H remains a liability for metabolism.The impact of the C7-methyl group is target-dependent.
        5-Bromo-1,7-dimethyl-1H-indazole Methylated at both N1 and C7.Potentially optimized profile with good potency, selectivity, and metabolic stability.Combines the benefits of N-methylation with potential favorable interactions from the C7-methyl group.

        Cross-Validation: Experimental Protocols for Evaluation

        To validate the predicted performance of 5-Bromo-1,7-dimethyl-1H-indazole, a series of well-defined experiments are necessary.

        In Vitro Kinase Inhibition Assay

        Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

        Protocol:

        • Prepare a stock solution of 5-Bromo-1,7-dimethyl-1H-indazole in DMSO.

        • Perform serial dilutions to obtain a range of concentrations.

        • In a 96-well plate, combine the recombinant kinase, a suitable substrate, and ATP.

        • Add the test compound at various concentrations.

        • Incubate the plate at the optimal temperature for the specific kinase.

        • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

        • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

        Cell-Based Proliferation Assay

        Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

        Protocol:

        • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

        • Treat the cells with various concentrations of 5-Bromo-1,7-dimethyl-1H-indazole.

        • Incubate the cells for a specified period (e.g., 72 hours).

        • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

        • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

        In Vitro Metabolic Stability Assay

        Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

        Protocol:

        • Incubate 5-Bromo-1,7-dimethyl-1H-indazole with liver microsomes (human or rodent) in the presence of NADPH.

        • Take samples at various time points.

        • Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

        • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

        Conclusion and Future Directions

        While direct experimental data on 5-Bromo-1,7-dimethyl-1H-indazole is limited, a comprehensive analysis of the vast body of literature on the indazole scaffold allows for the construction of a robust predictive framework. The strategic placement of a bromine atom and two methyl groups on the indazole core suggests that this compound holds promise as a pharmacologically active agent, potentially as a kinase inhibitor with favorable drug-like properties.

        The proposed synthetic route and characterization methods provide a clear path for its preparation and structural confirmation. The comparative analysis against related compounds highlights the potential advantages of the specific substitution pattern of 5-Bromo-1,7-dimethyl-1H-indazole. The outlined experimental protocols for cross-validation will be essential in empirically determining its biological activity and therapeutic potential.

        Further research should focus on the actual synthesis and biological evaluation of this compound. The insights gained from such studies will not only validate the predictions made in this guide but also contribute to the broader understanding of the structure-activity relationships within the indazole class of compounds, ultimately aiding in the design of next-generation therapeutics.

        References

        • Google Patents. (n.d.). CN104130191A - Indazole compound and preparation method thereof.
        • Gund et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Retrieved from [Link]

        • Zhang et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

        • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
        • Li et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

        • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
        • ResearchGate. (2025). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]

        • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

        • 3ASenrise. (n.d.). 5-Bromo-1,7-dimethyl-1H-indazole, 97%. Retrieved from [Link]

        • PubMed. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Retrieved from [Link]

        • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

        • Zhang et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

        • MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]

        • Wang et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Retrieved from [Link]

        • PharmaCompass.com. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

        • ScienceDirect. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

        • ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

        • Singh et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

        • PubChem. (n.d.). 5-Bromo-7-methoxy-1-methyl-1H-indazole. Retrieved from [Link]

        Sources

        comparing synthetic routes to 5-Bromo-1,7-dimethyl-1H-indazole for efficiency

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-1,7-dimethyl-1H-indazole , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and receptor antagonists.

        The primary synthetic challenge for this molecule is regioselectivity . The presence of a methyl group at the C7 position creates significant steric hindrance around the N1 nitrogen, complicating standard alkylation procedures and frequently leading to mixtures of N1- and N2-isomers.

        Executive Summary: Route Comparison

        FeatureRoute A: De Novo Cyclization (Recommended) Route B: Direct Alkylation (Traditional)
        Core Strategy Ring closure of functionalized benzaldehydeMethylation of pre-formed indazole core
        Regioselectivity High (>95% N1-Methyl) Low to Moderate (Mixture of N1/N2)
        Key Reagents 5-Bromo-2-fluoro-3-methylbenzaldehyde, Methylhydrazine5-Bromo-7-methylindazole, MeI/DMS, Base
        Step Count 2 (from aldehyde)1 (from indazole)
        Purification Crystallization or simple flash columnDifficult isomer separation (close R_f)
        Scalability High (fewer side products)Low (yield loss to N2 isomer)

        Route A: De Novo Cyclization (The Precision Route)

        This route constructs the indazole ring already functionalized with the N1-methyl group. By using methylhydrazine to cyclize a 2-fluoro-benzaldehyde precursor, the reaction leverages the nucleophilicity of the hydrazine to lock the methyl group into the N1 position.

        Mechanism & Logic
        • Hydrazone Formation: The unsubstituted amine (

          
          ) of methylhydrazine condenses with the aldehyde carbonyl. This is favored over the 
          
          
          
          -methyl amine due to steric reasons.
        • Nucleophilic Aromatic Substitution (

          
          ):  The remaining nitrogen (bearing the methyl group) acts as an intramolecular nucleophile, displacing the adjacent fluorine atom.
          
        • Result: The nitrogen atom that bonds to the aromatic ring (N1) carries the methyl group, exclusively yielding the 1,7-dimethyl isomer.

        Experimental Protocol

        Precursor Synthesis (if not purchased): Starting Material: 2-Fluoro-3-methylbenzaldehyde.[1] Bromination:[1][2][3][4][5][6][7] React with NBS (N-bromosuccinimide) in concentrated

        
         or via 
        
        
        
        to yield 5-bromo-2-fluoro-3-methylbenzaldehyde .

        Cyclization Step:

        • Setup: Charge a reaction vessel with 5-bromo-2-fluoro-3-methylbenzaldehyde (1.0 equiv) and THF (10 volumes).

        • Addition: Cool to 0°C. Add methylhydrazine (1.2 equiv) dropwise. Caution: Methylhydrazine is toxic and potentially explosive; handle under inert atmosphere.

        • Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by LCMS for the disappearance of the hydrazone intermediate.

        • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

        • Purification: The crude product is often pure enough for crystallization from heptane/EtOAc.

        Pathway Visualization

        RouteA Figure 1: Regioselective De Novo Synthesis (Route A) Start 5-Bromo-2-fluoro- 3-methylbenzaldehyde Inter Hydrazone Intermediate Start->Inter Condensation (-H2O) Reagent Methylhydrazine (MeNHNH2) Reagent->Inter Product 5-Bromo-1,7-dimethyl- 1H-indazole Inter->Product SNAr Cyclization (Heat, -HF)

        Caption: Methylhydrazine provides the N1-methyl source, cyclizing via SNAr to lock regiochemistry.

        Route B: Direct Alkylation (The Traditional Route)

        This route involves methylating the parent heterocycle, 5-bromo-7-methylindazole . While conceptually simple, it suffers from the "7-methyl effect." The bulky methyl group at C7 sterically shields the N1 lone pair, making the N2 position kinetically more accessible.

        Mechanism & Challenges
        • Tautomeric Equilibrium: In solution, 1H-indazoles exist in equilibrium with 2H-indazoles.

        • Steric Clash: The C7-methyl group creates steric strain for electrophiles approaching N1.

        • Outcome: Alkylation typically yields a mixture of 1,7-dimethyl (desired) and 2,7-dimethyl (undesired) isomers. Ratios can range from 1:1 to 2:1, necessitating tedious column chromatography.

        Experimental Protocol
        • Dissolution: Dissolve 5-bromo-7-methylindazole (1.0 equiv) in DMF or dry THF.

        • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

          • Alternative: Use

            
             (2.0 equiv) in DMF for milder conditions.
            
        • Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise.

        • Reaction: Stir at room temperature for 2–12 hours.

        • Workup: Quench with water. Extract with EtOAc.[5][6]

        • Purification (Critical): The crude residue will contain both isomers.

          • Separation: Use silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). The N1 isomer is typically less polar (higher

            
            ) than the N2 isomer, but the 
            
            
            
            is often small due to the similar lipophilicity of the methyl groups.
        Pathway Visualization

        RouteB Figure 2: Direct Alkylation Competition (Route B) Start 5-Bromo-7-methyl- 1H-indazole Product1 N1-Methyl (Target) (Thermodynamic) Start->Product1 Hindered Path Product2 N2-Methyl (Impurity) (Kinetic/Steric) Start->Product2 Accessible Path Reagent MeI / NaH Reagent->Start

        Caption: Steric hindrance at C7 diverts flux toward the undesired N2-isomer.

        Data Comparison

        MetricRoute A (Cyclization)Route B (Alkylation)
        N1:N2 Ratio > 95 : 5~ 60 : 40
        Isolated Yield 75–85%40–50% (after separation)
        Atom Economy High (Loss of HF, H2O)Moderate (Loss of NaI)
        Safety Profile Methylhydrazine is toxic/carcinogenic.MeI is a suspected carcinogen; NaH is pyrophoric.
        Cost Driver Precursor (Benzaldehyde)Purification (Silica/Solvent waste)

        Conclusion & Recommendation

        For drug development and scale-up , Route A is superior. The cost of the functionalized benzaldehyde precursor is offset by the elimination of difficult chromatographic separations and the significant yield improvement. The regioselectivity is "built-in" to the mechanism, ensuring batch-to-batch consistency.

        Route B should only be reserved for early-stage discovery if the 5-bromo-7-methylindazole core is already in hand and immediate material is required regardless of yield loss.

        References

        • Preparation of Indazoles via Cyclization

          • Title: "Regioselective Synthesis of 1H-Indazoles..."
          • Source:Organic Letters, 2011, 13(13), 3340–3343.
          • URL:[Link]

        • Title: "Compounds and Methods for the Treatment of Metabolic Disorders (Patent)
        • Regioselectivity in Indazole Alkylation

          • Title: "Regioselective N-alkyl
          • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 1159–1165.
          • URL:[Link]

        Sources

        Orthogonal Purity Assessment of 5-Bromo-1,7-dimethyl-1H-indazole: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "7-Methyl" Challenge

        In the development of indazole-based therapeutics, 5-Bromo-1,7-dimethyl-1H-indazole presents a specific "Critical Quality Attribute" (CQA) challenge: Regioisomerism .

        While N1-alkylation is typically thermodynamically favored for unsubstituted indazoles, the presence of a methyl group at the C7 position creates significant steric hindrance around the N1 nitrogen. This steric clash often shifts the reaction kinetics, leading to elevated levels of the N2-isomer (5-bromo-2,7-dimethyl-2H-indazole) impurity.

        Standard C18 HPLC methods often fail to resolve these regioisomers due to their identical mass and similar hydrophobicity. Therefore, a single analytical method is insufficient. This guide details an orthogonal approach —combining chromatographic separation, structural spectroscopy, and thermodynamic analysis—to definitively confirm the purity and identity of the target N1-isomer.

        Comparative Analysis of Orthogonal Methods

        The following table summarizes the three pillars of purity confirmation selected for this molecule.

        FeatureMethod A: UHPLC-PDA-MS Method B: 1H qNMR Method C: DSC
        Primary Role Separation & Sensitivity. Detects low-level impurities (<0.05%).Structural Identity & Stoichiometry. Distinguishes N1 vs. N2 isomers.Absolute Purity. Thermodynamic check for total eutectic impurities.
        Principle Hydrophobic &
        
        
        interactions (Stationary Phase).
        Nuclear spin resonance & NOE (Nuclear Overhauser Effect).Melting point depression (Van’t Hoff equation).
        Specificity High (with correct column selection).Absolute (Definitive structural proof).Low (Non-specific for what the impurity is).
        Limit of Detection Excellent (ppm range).Moderate (~0.1% w/w).Good (requires >98% pure starting material).
        Critical Weakness Requires reference standards for quantitation; isomers may co-elute.Lower sensitivity; requires high solubility.Destructive; requires distinct melting point.

        Method A: Chromatographic Separation (UHPLC-MS)

        The Problem: Standard C18 columns often co-elute the N1 and N2 isomers of 1,7-dimethylindazole because the methyl groups shield the polar core, making their hydrophobic footprints nearly identical.

        The Solution: Use a Phenyl-Hexyl stationary phase. The

        
         interactions between the phenyl ring of the column and the indazole core are sensitive to the electron density changes caused by N1 vs. N2 substitution.
        
        Experimental Protocol
        • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

        • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

        • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

        • Gradient:

          • 0.0 min: 5% B

          • 10.0 min: 95% B

          • 12.0 min: 95% B

          • 12.1 min: 5% B

        • Detection:

          • UV: 254 nm (Indazole core absorption) and 220 nm.

          • MS: ESI+ (Scan range 100–600 m/z). Target [M+H]+ = 225.0/227.0 (Br isotope pattern).

        Application Insight: The N2-isomer typically elutes earlier than the N1-isomer on Phenyl-Hexyl phases due to the disruption of the aromatic system's planarity, reducing

        
         retention.
        

        Method B: Structural Confirmation (1H qNMR)

        The Problem: HPLC tells you how many peaks there are, but not which one is the correct product without a reference standard.

        The Solution: Quantitative NMR (qNMR) with NOESY (Nuclear Overhauser Effect Spectroscopy) . This is the only self-validating method to prove the methyl group is on N1 and not N2.

        The "Smoking Gun" Logic
        • Target (1,7-dimethyl): The N1-Methyl group is spatially proximal to the C7-Methyl group. Strong NOE signal expected.

        • Impurity (2,7-dimethyl): The N2-Methyl group is distal to C7 but proximal to C3-H. NOE to C3-H expected; NOE to C7-Me absent.

        Experimental Protocol
        • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the indazole core).

        • Internal Standard (IS): Add 5.0 mg of Dimethyl Terephthalate (DMTP) or 1,3,5-Trimethoxybenzene .

          • Why? These have high relaxation delays and distinct singlets that do not overlap with the indazole aromatic region (7.0–8.5 ppm).

        • Acquisition Parameters:

          • Pulse angle: 30° (to ensure full relaxation).

          • Relaxation delay (D1): 60 seconds (Critical for qNMR accuracy; must be > 5x T1).

          • Scans: 16 or 32.

        • Calculation:

          
          
          (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
          

        Method C: Thermodynamic Purity (DSC)

        The Problem: Volatile impurities (solvents) or amorphous phases might not show up clearly in UV-HPLC or might overlap in NMR.

        The Solution: Differential Scanning Calorimetry (DSC) using the Van’t Hoff melting point depression analysis.[1][2] This provides an "absolute" purity value without needing a reference standard.

        Experimental Protocol
        • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

        • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero Aluminum Pan. Hermetically seal (pinhole lid if solvates are suspected, but sealed is preferred for purity).

        • Method:

          • Equilibrate at 25°C.

          • Ramp 1°C/min to 180°C (Slow ramp essential for equilibrium melting).

        • Analysis:

          • Integrate the melting endotherm.

          • Plot Temperature (

            
            ) vs. 
            
            
            
            (where
            
            
            is the fraction melted).[1][3]
          • The slope is proportional to the mole fraction of impurities.

        Acceptance Criteria: A sharp melting onset (range < 2°C) and a calculated Van't Hoff purity of >98.5 mol%.

        Visualizations

        Diagram 1: The Orthogonal Workflow (Decision Tree)

        PurityWorkflow Start Sample: 5-Bromo-1,7-dimethyl-1H-indazole HPLC Method A: UHPLC-MS (Phenyl-Hexyl Column) Start->HPLC SinglePeak Single Peak Observed? HPLC->SinglePeak NMR Method B: 1H qNMR + NOESY (DMSO-d6) SinglePeak->NMR Yes Fail_Iso FAIL: Regioisomer Impurity SinglePeak->Fail_Iso No (Doublet Peak) NOE_Check NOE: N-Me to C7-Me? NMR->NOE_Check DSC Method C: DSC (Van't Hoff Analysis) NOE_Check->DSC Yes (N1 Confirmed) NOE_Check->Fail_Iso No (N2 Confirmed) Pass PASS: Validated Reference Standard DSC->Pass >98.5% Mol Purity Fail_Pur FAIL: Low Absolute Purity DSC->Fail_Pur <98.5% Mol Purity

        Caption: Decision tree for validating 5-Bromo-1,7-dimethyl-1H-indazole purity using orthogonal methods.

        Diagram 2: Structural Logic (NOE Interaction)

        NOELogic N1 Target: N1-Isomer (1,7-dimethyl) Signal1 Strong NOE: N-Me <-> C7-Me N1->Signal1 Proximal Signal2 Strong NOE: N-Me <-> C3-H N1->Signal2 Weak/None N2 Impurity: N2-Isomer (2,7-dimethyl) N2->Signal1 None (Distal) N2->Signal2 Proximal

        Caption: Mechanistic basis for distinguishing regioisomers via NOESY NMR spectroscopy.

        References

        • Regioselective alkylation of indazoles (NIH): Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4][5] Source: National Institutes of Health (PMC) URL:[Link]

        • qNMR Internal Standard Selection: Title: Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

        • DSC Purity Determination Standard: Title: ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry.[6] Source: ASTM International URL:[Link]

        • Indazole Chemical Shifts & Structure: Title: Study of the Addition Mechanism of 1H-Indazole... GIAO/DFT calculations to confirm the assignment of the NMR spectra. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

        Sources

        Safety Operating Guide

        Operational Guide: Disposal & Handling of 5-Bromo-1,7-dimethyl-1H-indazole

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Proper Disposal Procedures for 5-Bromo-1,7-dimethyl-1H-indazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

        Executive Summary: Immediate Action Card

        Compound: 5-Bromo-1,7-dimethyl-1H-indazole CAS: 1335052-13-9 Chemical Class: Halogenated Heterocycle (Indazole) Primary Waste Stream: Halogenated Organic Waste Disposal Method: High-Temperature Incineration (with acid gas scrubbing)

        Critical Directive Action
        Do NOT Pour down the sink or drain. (Strict Prohibition)
        Do NOT Mix with strong oxidizers or non-halogenated waste (unless authorized).[1]
        Spill Response Isolate area. Use inert absorbent (vermiculite/sand). Do not use water.[2]
        PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[3]

        Chemical Profile & Hazard Logic

        To dispose of a chemical safely, one must understand its reactivity and breakdown products. 5-Bromo-1,7-dimethyl-1H-indazole is a halogenated organic solid.

        • The Halogen Factor: The presence of the Bromine (Br) atom dictates the disposal path. Upon combustion, this compound generates Hydrogen Bromide (HBr) and potentially Bromine gas (

          
          ). Standard incinerators cannot handle these acidic byproducts without specific scrubbing systems. Therefore, it must  be classified as Halogenated Waste  to ensure it is routed to the correct facility.
          
        • Toxicological Profile: Based on structural analogs (e.g., 5-Bromo-1-methyl-1H-indazole), this compound is classified as an Acute Toxin (Oral) and a Skin/Eye Irritant (H302, H315, H319) [1, 2]. It poses a risk of long-term aquatic toxicity, making drain disposal a severe environmental violation.

        Pre-Disposal: Segregation & Containerization

        Effective waste management starts at the bench. Improper segregation is the leading cause of increased disposal costs and safety incidents in the waste stream.

        The Segregation Logic

        You must separate this compound from "Non-Halogenated" solvents (like Acetone or Ethanol) whenever possible.

        • Reasoning: Halogenated waste disposal is significantly more expensive due to the need for acid gas scrubbing. contaminating a 20L drum of non-halogenated solvent with a few grams of 5-Bromo-1,7-dimethyl-1H-indazole reclassifies the entire drum as halogenated waste, tripling the disposal cost.

        Container Selection
        • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars.

        • Liquid Waste: Use HDPE or glass carboys. Avoid metal containers if the waste stream is potentially acidic or corrosive.

        Step-by-Step Disposal Protocols

        Scenario A: Disposal of Pure Solid (Excess Reagent)

        Use this protocol for expired shelf stock or excess solid reagent.

        • Labeling: Attach a hazardous waste tag to a clean, wide-mouth HDPE jar.

        • Designation: Clearly write the full chemical name and check the box for "Solid - Toxic" and "Halogenated" .

        • Transfer: In a fume hood, transfer the solid into the container.

          • Note: If the reagent is in its original manufacturer vial and is stable, you may discard the entire vial into the waste container to minimize dust exposure.

        • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid waste).

        • Log: Record the weight on your lab's waste accumulation log.

        Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

        Use this protocol for mother liquors or HPLC effluents containing the compound.

        • Check Compatibility: Ensure the liquid waste container is designated for "Halogenated Solvents" .[3]

          • Critical Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Indazoles can react violently with strong oxidizers.

        • Transfer: Pour the mixture into the carboy using a funnel.

        • Rinse: Rinse the reaction vessel with a small amount of a compatible halogenated solvent (e.g., Dichloromethane) and add this rinse to the same waste container.

        • Close: Keep the carboy closed when not actively adding waste to prevent volatile emissions.

        Scenario C: Contaminated Consumables (Sharps/Gloves)[3]
        • Syringes/Needles: Must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps." Do NOT recap needles.

        • Gloves/Paper Towels: If heavily soiled, place in a clear heavy-duty plastic bag, seal it, and place it in the solid hazardous waste bin. Trace contamination (standard use) can often be treated as solid lab trash, but check your specific institutional EHS guidelines.

        Visualized Workflows

        Figure 1: Waste Segregation Decision Tree

        This logic ensures regulatory compliance and cost-efficiency.

        WasteSegregation Start Waste Generation: 5-Bromo-1,7-dimethyl-1H-indazole StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Wide-Mouth HDPE Jar Label: 'Solid Toxic Halogenated' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM) LiquidPath->SolventCheck HaloWaste Halogenated Waste Carboy (Green Label) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy (Black Label) SolventCheck->NonHaloWaste No Override CRITICAL STOP: Mixture contains Halogenated Solute. Must default to Halogenated Stream. NonHaloWaste->Override Correction Override->HaloWaste

        Caption: Decision logic for segregating halogenated indazole waste. Note that adding a halogenated solute to a non-halogenated solvent usually mandates classifying the total mixture as halogenated waste.

        Emergency Response: Spills

        Scenario: You drop a 5g vial of powder on the floor.

        • Evacuate & Ventilate: Clear the immediate area. Alert colleagues.

        • PPE Up: Wear double nitrile gloves, safety goggles, and a P95/N95 dust mask (or respirator if powder is fine/aerosolized).

        • Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust from becoming airborne.

        • Clean: Scoop up the material using a plastic scoop or dustpan. Place all material into a hazardous waste bag.

        • Decontaminate: Wipe the surface with a soap and water solution. Place used wipes in the same waste bag.

        • Report: Notify your Chemical Hygiene Officer.

        Regulatory Compliance

        • US EPA (RCRA): While this specific CAS may not be a "P" or "U" listed waste, it falls under Characteristic Waste if it exhibits toxicity. Furthermore, most halogenated solvents mixed with it are "F-listed" wastes (e.g., F002).

        • EU Waste Framework: Classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

        References

        • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

        • Bucknell University. (2016). Hazardous Waste Segregation Guide. Retrieved from [Link]

        Sources

        Personal protective equipment for handling 5-Bromo-1,7-dimethyl-1H-indazole

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Precautionary Principle

        Handling 5-Bromo-1,7-dimethyl-1H-indazole requires a safety protocol that transcends generic laboratory hygiene.[1] As a halogenated heterocyclic building block, this compound presents a dual-risk profile: physical hazards from fine particulate dust and biological hazards inherent to pharmacologically active scaffolds.

        This guide operationalizes the Hierarchy of Controls , prioritizing engineering barriers (fume hoods) while defining the precise Personal Protective Equipment (PPE) required to mitigate residual risk. We treat this compound as a Category 1 Eye Hazard and Respiratory Irritant based on the structural toxicology of brominated indazoles.

        Hazard Identification & Risk Assessment

        Before selecting PPE, we must understand the "Enemy." The presence of the bromine atom at position 5 and the methylated indazole core increases lipophilicity, facilitating potential dermal absorption and biological interaction.

        Table 1: GHS Hazard Profile (Derived from Structural Analogs)

        Hazard ClassCategorySignal WordHazard StatementOperational Implication
        Acute Toxicity (Oral) Cat 4WarningHarmful if swallowed (H302)Strict hygiene; no hand-to-mouth contact.
        Skin Corrosion/Irritation Cat 2WarningCauses skin irritation (H315)Contact dermatitis risk; glove integrity is critical.
        Serious Eye Damage Cat 1 Danger Causes serious eye damage (H318) Safety glasses are insufficient. Goggles required.
        STOT - Single Exposure Cat 3WarningMay cause respiratory irritation (H335)Dust control is paramount.
        Aquatic Toxicity Cat 2-Toxic to aquatic life (H411)Zero-discharge disposal policy.

        Scientist's Note: The "Category 1 Eye Damage" classification often associated with brominated nitrogen heterocycles implies that irreversible corneal damage can occur upon contact. This dictates our choice of eyewear below.

        The PPE Protocol: Your Second Line of Defense

        Engineering controls (fume hoods) are your primary shield. PPE is the armor you wear in case that shield fails.

        A. Ocular Protection (Critical)
        • Standard: ANSI Z87.1-2020 (Impact & Splash).

        • Requirement: Chemical Splash Goggles (Indirect Vented).

        • Why? Standard safety glasses leave gaps. If 5-Bromo-1,7-dimethyl-1H-indazole dust becomes airborne or splashes in solution, it can bypass glasses. Goggles form a seal.

        • Face Shield: Required only when handling large quantities (>5g) or performing exothermic additions where splashing is a risk.

        B. Dermal Protection (Hand)
        • Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil thickness).

        • Technique: Double-Gloving is recommended when handling the compound in solution (e.g., dissolved in DCM or DMF).

          • Inner Glove: Standard Nitrile (4 mil).

          • Outer Glove: Standard Nitrile (4 mil) or Long-cuff Nitrile.

        • Causality: Halogenated organic solvents (often used to dissolve this compound) can permeate thin nitrile. The inner glove provides a "time buffer" to remove the outer glove upon contamination.

        • Contraindication: Do NOT use Latex. Brominated organics can degrade latex integrity rapidly.

        C. Respiratory Protection
        • Primary Control: All weighing and manipulation must occur inside a certified Chemical Fume Hood .

        • Secondary Control (If Hood Unavailable/Cleaning Spills):

          • Respirator: NIOSH-approved N95 (minimum) or P100 particulate respirator.

          • Fit Test: A respirator is useless without a tight seal. Facial hair compromises this seal.

        D. Body Protection
        • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.

        • Footwear: Closed-toe, non-perforated shoes (Leather/Synthetic leather).

        Operational Workflow: From Storage to Waste

        Safety is a process, not just equipment. The following diagram illustrates the safe handling lifecycle of 5-Bromo-1,7-dimethyl-1H-indazole.

        SafeHandlingWorkflow cluster_PPE Required PPE Zone Storage 1. Storage (Cool, Dry, Sealed) Weighing 2. Weighing (Inside Fume Hood) Storage->Weighing Transport in Secondary Container Reaction 3. Reaction Setup (Solvent Addition) Weighing->Reaction Avoid Dust Generation Cleanup 4. Decontamination (Solvent Wipe) Reaction->Cleanup Post-Process Waste 5. Disposal (Halogenated Stream) Cleanup->Waste Solid & Liquid Segregation

        Figure 1: Operational workflow emphasizing the "Required PPE Zone" where exposure risk is highest.

        Disposal Strategy: The Halogenated Rule

        Improper disposal of brominated compounds is a common regulatory violation. Because this molecule contains Bromine, it dictates the waste stream.

        • Solid Waste:

          • Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Toxic Solids, Organic").

          • Do not throw in regular trash.

        • Liquid Waste:

          • Stream: Halogenated Organic Waste .[2][3][4]

          • Reasoning: Even if you dissolve this in a non-halogenated solvent (like Acetone), the presence of the brominated solute technically classifies the mixture as halogenated in many jurisdictions. Mixing it with non-halogenated waste can contaminate the cheaper waste stream, increasing disposal costs and violating incineration protocols.

        Emergency Response Protocols

        Scenario A: Powder Spill (Benchtop)

        • Alert: Notify nearby personnel.

        • PPE: Don N95 respirator and fresh gloves.

        • Action: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent or water) to dampen the powder, then wipe up.

        • Disposal: Place waste in a sealed bag labeled "Hazardous Debris."

        Scenario B: Ocular Exposure

        • Immediate Action: Flush eyes at an eyewash station for minimum 15 minutes .

        • Technique: Hold eyelids open forcibly to ensure irrigation behind the eyelid.

        • Medical: Seek immediate medical attention. Bring the SDS (Safety Data Sheet).[1][2][5]

        References

        • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole (Structural Analog). Retrieved from [Link]

        • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

        • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        5-Bromo-1,7-dimethyl-1H-indazole
        Reactant of Route 2
        Reactant of Route 2
        5-Bromo-1,7-dimethyl-1H-indazole

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.